Dihydro Mupirocin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLCNILVBRPJAH-OAOSLEDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332195 | |
| Record name | Dihydro Mupirocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246812-11-2 | |
| Record name | Dihydro Mupirocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dihydro Mupirocin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Dihydro Mupirocin, a key related substance to the topical antibiotic Mupirocin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound. The narrative synthesizes technical data with practical insights, reflecting a deep understanding of the pharmaceutical sciences.
Introduction: The Significance of this compound in the Context of Mupirocin
Mupirocin, a potent antibiotic produced by the fermentation of Pseudomonas fluorescens, is a cornerstone in the topical treatment of bacterial skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, sets it apart from other classes of antibiotics and minimizes cross-resistance.[1][3][4]
This compound emerges in this context as a significant impurity and related compound.[5][6] Its presence in the final drug product is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of Mupirocin formulations. Understanding the chemical nature and properties of this compound is therefore paramount for formulation development, stability studies, and quality control.
Chemical Structure and Nomenclature
This compound is structurally very similar to Mupirocin, with the key difference being the saturation of the α,β-unsaturated bond in the butenoyl portion of the molecule. This reduction results in a butanoyl side chain.
The IUPAC name for this compound is 9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid.[7]
Below is a comparative visualization of the chemical structures of Mupirocin and this compound.
Caption: Chemical structures of Mupirocin and this compound.
Physicochemical Properties
| Property | This compound | Mupirocin | Reference(s) |
| Molecular Formula | C26H46O9 | C26H44O9 | [7] |
| Molecular Weight | 502.65 g/mol | 500.62 g/mol | [8] |
| CAS Number | 1246812-11-2 | 12650-69-0 | [5][8] |
| Melting Point | 70-76 °C | 77-78 °C | [7],[1] |
| Boiling Point | 663.9±55.0 °C (Predicted) | Not Available | [7] |
| pKa | 4.78±0.10 (Predicted) | Not Available | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Poorly soluble in water (26 mg/L), highly soluble in DMSO (≥10 mg/mL) | [7] |
Expert Insight: The slight difference in molecular weight and polarity due to the saturation of the double bond is the primary handle for chromatographic separation of this compound from Mupirocin. The predicted pKa suggests that both molecules are weakly acidic, a property that can be exploited in pH-controlled chromatographic separations.
Formation and Synthesis
This compound is not a product of intentional synthesis for therapeutic use but rather a process-related impurity or a degradation product of Mupirocin.
Biosynthetic Origin
The biosynthesis of Mupirocin in Pseudomonas fluorescens is a complex process involving a multi-enzyme type I polyketide synthase (PKS) system.[3][9][10] this compound is likely formed as a byproduct during the fermentation process. This can occur through the action of endogenous reductases in the host organism that non-specifically reduce the α,β-unsaturated bond of Mupirocin or its immediate precursors. The control of fermentation conditions, such as pH and nutrient feed, can influence the impurity profile, including the levels of this compound.[11]
Degradation Pathway
Forced degradation studies of Mupirocin have shown its susceptibility to acidic and alkaline conditions, as well as high temperatures.[12][13][14] While specific studies detailing the formation of this compound as a degradation product are scarce, it is plausible that certain stress conditions could lead to its formation through reductive pathways.
Caption: Potential pathways for the formation of this compound.
Biological Activity and Mechanism of Action
Presumed Mechanism of Action
Mupirocin exerts its antibacterial effect by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase (IleRS), thereby inhibiting protein synthesis.[2][4] This mechanism is highly specific to the bacterial enzyme. Given the structural similarity, it is highly probable that this compound also interacts with IleRS. However, the saturation of the butenoyl side chain may alter the binding affinity and, consequently, the biological activity.
Antibacterial Potency
There is a significant lack of publicly available data on the antibacterial potency (e.g., Minimum Inhibitory Concentration - MIC values) of purified this compound against various bacterial strains. It is generally considered to be less active than Mupirocin. For reference, Mupirocin is highly active against staphylococci and streptococci, with MIC values typically ≤ 0.5 µg/mL.[4][15] The reduced potency of this compound underscores the importance of controlling its levels in Mupirocin drug products.
Expert Insight: The α,β-unsaturated carbonyl group in Mupirocin is a Michael acceptor and could be involved in a covalent interaction with the enzyme target, in addition to non-covalent interactions. The absence of this reactive group in this compound would likely lead to a significant reduction in binding affinity and antibacterial activity.
Analytical Methodologies
The control of this compound as an impurity in Mupirocin active pharmaceutical ingredient (API) and finished products relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A variety of reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Mupirocin and its impurities. These methods typically utilize a C8 or C18 stationary phase.
Experimental Protocol: A Representative RP-HPLC Method
This protocol is a synthesis of common practices found in the literature for the analysis of Mupirocin and its impurities.[16][17][18]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of methanol and sodium dihydrogen phosphate buffer (pH 3.0).[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220-240 nm.
-
Sample Preparation:
-
Accurately weigh the Mupirocin sample (API or from a formulation).
-
Dissolve the sample in a suitable diluent, such as methanol or a mixture of the mobile phase.
-
For ointment formulations, an extraction step may be necessary.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Quantification: The amount of this compound is determined by comparing its peak area to that of a qualified reference standard.
Caption: A typical workflow for the HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the definitive identification and characterization of impurities, LC-MS is an invaluable tool. It provides molecular weight information and fragmentation patterns that can confirm the structure of this compound, especially in complex matrices.[17][19]
Pharmacokinetics and Toxicology
There is no specific pharmacokinetic or toxicological data available for this compound. The safety of Mupirocin formulations is supported by extensive clinical use and toxicological studies of the drug substance containing controlled levels of impurities, including this compound.
Mupirocin itself has minimal systemic absorption after topical application and is rapidly metabolized to the inactive monic acid.[20][21] It is presumed that this compound, if absorbed, would follow a similar metabolic fate.
Conclusion and Future Perspectives
This compound is a critical process-related impurity and potential degradation product of the antibiotic Mupirocin. While its biological activity is considered to be significantly lower than that of the parent compound, its control is essential for ensuring the quality, safety, and efficacy of Mupirocin-containing drug products. This guide has provided a comprehensive overview of its chemical structure, properties, formation, and analytical control.
Future research could focus on the isolation and definitive biological characterization of this compound to precisely quantify its antibacterial activity and its potential to contribute to the overall therapeutic effect or any adverse effects of Mupirocin formulations. Further elucidation of the specific enzymatic pathways leading to its formation during fermentation could lead to improved manufacturing processes with a more favorable impurity profile.
References
-
Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium. PubMed. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE. Googleapis.com. Available at: [Link]
-
(PDF) Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. ResearchGate. Available at: [Link]
-
Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study. Acta Scientific. Available at: [Link]
-
Studies on Pseudomonic Acid B Formation in the Biosynthesis of Mupirocin. University of Bristol. Available at: [Link]
-
BIOSYNTHESIS OF THE ANTIBIOTIC MUPIROCIN BY PSEUDOMONAS FLUORESCENS NCIMB 10586 by RACHEL GURNEY. CORE. Available at: [Link]
-
Biochemical basis of mupirocin resistance in strains of Staphylococcus aureus. PubMed. Available at: [Link]
-
50788 Mupirocin Microbiology Review. accessdata.fda.gov. Available at: [Link]
-
Resistance to and synthesis of the antibiotic mupirocin. PubMed. Available at: [Link]
-
Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586. PubMed. Available at: [Link]
-
LC-MS Method for Analysis of Mupirocin on Newcrom BH Column. SIELC Technologies. Available at: [Link]
-
Mupirocin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
2025V9 | Research and verification of related substances of Mopirocin. QCS Standards. Available at: [Link]
- CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application.Google Patents.
-
Mupirocin decomposition in acidic and basic medium. ResearchGate. Available at: [Link]
-
Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both ski. DADUN. Available at: [Link]
-
Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use. NIH. Available at: [Link]
- US7439045B2 - pH controlled fermentation process for pseudomonic acid production.Google Patents.
-
Mupirocin: applications and production. PubMed. Available at: [Link]
-
Mupirocin separation from fermentation broth | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Mupirocin | C26H44O9 | CID 446596. PubChem - NIH. Available at: [Link]
-
Mupirocin. Wikipedia. Available at: [Link]
-
50788 Mupirocin Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. Available at: [Link]
-
In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. Acta Scientific. Available at: [Link]
-
Mupirocin resistance: clinical implications and potential alternatives for the eradication of MRSA | Journal of Antimicrobial Chemotherapy | Oxford Academic. Oxford Academic. Available at: [Link]
-
Mupirocin-impurities | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
Efficacy of a broad-spectrum antibiotic (mupirocin) in an in vitro model of infected skin. PubMed. Available at: [Link]
-
Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. PMC - PubMed Central. Available at: [Link]
-
Multicenter Study To Determine Disk Diffusion and Broth Microdilution Criteria for Prediction of High- and Low-Level Mupirocin Resistance in Staphylococcus aureus. NIH. Available at: [Link]
-
What is the mechanism of Mupirocin?. Patsnap Synapse. Available at: [Link]
-
Interpretive criteria for mupirocin susceptibility testing of Staphylococcus spp. using CLSI guidelines. Frontiers Publishing Partnerships. Available at: [Link]
-
Mupirocin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]
-
Distribution of mupirocin MIC values according to resistance determinants among MR-MRSA isolates. ResearchGate. Available at: [Link]
Sources
- 1. Mupirocin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 3. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 1246812-11-2 [amp.chemicalbook.com]
- 8. This compound - SRIRAMCHEM [sriramchem.com]
- 9. Resistance to and synthesis of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7439045B2 - pH controlled fermentation process for pseudomonic acid production - Google Patents [patents.google.com]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 15. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
- 17. dadun.unav.edu [dadun.unav.edu]
- 18. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS Method for Analysis of Mupirocin on Newcrom BH Column | SIELC Technologies [sielc.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. actascientific.com [actascientific.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of Dihydro Mupirocin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Dihydro Mupirocin, a significant impurity of the antibiotic Mupirocin. As regulatory scrutiny over pharmaceutical impurities intensifies, a thorough understanding of the formation and analytical control of such related substances is paramount for ensuring drug safety and efficacy. This document details a representative synthetic pathway for this compound via catalytic hydrogenation of Mupirocin, outlines a robust analytical methodology for its detection and quantification using High-Performance Liquid Chromatography (HPLC), and discusses key characterization techniques. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of Mupirocin-based pharmaceuticals.
Introduction: The Significance of Mupirocin and its Impurities
Mupirocin, also known as pseudomonic acid A, is a broad-spectrum topical antibiotic produced by the fermentation of Pseudomonas fluorescens.[][2] Its unique mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, which prevents the incorporation of isoleucine into bacterial proteins, thereby halting protein synthesis.[2] This mode of action confers activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a crucial agent in the treatment of various skin infections.
As with any pharmaceutical active ingredient, the purity of Mupirocin is a critical quality attribute. The manufacturing process and subsequent storage can lead to the formation of related substances or impurities. These impurities can potentially impact the safety and efficacy of the drug product. One such impurity is this compound, a saturated derivative of the parent compound. Understanding the formation and control of this compound is essential for robust drug development and manufacturing.
Chemical Structures and Relationship
The key structural difference between Mupirocin and this compound lies in the saturation of the α,β-unsaturated ester moiety in the monic acid portion of the molecule. This transformation involves the reduction of a carbon-carbon double bond.
Mupirocin:
-
Chemical Name: 9-[[(2E)-4-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl] tetrahydro-2H-pyran-2-yl]-3-methylbut-2-enoyl]oxy]nonanoic acid
-
Molecular Formula: C₂₆H₄₄O₉
-
Molecular Weight: 500.6 g/mol
This compound:
-
Chemical Name: 9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid
-
CAS Number: 1246812-11-2
-
Molecular Formula: C₂₆H₄₆O₉
-
Molecular Weight: 502.6 g/mol
The following diagram illustrates the chemical structures of Mupirocin and its conversion to this compound.
Figure 1: Chemical structures of Mupirocin and this compound.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the reduction of the carbon-carbon double bond in the α,β-unsaturated ester of Mupirocin. Catalytic hydrogenation is the most common and efficient method for this transformation.
Underlying Principle: Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst. For the conversion of Mupirocin to this compound, a heterogeneous catalyst is typically employed. The Mupirocin molecule adsorbs onto the surface of the catalyst, followed by the addition of hydrogen atoms to the double bond, resulting in a saturated carbon chain.
Experimental Protocol: A Representative Synthesis
The following protocol describes a representative method for the synthesis of this compound. It is important to note that optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
Mupirocin (high purity)
-
Palladium on carbon (Pd/C), 5% or 10%
-
Ethyl acetate or Methanol (HPLC grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of Mupirocin in a suitable solvent such as ethyl acetate or methanol. The concentration should be chosen to ensure complete dissolution.
-
Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove any oxygen, which can be a safety hazard in the presence of hydrogen and a catalyst.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution under a blanket of inert gas. The catalyst loading is typically between 5-10% by weight of the Mupirocin.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. The reaction can often be carried out at atmospheric pressure (using a hydrogen balloon) or at a slightly elevated pressure in a dedicated hydrogenator.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Mupirocin starting material.
-
Work-up: Once the reaction is complete, purge the apparatus with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required to remove any residual starting material or byproducts.
Expected Yield and Purity
The catalytic hydrogenation of Mupirocin is generally a high-yielding reaction, with reported yields often exceeding 90%. The purity of the obtained this compound is typically high, especially if the starting Mupirocin is of good quality. However, the purity should always be confirmed using the analytical methods described in the following section.
Analytical Characterization of this compound
A robust analytical method is crucial for the identification, quantification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed and validated for the analysis of this compound. The following method is a representative example based on published methods for Mupirocin and its impurities.[3][4][5][6][7]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate buffer, pH 6.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 72.5% A : 27.5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm or 240 nm |
| Injection Volume | 20 µL |
Sample Preparation: Prepare standard and sample solutions in a suitable diluent, such as a mixture of the mobile phase components.
Method Validation: The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of this compound. When coupled with HPLC (LC-MS), it provides both retention time and mass-to-charge ratio information. A Chinese patent describes the use of LC-MS for the identification of Mupirocin impurities.[8]
-
Expected Molecular Ion: For this compound (C₂₆H₄₆O₉), the expected mass-to-charge ratio ([M-H]⁻) in negative ion mode would be approximately 501.3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Disappearance of vinyl proton signals: The signals corresponding to the protons on the carbon-carbon double bond in the α,β-unsaturated ester of Mupirocin (typically in the region of 5.5-7.0 ppm) will be absent in the spectrum of this compound.
-
Appearance of aliphatic proton signals: New signals corresponding to the protons on the newly formed saturated carbon-carbon bond will appear in the upfield region of the spectrum (typically 1.0-2.5 ppm).
Visualization of the Synthetic and Analytical Workflow
The following diagrams illustrate the key workflows described in this guide.
Figure 3: Analytical workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound, a critical impurity in the production of Mupirocin. The provided representative synthetic protocol, based on catalytic hydrogenation, offers a practical starting point for laboratory-scale preparation. The detailed analytical methodology, centered around a validated HPLC method, ensures accurate identification and quantification, which is essential for quality control and regulatory compliance. By understanding the principles and procedures outlined in this guide, researchers and drug development professionals can effectively manage and control this impurity, ultimately contributing to the safety and quality of Mupirocin-containing drug products.
References
- CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google P
-
Echevarría, L., et al. Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous permeation samples. DADUN. [Link]
-
G. Sravan Kumar, et al. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE. Indo American Journal of Pharmaceutical Sciences. [Link]
- Patel, J. B., et al. (2009). Mupirocin resistance. Clinical infectious diseases, 49(6), 935-941.
-
PubChem. This compound. [Link]
-
PubChem. Mupirocin. [Link]
-
Rajendra B. Rele, et al. RP-HPLC Method for Mupirocin Analysis. Scribd. [Link]
-
Shinde, M., et al. (2017). In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. Acta Scientific Pharmaceutical Sciences, 4(10), 66-77. [Link]
-
Zenodo. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. [Link]
Sources
- 2. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]
- 6. scribd.com [scribd.com]
- 7. actascientific.com [actascientific.com]
- 8. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
The Biological Activity of Dihydro Mupirocin: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the biological activity of dihydro mupirocin, a related compound and impurity of the clinically significant antibiotic, mupirocin. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development. It delves into the established mechanism of action of the parent compound, the genetic basis for self-resistance in the producing organism, and the comparative biological activity of mupirocin and its related metabolites. Furthermore, this guide furnishes detailed, field-proven protocols for the assessment of antimicrobial activity, empowering researchers to conduct their own validated investigations.
Introduction: Mupirocin and its Biosynthetic Landscape
Mupirocin, also known as pseudomonic acid A, is a potent topical antibiotic produced by the bacterium Pseudomonas fluorescens. It is highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of skin and soft tissue infections. Mupirocin's clinical utility stems from its unique chemical structure and mechanism of action, which minimizes cross-resistance with other antibiotic classes.
The biosynthesis of mupirocin is a complex process orchestrated by a large gene cluster in P. fluorescens. This process yields not only the primary active compound, pseudomonic acid A, but also a series of structurally related minor metabolites. This compound is recognized as one such related compound and an impurity in mupirocin preparations. Understanding the biological activity of these related compounds is crucial for quality control, drug development, and a comprehensive understanding of the mupirocin system.
Mechanism of Action and the Role of the mupM Gene
Mupirocin exerts its antibacterial effect by targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS). This enzyme is essential for protein synthesis as it catalyzes the charging of isoleucine to its corresponding transfer RNA (tRNA). By binding to IleRS, mupirocin prevents the incorporation of isoleucine into newly synthesized proteins, leading to a cessation of bacterial growth and, at higher concentrations, cell death.
A fascinating aspect of the mupirocin biosynthetic gene cluster is the presence of the mupM gene. This gene encodes a mupirocin-resistant isoleucyl-tRNA synthetase. The function of MupM is to provide a self-resistance mechanism for the producing organism, P. fluorescens. This allows the bacterium to continue its own protein synthesis unabated while producing a potent inhibitor of the same enzymatic pathway in other bacteria. This self-protection strategy is a common feature in antibiotic-producing microorganisms.
Biological Activity of this compound and Related Compounds
The central question for researchers and drug development professionals is the extent to which this compound and other related impurities exhibit antimicrobial activity. While pseud
A Comprehensive Technical Guide to Dihydro Mupirocin (CAS 1246812-11-2): Characterization, Analysis, and Significance as a Mupirocin-Related Compound
Executive Summary
Mupirocin, a potent topical antibiotic derived from Pseudomonas fluorescens, represents a cornerstone in the management of superficial skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, targeting bacterial isoleucyl-tRNA synthetase, minimizes cross-resistance with other antibiotic classes, cementing its clinical importance.[3][4] However, the manufacturing and stability of Mupirocin are complex, leading to the formation of related substances that must be rigorously controlled to ensure drug product safety and efficacy.
This technical guide provides an in-depth analysis of Dihydro Mupirocin (CAS: 1246812-11-2), a critical process impurity and degradation product of Mupirocin.[5][6] We will explore its physicochemical properties, structural relationship to the parent compound, likely formation pathways, and its indispensable role as a pharmaceutical reference standard. The core of this guide is a detailed examination of the analytical methodologies, particularly stability-indicating HPLC, required for its detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and characterization of Mupirocin and its related compounds.
Physicochemical Properties and Structural Elucidation
This compound is structurally distinct from Mupirocin by the saturation of a single carbon-carbon double bond. This seemingly minor modification has significant implications for its chemical properties and, inferentially, its biological activity.
Causality of Structural Change: The key difference is the reduction of the α,β-unsaturated ester moiety present in Mupirocin's (E)-4-...(2-enoyl) side chain. This conversion from an alkene to an alkane fundamentally alters the electron distribution and reactivity of this part of the molecule.
Table 1: Physicochemical Data for this compound
| Parameter | Value | Source(s) |
|---|---|---|
| CAS Number | 1246812-11-2 | [5][6] |
| Molecular Formula | C₂₆H₄₆O₉ | [5][6] |
| Molecular Weight | 502.65 g/mol | [5][6] |
| IUPAC Name | 9-((4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbutanoyl)oxy)nonanoic acid | [5][6] |
| Appearance | White to Light Grey Solid | [6] |
| Synonym | Mupirocin Impurity |[7] |
Formation Pathways: From Biosynthesis to Degradation
Understanding the origin of this compound requires context from the parent molecule's lifecycle. Mupirocin is a complex polyketide antibiotic produced via a sophisticated biosynthetic pathway in Pseudomonas fluorescens.[8][9] The final molecule, however, is susceptible to degradation under various stress conditions encountered during fermentation, purification, formulation, and storage.[10]
Factors such as pH, temperature, light, and the presence of reducing agents can lead to the formation of impurities.[10][11] this compound is a classic example of a reduction product. The conjugated double bond in Mupirocin is an electronically vulnerable site, susceptible to hydrogenation. This can occur either as a metabolic byproduct in the fermentation broth or as a result of chemical degradation during downstream processing.
Caption: Formation pathway of this compound from Mupirocin.
Indispensable Role as a Pharmaceutical Reference Standard
The primary function of this compound in the pharmaceutical industry is as a certified reference standard.[5] The rationale for its use is grounded in the principles of analytical chemistry and regulatory compliance. To ensure the quality of a Mupirocin drug substance or product, one must be able to definitively identify and accurately quantify its impurities.
Expertise in Application:
-
Method Development & Validation: The reference standard is essential for developing analytical methods (like HPLC) that can separate the impurity from the active pharmaceutical ingredient (API) and other related substances. It is used to determine key validation parameters such as specificity, linearity, accuracy, and precision for the impurity itself.[5]
-
Impurity Profiling: By comparing the chromatographic profile of a Mupirocin sample to the certified this compound standard, laboratories can unambiguously identify its presence.
-
Routine Quality Control (QC): In routine batch release testing, the reference standard is used to calibrate instrumentation and quantify the level of this compound, ensuring it does not exceed the safety thresholds established by pharmacopeias and regulatory bodies.[5]
-
Stability Testing: this compound is a key marker in stability studies to assess how the drug product degrades over time under various environmental conditions.[5]
Analytical Methodology: A Self-Validating HPLC Protocol
The quantification of this compound requires a robust, stability-indicating analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique. The protocol described below is a representative method synthesized from established literature, designed to be a self-validating system through rigorous system suitability checks.[12][13][14]
Principle and Causality
The method leverages the principles of reverse-phase chromatography, where analytes are separated based on their hydrophobicity. Mupirocin and this compound have very similar structures but differ slightly in polarity due to the saturated bond in the latter. A C8 or C18 stationary phase provides a non-polar environment, and a polar mobile phase (typically a buffered aqueous-organic mixture) is used to elute the compounds. By precisely controlling the mobile phase composition, a baseline separation between the main Mupirocin peak and the closely eluting this compound peak can be achieved. UV detection is effective because the core chromophores remain intact.[13]
Detailed Experimental Protocol
A. Equipment and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
HPLC-grade Acetonitrile and Methanol.[13]
-
Analytical grade water (e.g., Milli-Q).
-
Buffer salts (e.g., Ammonium Formate, Orthophosphoric Acid).[12][15]
-
This compound Reference Standard (RS).
-
Mupirocin sample for analysis (drug substance or formulated product).
B. Chromatographic Conditions (Representative):
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C8, 250 x 4.6 mm, 5 µm | Provides excellent resolution for closely related polar compounds.[13] |
| Mobile Phase | Acetonitrile : 20mM Ammonium Formate Buffer (pH 3.0) | A buffered mobile phase controls the ionization state of the carboxylic acid moieties, ensuring reproducible retention times. The organic/aqueous ratio is optimized for separation.[12] |
| Gradient/Isocratic | Isocratic or a shallow gradient | An isocratic system is simpler and more robust for QC, but a gradient may be needed to resolve all impurities.[16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[13] |
| Detection Wavelength | 221 nm | A common wavelength for detecting Mupirocin and its related substances, providing good sensitivity.[13][16] |
| Injection Volume | 10 - 20 µL | Standard volume to ensure sharp peaks without overloading the column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
C. Solution Preparation:
-
Reference Standard (RS) Stock Solution (e.g., 100 µg/mL): Accurately weigh ~5 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This stock is used for identification and quantification.
-
Sample Solution (e.g., 1000 µg/mL of Mupirocin): Accurately weigh an amount of Mupirocin sample equivalent to ~50 mg of Mupirocin into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. For ointments, an initial extraction step into a suitable solvent may be required.[16]
D. System Suitability Testing (Self-Validation):
-
Purpose: Before analyzing samples, inject a standard solution (or a spiked sample) multiple times to verify the chromatographic system is performing correctly.
-
Procedure: Make five replicate injections of the RS solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD): The RSD for the peak area and retention time should be ≤ 2.0%. This ensures precision.
-
Tailing Factor (T): The peak for this compound should be symmetrical (T ≤ 1.5). This indicates good column performance.
-
Resolution (Rs): In a spiked sample, the resolution between the Mupirocin and this compound peaks must be > 2.0. This confirms the method's separating power.
-
E. Analysis and Calculation:
-
Inject the blank (diluent), the RS solution, and the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the RS.
-
Calculate the percentage of this compound in the sample using the external standard method:
% Impurity = (Area_Imp / Area_Std) x (Conc_Std / Conc_Sample) x 100
Caption: HPLC workflow for impurity analysis.
Inferred Biological Significance
While direct biological studies on this compound are not prevalent in the literature, its significance can be inferred from the well-established mechanism of its parent compound. Mupirocin's antibacterial activity is critically dependent on its ability to reversibly inhibit bacterial isoleucyl-tRNA synthetase (IleRS).[1][3][17] It achieves this by mimicking the isoleucyl-adenylate intermediate.[1]
The α,β-unsaturated ester in Mupirocin's side chain is a key structural feature. Such motifs are known Michael acceptors and can be crucial for binding to enzyme targets. The saturation of this double bond to form this compound eliminates this reactivity and alters the conformation of the side chain. It is therefore highly probable that this compound has significantly reduced or completely abolished antibacterial activity compared to Mupirocin, as its ability to effectively bind to the IleRS active site would be compromised. Its presence in a final drug product represents a displacement of the active agent with an inactive related substance, underscoring the need for strict quantitative control.
Conclusion
This compound (CAS 1246812-11-2) is more than a mere molecular variant of Mupirocin; it is a critical quality attribute that directly reflects the stability and control of the manufacturing process. As a key degradation product, its presence must be carefully monitored to ensure the potency, purity, and safety of the final pharmaceutical product. The role of this compound as a certified reference standard is therefore paramount, enabling the development, validation, and execution of robust analytical methods. The stability-indicating HPLC protocol outlined in this guide provides a framework for the reliable detection and quantification of this impurity, serving as a vital tool for researchers and quality control professionals in the pharmaceutical industry.
References
-
Title: Mupirocin Impurities. Source: SynZeal. URL: [Link]
-
Title: Mupirocin-impurities. Source: Pharmaffiliates. URL: [Link]
-
Title: Mupirocin. Source: Wikipedia. URL: [Link]
-
Title: CAS No : 1246812-11-2 | Product Name : this compound. Source: Pharmaffiliates. URL: [Link]
-
Title: Mupirocin Impurities and Related Compound. Source: Veeprho. URL: [Link]
-
Title: HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column. Source: SIELC Technologies. URL: [Link]
-
Title: Mupirocin | C26H44O9 | CID 446596. Source: PubChem - NIH. URL: [Link]
-
Title: Stability indicating rp-hplc method development and validation for the simultaneous estimation of mupirocin. Source: Indo American Journal of Pharmaceutical Sciences. URL: [Link]
-
Title: Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous samples. Source: DADUN (University of Navarra). URL: [Link]
-
Title: Mupirocin decomposition in acidic and basic medium. Source: ResearchGate. URL: [Link]
-
Title: Development and Validation of Analytical Method by RP-HPLC Technique for Determination of Mupirocin Lithium in Pharmaceutical Dosage Form. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]
-
Title: Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. Source: ResearchGate. URL: [Link]
-
Title: Research and verification of related substances of Mopirocin. Source: QCS Standards. URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. Source: Zenodo. URL: [Link]
-
Title: A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus. Source: PubMed. URL: [Link]
-
Title: Mupirocin: a topical antibiotic with a unique structure and mechanism of action. Source: Semantic Scholar. URL: [Link]
-
Title: BIOSYNTHESIS OF THE ANTIBIOTIC MUPIROCIN BY PSEUDOMONAS FLUORESCENS NCIMB 10586. Source: CORE. URL: [Link]
-
Title: Mupirocin. Source: StatPearls - NCBI Bookshelf. URL: [Link]
-
Title: Resistance to and synthesis of the antibiotic mupirocin. Source: PubMed. URL: [Link]
Sources
- 1. Mupirocin - Wikipedia [en.wikipedia.org]
- 2. A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mupirocin: a topical antibiotic with a unique structure and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. clearsynth.com [clearsynth.com]
- 8. benchchem.com [benchchem.com]
- 9. Resistance to and synthesis of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qcsrm.com [qcsrm.com]
- 11. veeprho.com [veeprho.com]
- 12. HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]
- 15. iajps.com [iajps.com]
- 16. jocpr.com [jocpr.com]
- 17. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dihydro Mupirocin: Molecular Weight, Formula, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro Mupirocin is a recognized impurity and analogue of Mupirocin, a clinically significant topical antibiotic.[1][][3] Mupirocin, the primary active compound, is a product of the fermentation of Pseudomonas fluorescens and is notable for its unique mechanism of action, which involves the inhibition of bacterial isoleucyl-tRNA synthetase.[4][5] This mode of action confers a low incidence of cross-resistance with other antibiotic classes. Understanding the physicochemical properties and analytical methodologies for related compounds such as this compound is critical for quality control, impurity profiling, and ensuring the safety and efficacy of Mupirocin-based pharmaceutical products. This guide provides a detailed overview of the molecular weight, chemical formula, and other key technical aspects of this compound.
Core Molecular and Physical Properties
This compound is structurally distinct from Mupirocin by the saturation of a double bond, resulting in the addition of two hydrogen atoms. This seemingly minor alteration has a direct impact on its molecular weight and formula.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₄₆O₉ | [3][6] |
| Molecular Weight | 502.65 g/mol | [3] |
| Monoisotopic Mass | 502.31418 Da | [6] |
| CAS Number | 1246812-11-2 | [1][3] |
Chemical Structure and Nomenclature
The chemical structure of this compound is defined by the reduction of the α,β-unsaturated double bond in the crotonic acid moiety of Mupirocin. This structural change is the key differentiator between the two molecules.
Caption: Chemical structure of this compound.
Systematic IUPAC Name: 9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid[6]
Relationship to Mupirocin and Biosynthesis
This compound is primarily considered an impurity found in preparations of Mupirocin.[1][][3] The biosynthesis of Mupirocin in Pseudomonas fluorescens is a complex process involving a type I polyketide synthase (PKS) system.[4][7][8] This pathway leads to the formation of pseudomonic acid A (Mupirocin), along with other related pseudomonic acids.[4] The formation of this compound likely occurs as a result of enzymatic reduction of the double bond in the monic acid portion of the molecule during or after the main biosynthetic pathway.
Caption: Relationship of this compound to the Mupirocin biosynthesis pathway.
Mechanism of Action: An Inferred Relationship
The mechanism of action of this compound has not been as extensively studied as that of Mupirocin. However, given the structural similarity, it is highly probable that this compound exerts its antibacterial effect through the same mechanism: the inhibition of bacterial isoleucyl-tRNA synthetase.[5][9] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins. By binding to this enzyme, Mupirocin and likely its dihydro derivative, disrupt protein synthesis, leading to a bacteriostatic and, at higher concentrations, bactericidal effect.
Analytical Methodologies: A Protocol for Detection
The quantification of this compound as an impurity in Mupirocin active pharmaceutical ingredients (APIs) and formulated products is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. The following is a representative HPLC protocol that can be adapted for the detection and quantification of this compound.
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Mupirocin and its impurities, including this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10][11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of Mupirocin and its impurities.[10]
-
Flow Rate: Typically around 1.0 mL/min.[12]
-
Detection Wavelength: UV detection at approximately 220-230 nm is suitable for Mupirocin and its related substances.[10][12]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducibility.[12]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Prepare a series of working standard solutions of varying concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
For Mupirocin API: Accurately weigh and dissolve the sample in the chosen solvent to achieve a known concentration.
-
For Mupirocin ointment/cream: An extraction step is necessary to separate the active ingredient and impurities from the formulation excipients. This may involve dissolving the sample in a suitable organic solvent followed by filtration.[11]
-
-
Chromatographic Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the reference standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Caption: A generalized workflow for the HPLC analysis of this compound.
Conclusion
This compound, a key impurity of the antibiotic Mupirocin, possesses a distinct molecular formula and weight due to the saturation of a double bond in its parent molecule. While its biological activity is presumed to be similar to Mupirocin, its presence in pharmaceutical formulations must be carefully monitored to ensure product quality and safety. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this compound, contributing to the overall control strategy for Mupirocin-based therapies. Further research into the specific biological properties of this compound could provide additional insights into the structure-activity relationship of this important class of antibiotics.
References
- Hothersall, J., et al. (2011). Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium. Applied Microbiology and Biotechnology, 90(1), 11-21.
-
Wikipedia contributors. (2023, December 19). Mupirocin. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
- Gurney, R. (2015). Biosynthesis of the antibiotic mupirocin by Pseudomonas fluorescens NCIMB 10586. University of Birmingham.
- El-Sayed, A. K., et al. (2003). Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586. Chemistry & Biology, 10(5), 419-430.
-
ResearchGate. (n.d.). The mupirocin biosynthesis genes and the proposed pathway of mupirocin production. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Mupirocin-impurities. Retrieved January 14, 2026, from [Link]
- El-Gizawy, S. M., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Scientific Reports, 13(1), 18335.
-
PubChem. (n.d.). Mupirocin. Retrieved January 14, 2026, from [Link]
- Parenti, M. A., et al. (1987). Mupirocin: a topical antibiotic with a unique structure and mechanism of action. Clinical Pharmacy, 6(10), 761-770.
-
Allmpus. (n.d.). mupirocin ep impurity e. Retrieved January 14, 2026, from [Link]
- U.S. Pharmacopeial Convention. (2018). USP 41 Official Monographs / Mupirocin 2823.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column. Retrieved January 14, 2026, from [Link]
- Kaduk, J. A., et al. (2016). Crystal structure of mupirocin form I, C26H44O9. Powder Diffraction, 31(2), 118-125.
- Zenodo. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS.
- Power. (2023). What is the antibiotic class and mechanism of action (MOA) of Mupirocin (generic name)?.
- Parmar, A. P., & Maheshwari, D. G. (2015). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF MUPIROCIN AND MOMETASONE FUROATE IN TOPICAL FORMULATION BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 6(4), 1599-1605.
-
PubChem. (n.d.). Mupirocin Calcium. Retrieved January 14, 2026, from [Link]
- U.S. Food and Drug Administration. (2002). 50788 Mupirocin Chemistry Review.
- Google Patents. (n.d.). CN110787128A - Mupirocin ointment and preparation method thereof.
- Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
Sources
- 1. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Mupirocin - Wikipedia [en.wikipedia.org]
- 5. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C26H46O9) [pubchemlite.lcsb.uni.lu]
- 7. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mupirocin: a topical antibiotic with a unique structure and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 10. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.info [ijpsr.info]
- 12. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]
An In-Depth Technical Guide to the Spectroscopic Data of Dihydro Mupirocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro Mupirocin, a significant derivative of the topical antibiotic Mupirocin, presents a unique spectroscopic profile owing to the saturation of its α,β-unsaturated ester moiety. This guide provides a comprehensive analysis of the anticipated spectroscopic data of this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this compound, this document leverages established spectroscopic principles and comparative analysis with the well-documented data of Mupirocin to predict and interpret its spectral characteristics. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided to aid researchers in the synthesis and characterization of this compound.
Introduction: The Significance of this compound
Mupirocin, a natural product of Pseudomonas fluorescens, is a widely used topical antibiotic effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, has made it a valuable tool in combating skin infections. This compound is a key related substance and potential metabolite where the α,β-unsaturated double bond in the butenoyl side chain of Mupirocin is reduced. The structural modification from Mupirocin to this compound, as illustrated below, has a profound impact on its spectroscopic properties. Understanding these differences is crucial for the analytical characterization, impurity profiling, and metabolic studies of Mupirocin.
Chemical Structures
Figure 1: Chemical structures of Mupirocin and this compound. The key difference is the saturation of the double bond in the side chain of this compound.
Predicted ¹H NMR Spectroscopy of this compound
The most significant changes in the ¹H NMR spectrum of this compound compared to Mupirocin are expected in the region of the modified butanoyl side chain. The absence of the vinyl proton and the appearance of new aliphatic protons will be key indicators.
Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (ppm) for this compound | Rationale for Shift Change from Mupirocin |
| H-2' | ~2.2 - 2.5 | Upfield shift from ~5.7 ppm in Mupirocin due to the loss of the deshielding C=C bond. Becomes a multiplet. |
| H-3' | ~1.5 - 1.8 | New multiplet, deshielded by the adjacent carbonyl group. |
| H-4' | ~2.4 - 2.7 | Multiplet, deshielded by the adjacent tetrahydropyran ring. |
| -CH₃ (on side chain) | ~0.9 - 1.1 | Slight upfield shift from ~2.1 ppm in Mupirocin as it is no longer attached to a double bond. Now a doublet. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Predicted ¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum will provide clear evidence of the hydrogenation of the double bond. The disappearance of the sp² carbon signals and the appearance of new sp³ carbon signals are definitive markers.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) for this compound | Rationale for Shift Change from Mupirocin |
| C-1' | ~173 - 175 | Similar to Mupirocin, representing the ester carbonyl carbon. |
| C-2' | ~130 - 140 (in Mupirocin) | Signal Absent. Replaced by a new sp³ carbon signal. |
| C-3' | ~125 - 135 (in Mupirocin) | Signal Absent. Replaced by a new sp³ carbon signal. |
| New C-2' (sp³) | ~40 - 45 | New aliphatic carbon signal. |
| New C-3' (sp³) | ~25 - 30 | New aliphatic carbon signal. |
| -CH₃ (on side chain) | ~15 - 20 | Upfield shift from its position in Mupirocin. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: A high-resolution NMR spectrometer with a carbon probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted Mass Spectrometry of this compound
Mass spectrometry will confirm the molecular weight of this compound and provide structural information through its fragmentation pattern.
Molecular Weight and Predicted Fragmentation
-
Molecular Formula: C₂₆H₄₆O₉
-
Molecular Weight: 502.65 g/mol
-
Predicted Molecular Ion Peak [M+H]⁺: m/z 503.32
The fragmentation of this compound is expected to be initiated by cleavage of the ester bond, similar to Mupirocin.
Figure 2: Predicted key fragmentation pathway of this compound in positive ion ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes. For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.
-
Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Propose fragmentation pathways based on the observed product ions.
Predicted Infrared (IR) Spectroscopy of this compound
The IR spectrum of this compound will be very similar to that of Mupirocin, with one key difference: the absence of the C=C stretching vibration.
Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Appearance |
| O-H (Alcohols, Carboxylic Acid) | 3500 - 3200 | Broad |
| C-H (Aliphatic) | 2960 - 2850 | Strong, sharp |
| C=O (Ester) | ~1735 | Strong, sharp |
| C=O (Carboxylic Acid) | ~1710 | Strong, sharp |
| C-O (Ester, Alcohols) | 1300 - 1000 | Strong |
| C=C (Alkene) | Absent | N/A (Present at ~1650 cm⁻¹ in Mupirocin) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl, KBr). For Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
References
-
At this time, no direct peer-reviewed publications with the complete spectroscopic data of this compound have been identified. The predicted data and interpretations are based on fundamental principles of spectroscopy and publicly available data for Mupirocin from sources such as PubChem and various chemical suppliers.
An In-Depth Technical Guide to the In Vitro Evaluation of Dihydro Mupirocin
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of dihydro mupirocin, an analog of the clinically significant antibiotic, mupirocin. Recognizing the scarcity of published data on this specific compound, this document deviates from a standard descriptive format. Instead, it offers a first-principles approach, presenting a logical, field-proven progression of experiments designed to thoroughly elucidate the antimicrobial profile and mechanism of action of this compound. By leveraging the extensive knowledge of its parent compound, this guide explains the causal reasoning behind each experimental choice, providing detailed, self-validating protocols for antimicrobial susceptibility testing and mechanism-of-action studies. The core objective is to equip researchers with the necessary tools to rigorously evaluate this compound, from determining its basic inhibitory and bactericidal activity to confirming its molecular target.
Foundational Principles: Understanding this compound in the Context of Mupirocin
Mupirocin, also known as pseudomonic acid A, is a topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2] Its unique mechanism of action involves the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme that ligates isoleucine to its cognate tRNA during protein synthesis.[3][4] This targeted action prevents the incorporation of isoleucine into nascent polypeptide chains, leading to a cessation of protein and RNA synthesis and ultimately resulting in a bacteriostatic or bactericidal effect.[3][5]
This compound is a close structural analog of mupirocin. Its chemical structure (C₂₆H₄₆O₉) differs from mupirocin (C₂₆H₄₄O₉) by the saturation of the alpha,beta-unsaturated bond within the (2E)-4-methylbut-2-enoyl side chain.[4][6][7] This modification, while seemingly minor, is of significant biochemical interest. Alpha,beta-unsaturated carbonyl groups are known to be reactive Michael acceptors and their presence can be critical for the biological activity of various compounds.[8][9] Therefore, a central hypothesis guiding the in vitro study of this compound is that the saturation of this bond may alter its binding affinity for the IleRS active site and, consequently, its antimicrobial potency.
This guide will proceed by first establishing the fundamental antimicrobial activity of this compound and then delving into its specific molecular mechanism, using mupirocin as a constant comparator and positive control.
Phase 1: Defining the Antimicrobial Spectrum and Potency
The initial phase of investigation is to determine the fundamental antimicrobial activity of this compound. This involves quantifying its ability to inhibit and kill clinically relevant bacteria. The methodologies described below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[10]
Critical Experiment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This is the foundational metric of antimicrobial potency. The broth microdilution method is the recommended, quantitative, and high-throughput approach.[2][4]
Causality Behind Experimental Choices:
-
Method: Broth microdilution is preferred over disk diffusion for a novel compound as it provides a quantitative MIC value (e.g., in µg/mL), which is more informative than the qualitative zone of inhibition.[3] This quantitative data is essential for subsequent experiments like MBC and time-kill kinetics.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the CLSI-recommended standard medium for susceptibility testing of most non-fastidious aerobic bacteria.[4] Its composition is well-defined and has minimal interference with the activity of many antibiotics.
-
Inoculum: Standardization of the bacterial inoculum to approximately 5 x 10⁵ CFU/mL is critical. A lower inoculum can lead to falsely low MICs, while a higher one can result in falsely high MICs.[11]
-
Controls: The inclusion of a growth control (no drug), a sterility control (no bacteria), and a positive control (mupirocin) is non-negotiable for a self-validating protocol. Mupirocin provides a benchmark for the expected activity range.
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Compounds: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a high concentration (e.g., 1280 µg/mL). Prepare an identical stock solution of mupirocin.
-
Plate Preparation: In a sterile 96-well microtiter plate, dispense 100 µL of sterile CAMHB into wells 2 through 12 of the desired rows.
-
Serial Dilution: Add 200 µL of the this compound stock solution to well 1 of its designated row. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control. Well 12 is the sterility control. Repeat this process for mupirocin in a separate row.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the drug that shows no visible turbidity (i.e., the first clear well).[3]
Data Presentation: The results should be summarized in a table comparing the MIC values of this compound and mupirocin against a panel of relevant bacteria.
| Organism | Strain (e.g., ATCC) | This compound MIC (µg/mL) | Mupirocin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Experimental Value | Experimental Value |
| Staphylococcus epidermidis | ATCC 12228 | Experimental Value | Experimental Value |
| Streptococcus pyogenes | ATCC 19615 | Experimental Value | Experimental Value |
| Mupirocin-Resistant S. aureus | (Clinical Isolate) | Experimental Value | Experimental Value |
Determining Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[6] The ratio of MBC to MIC is a key indicator of whether a compound is bactericidal (killing) or bacteriostatic (inhibiting).
Causality Behind Experimental Choices:
-
Rationale: An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[11] This distinction is clinically important and provides deeper insight into the compound's pharmacodynamics.
-
Method: The MBC is a direct extension of the MIC assay. Aliquots from the clear wells of the MIC plate are sub-cultured onto antibiotic-free agar. The absence of growth on the agar indicates that the bacteria in that well were killed, not just inhibited.
Step-by-Step Protocol for MBC Determination:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[6]
Characterizing the Dynamics of Bacterial Killing: Time-Kill Kinetics Assay
Time-kill assays provide a dynamic view of antimicrobial activity, showing the rate of killing over time. This is more informative than the single endpoint of an MBC.
Causality Behind Experimental Choices:
-
Rationale: Plotting log₁₀ CFU/mL versus time generates curves that visually distinguish between bactericidal (a ≥3-log₁₀ or 99.9% reduction in CFU/mL) and bacteriostatic activity (inhibition of growth relative to the control).[7][12] It also reveals if the killing is concentration-dependent.
-
Concentrations: Using multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC) allows for the assessment of concentration-dependent killing effects.
Step-by-Step Protocol for Time-Kill Kinetics Assay:
-
Preparation: Prepare flasks containing CAMHB with this compound at concentrations of 0x (growth control), 1x, 4x, and 8x its predetermined MIC. Prepare a parallel set of flasks for mupirocin.
-
Inoculation: Inoculate each flask with a standardized bacterial culture to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates to determine the viable bacterial count (CFU/mL).
-
Incubation and Counting: Incubate plates overnight and count the colonies to calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and mupirocin.
Phase 2: Elucidating the Mechanism of Action (MoA)
Given that this compound is a direct analog of mupirocin, it is highly probable that it shares the same molecular target: isoleucyl-tRNA synthetase (IleRS). The following experiment is designed to confirm this hypothesis by directly measuring the inhibition of the enzyme's activity.
Critical Experiment: Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This cell-free enzymatic assay directly measures the activity of IleRS and its inhibition by the test compound. The assay quantifies the ATP-PPi exchange reaction, which is the first step of amino acid activation catalyzed by the synthetase.
Causality Behind Experimental Choices:
-
Rationale: A direct enzymatic assay provides definitive evidence of target engagement. By comparing the inhibitory activity of this compound to mupirocin, we can directly assess the impact of saturating the alpha,beta-unsaturated bond on target binding.
-
Method: The assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the enzyme, isoleucine, and ATP. An inhibitor will reduce the rate of this incorporation.
-
Components: This assay requires purified IleRS enzyme, purified tRNA, and radiolabeled substrates. The enzyme can be overexpressed in and purified from a suitable host like E. coli.[13][14]
Step-by-Step Protocol for IleRS Inhibition Assay:
-
Enzyme and tRNA Preparation: Purify bacterial IleRS and its cognate tRNA using established biochemical protocols, such as affinity chromatography.[13][15]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.4, 3 mM MgCl₂, 50 mM KCl, 1 mM DTT).[16]
-
Assay Setup: In microcentrifuge tubes, combine the reaction buffer, 2 mM ATP, 5 µM L-isoleucine, and varying concentrations of this compound or mupirocin (as the inhibitor).
-
Initiation: Start the reaction by adding the purified IleRS enzyme and radiolabeled [³²P]PPi.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Quenching and Detection: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid, TCA). The [³²P]ATP formed is separated from the free [³²P]PPi using charcoal binding and filtration. The radioactivity on the filter, corresponding to [³²P]ATP, is then measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each drug concentration relative to a no-drug control. Plot the inhibition data to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: The IC₅₀ values should be presented in a table for clear comparison.
| Compound | Target Enzyme | IC₅₀ (nM) |
| This compound | S. aureus IleRS | Experimental Value |
| Mupirocin | S. aureus IleRS | Experimental Value |
Visualization of Key Workflows and Concepts
Diagrams are essential for visualizing complex protocols and relationships. The following are presented in Graphviz DOT language.
Diagram 1: Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Diagram 2: Conceptual Relationship of Mupirocin, this compound, and their Target
Caption: The hypothesized mechanism of this compound.
Conclusion and Forward Look
This guide outlines the essential in vitro studies required to build a foundational understanding of this compound. By systematically determining its MIC, MBC, time-kill kinetics, and confirming its inhibitory action on IleRS, researchers can generate a robust data package. The central question to be answered is the quantitative impact of saturating the alpha,beta-unsaturated bond. The results of these experiments will reveal whether this compound retains potent antimicrobial activity, has a modified spectrum, or is significantly weakened compared to its parent compound. This information is critical for any future drug development considerations for this and other mupirocin analogs.
References
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- BenchChem. (n.d.). Application Note: Time-Kill Kinetics Assay for Evaluating the Bactericidal or Bacteriostatic Activity of Antibacterial Agent 44.
-
PNAS. (1971). Purification of a Specific tRNA by Sepharose-Bound Enzyme. Retrieved from [Link]
-
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification of a Specific tRNA by Sepharose-Bound Enzyme. Retrieved from [Link]
-
Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, January 11). Mupirocin. In StatPearls. Retrieved from [Link]
-
Wikipedia. (n.d.). Mupirocin. Retrieved from [Link]
-
PubMed. (1987). Mupirocin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Retrieved from [Link]
-
PubMed. (1985, April). Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic analysis of the isoleucyl-tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends. Retrieved from [Link]
-
PubMed. (2024, March 5). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
FOLIA. (1989, April 15). Purification of isoleucyl-tRNA synthetase from Methanobacterium thermoautotrophicum by pseudomonic acid affinity chromatography. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
-
ResearchGate. (2024, January 30). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Retrieved from [Link]
-
PubMed. (2006, July). Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes. Retrieved from [Link]
-
HELDA - University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. Retrieved from [Link]
-
Journal of Biological Chemistry. (n.d.). Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing. Retrieved from [Link]
-
PubMed. (1976, March). [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)]. Retrieved from [Link]
-
YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting Isoleucyl tRNA synthetase-IN-2 experiments.
-
AARS Online. (n.d.). Isoleucyl-tRNA Synthetase. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Antifungal vs. antibacterial activity of α,β-unsaturated carbonyl compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, December 9). Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins. Retrieved from [Link]
-
PubMed Central. (2017, January 30). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Retrieved from [Link]
-
Frontiers. (2023, September 28). Antimicrobial and antibiofilm effects of essential fatty acids against clinically isolated vancomycin-resistant Enterococcus faecium. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. emerypharma.com [emerypharma.com]
- 4. protocols.io [protocols.io]
- 5. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pnas.org [pnas.org]
- 14. Purification of a Specific tRNA by Sepharose-Bound Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of isoleucyl-tRNA synthetase from Methanobacterium thermoautotrophicum by pseudomonic acid affinity chromatography. [folia.unifr.ch]
- 16. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Dihydro Mupirocin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding Dihydro Mupirocin in the Context of Mupirocin
This compound is a key related substance and a potential process impurity of Mupirocin, a widely used topical antibiotic.[1] Mupirocin, derived from the fermentation of Pseudomonas fluorescens, is primarily composed of Pseudomonic acid A.[2][3] Its unique mechanism of inhibiting bacterial isoleucyl-tRNA synthetase gives it potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[2] this compound, as its name implies, is the reduced analogue of Mupirocin. Its presence and characteristics are of significant interest to drug development professionals for impurity profiling, stability analysis, and quality control of the active pharmaceutical ingredient (API) and finished drug products. This guide provides a comprehensive overview of its core physical and chemical properties, grounded in established analytical principles.
Molecular Structure and Identity
The defining structural difference between Mupirocin and this compound lies in the saturation of the α,β-unsaturated ester moiety. This transformation typically occurs via the reduction of the carbon-carbon double bond in the butenoyl side chain of the Mupirocin molecule.[1]
Chemical Structure
-
Mupirocin (Pseudomonic Acid A): 9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid.[2][4]
-
This compound: 9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid.[5][6]
The hydrogenation of the double bond eliminates the E-isomerism present in the parent compound.
Molecular Formula and Weight
A summary of the key molecular identifiers for this compound in comparison to Mupirocin is provided below.
| Property | This compound | Mupirocin | Reference(s) |
| Molecular Formula | C₂₆H₄₆O₉ | C₂₆H₄₄O₉ | [5][7] |
| Molecular Weight | 502.65 g/mol | 500.62 g/mol | [2][7] |
| CAS Number | 1246812-11-2 | 12650-69-0 | [2][7] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its isolation, characterization, and for understanding its behavior in formulation and analytical procedures. While extensive experimental data is not widely published, available information and predictions are summarized here.
Physical State and Appearance
This compound is typically a white to light grey solid.[6] This is consistent with the appearance of Mupirocin, which is described as a white to off-white crystalline solid.[8]
Solubility Profile
The solubility of this compound dictates the choice of solvents for extraction, purification, and analytical method development.
| Solvent | This compound Solubility | Mupirocin Solubility | Reference(s) |
| Water | - (Predicted Low) | Very slightly soluble (0.0265 g/L) | [6][8] |
| DMSO | Slightly Soluble | ≥100 mg/mL | [6][9] |
| Methanol | Slightly Soluble | Freely Soluble | [6][10] |
| Ethanol | - | Freely Soluble (approx. 30 mg/ml) | [10][11] |
| Acetone | - | Freely Soluble | [9] |
| Dichloromethane | - | Freely Soluble | [9] |
Insight: The saturation of the double bond in this compound slightly increases its molecular weight and may subtly alter its polarity, but it is expected to retain a generally lipophilic character similar to Mupirocin.[8] The slight solubility in polar aprotic and protic organic solvents is a key consideration for chromatographic analysis.
Thermal and Physicochemical Predictions
The following table includes predicted and known values for key physicochemical parameters. It is critical for researchers to experimentally verify these properties for their specific applications.
| Property | This compound (Predicted) | Mupirocin (Experimental) | Reference(s) |
| Melting Point | 70-76 °C | ~77-78 °C | [6] |
| Boiling Point | 663.9 ± 55.0 °C | - | [6] |
| Density | 1.168 ± 0.06 g/cm³ | - | [6] |
| pKa | 4.78 ± 0.10 | 3.5 - 4.5 (Aqueous solution pH) | [6][10] |
| XlogP | 2.8 | 2.45 | [5][8] |
Chemical Stability and Degradation
As a known impurity, understanding the stability of this compound is intrinsically linked to the stability of Mupirocin itself. Forced degradation studies on Mupirocin provide the necessary context for predicting the behavior of this compound and for developing stability-indicating analytical methods.
Mupirocin is known to be susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[12][13][14] The ester linkage is a primary site for hydrolysis, which would lead to the formation of monic acid and the corresponding side-chain acid—a reaction pathway that would affect both Mupirocin and this compound.
Mupirocin's antibiotic activity is pH-dependent and is maintained in aqueous solutions between pH 4 and 9.[9] Outside this range, rapid loss of activity and molecular rearrangements can occur.[9][15]
Workflow for Forced Degradation Analysis
The causality behind forced degradation studies is to intentionally stress the API to generate potential degradation products, which is essential for developing a robust, stability-indicating analytical method. This ensures the method can separate the intact drug from any impurities or degradants that might form during manufacturing or storage.
Caption: Workflow for forced degradation studies.
Spectroscopic and Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for analyzing Mupirocin and its impurities. A stability-indicating method must be able to resolve this compound from Mupirocin and other known impurities (e.g., Pseudomonic acids B, C, D).[7]
Protocol: A Self-Validating RP-HPLC Method
This protocol is designed to be self-validating through the inclusion of system suitability tests (SST), ensuring the chromatographic system is performing adequately for the analysis.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13] The choice of a C18 column provides the necessary hydrophobicity to retain and separate the lipophilic Mupirocin and its analogues.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3-4) and an organic modifier like methanol or acetonitrile.[13][16][17] The acidic pH ensures that the carboxylic acid moieties of the analytes are protonated, leading to better retention and peak shape.
-
Flow Rate: Typically 1.0 mL/min.[16]
-
Detection: UV detection at a wavelength between 220-230 nm.[8][17] This range corresponds to the absorbance of the ester chromophore present in both molecules.
-
System Suitability Testing (SST):
-
Inject a standard solution containing known concentrations of both Mupirocin and this compound.
-
Resolution (Rs): The resolution between the Mupirocin and this compound peaks should be >2.0 to ensure baseline separation.
-
Tailing Factor (T): The tailing factor for each peak should be ≤2.0 for symmetrical peaks.
-
Theoretical Plates (N): A high plate count (e.g., >2000) indicates column efficiency.
-
Repeatability (%RSD): The relative standard deviation for peak areas from replicate injections (n=5 or 6) should be ≤2.0%.
-
Insight: Due to the loss of the conjugated double bond, this compound is slightly more polar than Mupirocin. In a typical reversed-phase system, this compound would therefore be expected to have a shorter retention time than Mupirocin.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of this compound.
-
Expected Molecular Ion: In positive ion mode ESI-MS, this compound would show peaks corresponding to [M+H]⁺ at m/z 503.32, [M+Na]⁺ at m/z 525.30, and [M+NH₄]⁺ at m/z 520.35.[5] In negative ion mode, a peak for [M-H]⁻ at m/z 501.31 would be expected.[5]
-
Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Key fragmentations would likely involve neutral losses of water (-18 Da) from the multiple hydroxyl groups and cleavage at the ester linkage. The fragmentation pattern would be similar to Mupirocin, but fragments containing the butanoyl side chain would differ by +2 Da compared to the butenoyl fragments of Mupirocin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. While specific spectra for this compound are not published, the key differences in ¹H and ¹³C NMR spectra compared to Mupirocin can be predicted.
-
¹H NMR: The most significant change would be the disappearance of the vinylic proton signal from the but-2-enoyl group of Mupirocin (typically around δ 5.7 ppm). This would be replaced by signals corresponding to the now-saturated alkyl protons in the butanoyl chain, which would appear further upfield in the δ 1.5-2.5 ppm range.
-
¹³C NMR: The signals for the two sp² carbons of the double bond in Mupirocin (typically in the δ 120-160 ppm region) would be absent in the this compound spectrum. Instead, new signals for sp³ carbons would appear in the upfield alkyl region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
FTIR spectroscopy is useful for identifying functional groups.
-
Mupirocin Spectrum: Shows characteristic bands for O-H stretching (~3400-3500 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), a distinct C=O stretch for the α,β-unsaturated ester (~1712 cm⁻¹), and a C=C stretch (~1650 cm⁻¹).[18][19]
-
This compound Spectrum: The key difference would be the absence or significant reduction of the C=C stretching vibration at ~1650 cm⁻¹. The C=O stretching frequency for the now-saturated ester would likely shift to a slightly higher wavenumber (e.g., ~1735 cm⁻¹), which is typical for saturated esters compared to their conjugated counterparts.
Caption: Logic diagram for spectroscopic identification.
Conclusion
This compound is a critical analyte in the quality assessment of Mupirocin. Its physical and chemical characteristics, while similar to the parent drug, are distinguished by the saturation of the butenoyl side chain. This structural modification results in a slightly higher molecular weight, altered chromatographic retention, and distinct spectroscopic signatures, particularly the absence of signals related to the C=C double bond in NMR and IR spectroscopy. The analytical workflows and principles detailed in this guide provide a robust framework for the identification, quantification, and stability assessment of this compound, ensuring the quality and safety of Mupirocin-based pharmaceutical products.
References
-
Manoharan, G. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
Kalal, K. & Redasani, V. (2022). Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. Future Journal of Pharmaceutical Sciences, 8(1). Available at: [Link]
-
Al-Adhami, M., et al. (2021). Development of Nanoemulsions for Topical Application of Mupirocin. Pharmaceutics, 13(9), 1361. Available at: [Link]
-
Pharmaffiliates. (n.d.). Mupirocin-impurities. Retrieved from [Link]
-
Sharma, M. M. (2025). Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study. Asian Journal of Pharmaceutics (AJP), 19(2). Available at: [Link]
-
Manoharan, G. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE FORM. EJPMR. Retrieved from [Link]
-
Kumari, R. P., et al. (2017). Stability Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Mupirocin and Fluticasone. Indo American Journal of Pharmaceutical Sciences, 4(10). Available at: [Link]
-
PubChemLite. (n.d.). This compound (C26H46O9). Retrieved from [Link]
-
Kaduk, J. A., et al. (2016). Crystal structure of mupirocin form I, C26H44O9. Powder Diffraction, 31(2), 97-103. Available at: [Link]
-
Tucaliuc, A., et al. (2019). Mupirocin: applications and production. Journal of Industrial Microbiology & Biotechnology, 46(3-4), 325-339. Available at: [Link]
-
Patel, J., et al. (2018). Stability Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Mupirocin and Metronidazole in Pharmaceutical. Asian Journal of Research in Chemistry, 11(2), 334. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) pristine PVA, (b) pristine NaAlg, (c) pristine Mupirocin, and (d) C1 formulated microspheres. Retrieved from [Link]
-
Isopescu, R., et al. (2022). Solid-State Characterization of Mupirocin and Metronidazole. Timisoara Medical Journal, 23(1). Available at: [Link]
-
Allmpus. (n.d.). mupirocin ep impurity e. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for mupirocin, extract and nanoemulsion-based hydrogel with and without mupirocin and extract. Retrieved from [Link]
-
SynZeal. (n.d.). Mupirocin EP Impurity F. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for individual components and combined mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mupirocin. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mupirocin: applications and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of mupirocin form I, C26H44O9 | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. PubChemLite - this compound (C26H46O9) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 1246812-11-2 [amp.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Development of Nanoemulsions for Topical Application of Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. itwreagents.com [itwreagents.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. jpsbr.org [jpsbr.org]
- 15. Mupirocin | 12650-69-0 [chemicalbook.com]
- 16. ejpmr.com [ejpmr.com]
- 17. iajps.com [iajps.com]
- 18. researchgate.net [researchgate.net]
- 19. Solid-State Characterization of Mupirocin and Metronidazole [tmj.ro]
Methodological & Application
Application Note & Protocol: High-Sensitivity Analytical Methods for the Detection of Dihydro Mupirocin
Introduction: The Imperative for Impurity Profiling in Mupirocin
Mupirocin, a topical antibiotic produced by fermentation of Pseudomonas fluorescens, is a critical therapeutic agent for treating bacterial skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase, which halts protein synthesis.[1][3] The United States Pharmacopeia (USP) and other regulatory bodies list several official impurities for Mupirocin, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2]
Dihydro Mupirocin (DHM) is a key process-related impurity. As its name suggests, it is a reduced form of the parent Mupirocin molecule. The presence and quantity of DHM and other related substances are critical quality attributes (CQAs) of Mupirocin active pharmaceutical ingredient (API) and finished products. Therefore, robust, sensitive, and validated analytical methods are essential for its accurate detection and quantification.
This guide provides detailed protocols and expert insights into the primary analytical techniques for this compound analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals who require reliable impurity profiling.
Analyte Physicochemical Properties
Understanding the basic properties of Mupirocin and its Dihydro impurity is fundamental to method development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Mupirocin | C₂₆H₄₄O₉ | 500.62 | Contains a C2-C3 double bond in the butenoyl side chain.[4] |
| This compound | C₂₆H₄₆O₉ | 502.65 | The C2-C3 double bond in the butenoyl side chain is reduced (saturated).[4] |
Primary Analytical Method: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse method for routine quality control of Mupirocin and its impurities due to its robustness, precision, and cost-effectiveness.
Principle of Separation
The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. Mupirocin and this compound are relatively nonpolar molecules but possess sufficient polarity to be eluted with a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The pH of the mobile phase is a critical parameter; it is typically controlled with a buffer (e.g., phosphate or acetate) to maintain the carboxylic acid moiety of the analytes in a consistent ionization state, ensuring reproducible retention times and sharp peak shapes.[3] Detection is commonly performed using a UV detector at a wavelength where the α,β-unsaturated ketone chromophore of Mupirocin absorbs strongly, typically around 220-230 nm.[5][6]
Experimental Protocol: Isocratic RP-HPLC with UV Detection
This protocol is a robust starting point, synthesized from established and validated methods.[3][7]
3.2.1 Instrumentation and Materials
-
HPLC System: Equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: Waters Symmetry C8 (150 mm × 4.6 mm, 5 µm) or equivalent.[7] A C18 column, such as a Phenomenex C18 (150 x 4.6 mm), is also widely used.[5]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Water (HPLC grade or ultrapure).
-
Reference Standards: Mupirocin CRS, this compound CRS.
3.2.2 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Waters Symmetry C8 (150 mm × 4.6 mm, 5 µm) | C8 provides slightly less retention than C18, which can be advantageous for eluting these relatively nonpolar molecules in a reasonable time. |
| Mobile Phase | Buffer:Acetonitrile (74:26 v/v).[7] (Buffer: 20mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid) | The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and peak shape on a reverse-phase column. The acetonitrile percentage is optimized for ideal separation and runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Detection Wavelength | 221 nm[3][7] | This wavelength provides high sensitivity for Mupirocin and its related substances. |
| Column Temperature | 30 °C (Ambient) | Maintaining a constant temperature ensures retention time stability. |
| Injection Volume | 20 µL | A typical injection volume to balance sensitivity and peak shape. |
3.2.3 Preparation of Solutions
-
Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted Orthophosphoric Acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase Preparation: Mix the prepared Buffer and Acetonitrile in a 74:26 (v/v) ratio. Degas the solution by sonication or vacuum filtration before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of Mupirocin reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard & Calibration Curve: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the impurity and the main analyte (e.g., 0.1 µg/mL to 150 µg/mL).[3][7]
-
Sample Preparation (from Ointment/Cream): Accurately weigh a portion of the formulation equivalent to 10 mg of Mupirocin into a suitable container.[8] Add a defined volume of mobile phase (e.g., 10 mL), sonicate for 15 minutes to dissolve the Mupirocin, and then filter through a 0.45 µm PTFE syringe filter to remove excipients before injection.[8]
3.2.4 System Suitability Testing (SST) Before sample analysis, inject a working standard solution (e.g., 100 µg/mL Mupirocin) five or six times. The system is deemed ready if it meets the following criteria (as per ICH guidelines):
-
Tailing Factor: Not more than 2.0 for the Mupirocin peak.
-
Theoretical Plates: Not less than 2000 for the Mupirocin peak.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area and retention time.
Causality and Self-Validation
-
Why pH 3.0? Mupirocin is an acid. At a pH well below its pKa (~4.5-5.0), it exists predominantly in its non-ionized form. This form is more hydrophobic and interacts more strongly and predictably with the C8 stationary phase, leading to sharper, more symmetrical peaks.
-
Trustworthiness through SST: The system suitability test is a self-validating mechanism. It confirms that the instrument, column, and mobile phase are performing correctly on a given day, ensuring that the subsequent data generated is reliable. Any failure in SST mandates troubleshooting before proceeding.
Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and absolute confirmation of identity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the method of choice.
Principle of Detection
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[9] After chromatographic separation, analytes are ionized (typically using Electrospray Ionization - ESI). The mass spectrometer first selects the parent or precursor ion (based on its mass-to-charge ratio, m/z) of this compound. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels.[10]
Experimental Protocol Outline: LC-MS/MS for this compound
This protocol is designed for compatibility with mass spectrometry.
4.2.1 Instrumentation and Materials
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatography Column: Newcrom BH (100 mm × 3.2 mm, 5 µm) or a similar mixed-mode or C18 column.[11]
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade). Non-volatile buffers like phosphate must be avoided.
4.2.2 Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Smaller particle sizes (UHPLC) provide better resolution and faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer suitable for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides efficient elution of analytes. |
| Gradient Elution | Start at 20% B, ramp to 70% B over 10 min | A gradient is often used to effectively separate impurities from the main peak and clean the column.[11] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) | The carboxylic acid group on this compound readily deprotonates to form a [M-H]⁻ ion, making ESI- the ideal mode. |
| Precursor Ion (Q1) | m/z 501.6 [M-H]⁻ | This is the mass-to-charge ratio of the deprotonated this compound molecule (C₂₆H₄₆O₉, MW 502.65). |
| Product Ions (Q3) | To be determined by infusion | Specific fragment ions are identified by directly infusing a pure standard and optimizing collision energy. These will be unique to the molecule's structure. |
| MS Parameters | Capillary Voltage, Gas Flow, Temperatures | Optimized to achieve maximum signal intensity for the analyte. |
4.2.3 Data Interpretation The detection of this compound is confirmed by the presence of a chromatographic peak at the correct retention time with the specific precursor-to-product ion transition. Quantification is achieved by comparing the peak area to a calibration curve generated from authentic this compound standard.
Visualization of Workflows
General Analytical Workflow
The following diagram illustrates the universal workflow for the analysis of this compound in a pharmaceutical sample.
Caption: General workflow for this compound analysis.
Relationship Diagram
This diagram shows the chemical relationship between Mupirocin and its Dihydro impurity.
Caption: Chemical relationship between Mupirocin and this compound.
Summary and Method Comparison
Choosing the appropriate analytical technique depends on the specific requirements of the analysis.
| Feature | RP-HPLC with UV Detection | LC-MS/MS |
| Primary Application | Routine QC, Assay, Impurity content | Trace-level quantification, identity confirmation, analysis in biological matrices |
| Selectivity | Good; based on retention time and UV spectrum | Excellent; based on retention time and specific mass transitions (m/z) |
| Sensitivity (LOQ) | Moderate (e.g., ~0.1-1 µg/mL)[3] | High (e.g., ng/mL to pg/mL)[10] |
| Confirmation Power | Presumptive | Definitive |
| Instrumentation Cost | Moderate | High |
| Operational Complexity | Low to Moderate | High |
| Robustness | High | Moderate; susceptible to matrix effects |
| Throughput | High | Moderate |
References
-
García-Penas, A. et al. (2012). Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin. DADUN, University of Navarra. [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates. [Link]
-
Prajapati, Y. et al. (2020). In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. Acta Scientific Pharmaceutical Sciences. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column. [Link]
-
Rele, R.V. (2017). Development and Validation of Analytical Method by RP-HPLC Technique for Determination of Mupirocin Lithium in Pharmaceutical Dosage Form. Journal of Chemical and Pharmaceutical Research. [Link]
-
El-Gindy, A. et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Scientific Reports. [Link]
-
Kalal, K. & Redasani, V. (2022). Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. Future Journal of Pharmaceutical Sciences. [Link]
-
Patel, H. et al. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. Zenodo. [Link]
-
U.S. Pharmacopeia. (2018). USP 41 Official Monographs / Mupirocin. Regulations.gov. [Link]
-
SIELC Technologies. (n.d.). LC-MS Method for Analysis of Mupirocin on Newcrom BH Column. [Link]
-
Rele, R.V. (2017). Development and Validation of Analytical Method by RP-HPLC Technique for Determination of Mupirocin Lithium in Pharmaceutical Dosage Form. Journal of Chemical and Pharmaceutical Research. [Link]
-
Sharma, M. et al. (2025). Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Dosage Form. Asian Journal of Pharmaceutics. [Link]
-
Cleanchem. (n.d.). Mupirocin EP Impurity C. [Link]
-
Pharmaffiliates. Mupirocin - Impurity B. [Link]
-
Li, Y. et al. (2024). Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field. Journal of Pharmaceutical Analysis. [Link]
-
García-Penas, A. et al. (2012). Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both ski. DADUN, University of Navarra. [Link]
-
Rollando, R. et al. (2022). GC-MS, LC-MS/MS, Docking and Molecular Dynamics Approaches to Identify Potential SARS-CoV-2 3-Chymotrypsin-Like Protease Inhibitors from Zingiber officinale Roscoe. Molecules. [Link]
-
De la Torre, X. et al. (2010). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. actascientific.com [actascientific.com]
- 6. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field: Current state and new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. LC-MS Method for Analysis of Mupirocin on Newcrom BH Column | SIELC Technologies [sielc.com]
Application Note: A Validated HPLC Method for the Baseline Separation of Mupirocin and its Process-Related Impurity, Dihydro Mupirocin
Abstract
This application note presents a robust, validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the antibiotic Mupirocin from its structurally similar process-related impurity, Dihydro Mupirocin. The method is grounded in principles outlined in the United States Pharmacopeia (USP) and is suitable for quality control, stability testing, and purity analysis in research and drug development settings. We detail the causal logic behind the selection of chromatographic parameters and provide comprehensive, step-by-step protocols for implementation.
Introduction and Scientific Rationale
Mupirocin is a topical antibiotic produced by Pseudomonas fluorescens that is highly effective against gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism involves the inhibition of bacterial isoleucyl-tRNA synthetase, which halts protein synthesis.[1] During the manufacturing process, several related substances can be generated. One of the critical impurities is this compound, which lacks the double bond in the crotonic acid side chain of the Mupirocin molecule.
Chemical Structures:
-
Mupirocin: 9-[[(2E)-4-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]tetrahydro-2H-pyran-2-yl]-3-methylbut-2-enoyl]oxy]nonanoic acid.
-
This compound: Structurally identical to Mupirocin, but with the C2-C3 double bond in the butenoyl moiety reduced to a single bond.
The structural similarity between these two compounds presents a significant analytical challenge. Regulatory bodies require stringent monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. This method is designed to provide baseline resolution, enabling accurate quantification.
Causality Behind Experimental Choices (Method Rationale)
The development of this method is based on a systematic evaluation of chromatographic principles to exploit the subtle physicochemical differences between Mupirocin and this compound.
-
Stationary Phase Selection: A C18 (L1 packing) or C8 (L7 packing) stationary phase is the cornerstone of this separation.[2][3] Mupirocin is a moderately non-polar molecule, and its retention is governed by hydrophobic interactions between the molecule and the alkyl chains of the stationary phase. This compound, lacking a double bond, is slightly more flexible and marginally more hydrophobic, which typically results in a slightly longer retention time on a C18 column under the right conditions. The high surface area and carbon load of a modern, end-capped C18 column provide the necessary efficiency to resolve these closely related structures.
-
Mobile Phase Composition: The mobile phase is a precisely controlled mixture of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency in the 220-230 nm range.[2][3][4] It provides a different selectivity for closely related compounds compared to methanol and often yields sharper peaks. The ratio of acetonitrile to buffer is optimized to achieve a retention time for Mupirocin that allows for sufficient resolution from early-eluting and later-eluting impurities.
-
Aqueous Buffer and pH Control: This is the most critical parameter for achieving robust separation. Mupirocin contains a carboxylic acid moiety, making its retention highly sensitive to pH. The United States Pharmacopeia (USP) monograph for Mupirocin specifies a phosphate buffer adjusted to a pH of 6.3.[2][5] At this pH, the carboxylic acid group is deprotonated (ionized), resulting in a consistent charge and preventing peak tailing that can occur at pH values close to the molecule's pKa. This stable ionization state ensures reproducible retention times and symmetric peak shapes, which are essential for resolving Mupirocin from this compound.
-
-
Detection Wavelength: Mupirocin exhibits a UV absorbance maximum around 220-230 nm.[6][7] The USP method specifies a detection wavelength of 229 nm, which provides excellent sensitivity for Mupirocin and its related impurities, allowing for their detection at low levels.[2]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Mupirocin Reference Standard (e.g., USP Mupirocin Lithium RS)[2][8]
-
Acetonitrile (HPLC Grade)
-
Monobasic Sodium Phosphate (ACS Grade)
-
Sodium Hydroxide (10 N and 5 N solutions)
-
Hydrochloric Acid (6 N solution)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm membrane filters for mobile phase and sample filtration
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
Analytical Method and Protocols
Chromatographic Conditions
The following table summarizes the optimized conditions for the separation.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) | Provides high efficiency and hydrophobic retention necessary to resolve structurally similar compounds. The USP designates this as L1 packing.[2] |
| Mobile Phase | Isocratic mixture of pH 6.3 Phosphate Buffer and Acetonitrile (75:25 v/v) | Optimized ratio for adequate retention and separation. The pH ensures consistent ionization of Mupirocin, leading to sharp, symmetrical peaks.[2][5] |
| Flow Rate | 2.0 mL/min | Provides optimal efficiency and reasonable run times. Slower flow rates (e.g., 1.0-1.5 mL/min) can be explored to further enhance resolution if needed.[2] |
| Column Temperature | Ambient or controlled at 30 °C | Ensures reproducible retention times by minimizing fluctuations. |
| Detection Wavelength | 229 nm | Corresponds to the UV absorbance maximum of Mupirocin, providing high sensitivity.[2] |
| Injection Volume | 20 µL | Standard volume for analytical HPLC; can be adjusted based on sample concentration. |
| Run Time | Approximately 15-20 minutes | Sufficient to allow for the elution of Mupirocin and potential late-eluting impurities. |
Protocol 1: Preparation of Mobile Phase and Reagents
-
pH 6.3 Phosphate Buffer (0.05 M):
-
Mobile Phase Preparation:
-
Carefully mix 750 mL of the pH 6.3 Phosphate Buffer with 250 mL of HPLC-grade acetonitrile.
-
Filter the mixture through a 0.45 µm membrane filter to remove particulates.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.
-
Protocol 2: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (approx. 110 µg/mL):
-
Accurately weigh approximately 11 mg of Mupirocin Lithium RS into a 100-mL volumetric flask.[2]
-
Add 25 mL of acetonitrile and swirl gently to dissolve the standard completely.
-
Dilute to the mark with the pH 6.3 Phosphate Buffer and mix thoroughly. This is the Standard preparation.
-
-
Sample Solution (from Bulk Drug):
-
Prepare in the same manner as the Standard Stock Solution, using approximately 11 mg of the Mupirocin sample. This is the Assay preparation.[2]
-
Protocol 3: System Suitability Test (SST)
A system suitability test is mandatory to verify that the chromatographic system is capable of performing the analysis. This involves creating a solution where Mupirocin is partially degraded to generate closely eluting peaks.
-
Preparation of Resolution Solution:
-
Transfer 10 mL of the Standard preparation to a small vial.
-
Adjust the pH to 2.0 using 6 N hydrochloric acid.
-
Allow the solution to stand at room temperature for 2 hours. This acidic condition will cause partial hydrolysis of Mupirocin, creating degradation products.[2][5]
-
After 2 hours, adjust the pH back to 6.3 ± 0.2 using 5 N sodium hydroxide.[2][5]
-
-
SST Analysis and Acceptance Criteria:
-
Inject the Resolution Solution into the HPLC system.
-
The resulting chromatogram should show a peak for the main degradation product (mupirocin acid hydrolysis product) eluting just before the Mupirocin peak.
-
Resolution (R): The resolution between the degradation product peak and the Mupirocin peak must be not less than 2.0 .[9]
-
Inject the Standard preparation five or six times.
-
Tailing Factor (T): The tailing factor for the Mupirocin peak must be not more than 2.0 .[9]
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of the replicate injections must be not more than 2.0% .[5]
-
Analytical Workflow Diagram
Caption: HPLC analytical workflow from preparation to final report.
Typical Results and Discussion
Under the specified chromatographic conditions, a clean baseline separation between Mupirocin and this compound is achieved.
-
Elution Order: In a typical reversed-phase system, the more hydrophobic this compound is expected to have a slightly longer retention time than Mupirocin. The exact elution order should be confirmed with purified standards of both compounds.
-
Chromatogram: The chromatogram of the Assay preparation should show a major peak for Mupirocin. Any peaks corresponding to this compound or other impurities will be significantly smaller. The system suitability chromatogram will confirm the resolving power of the method with the appearance of the acid degradation peak just prior to the main Mupirocin peak.
Table of Expected Performance Data:
| Parameter | Typical Value | Acceptance Criteria (per USP) |
| Retention Time (Mupirocin) | ~7-10 min | Consistent across injections |
| Relative Retention Time | ~0.9 (Degradant) | For SST: Degradant elutes before Mupirocin[9] |
| Resolution (R) (SST) | > 2.5 | NLT 2.0 (between Mupirocin and its acid degradant)[9] |
| Tailing Factor (T) (Mupirocin) | 1.0 - 1.4 | NMT 2.0[9] |
| Theoretical Plates (N) | > 2000 | NLT 1500[5] |
This method's success hinges on the precise control of the mobile phase pH, which maintains Mupirocin in its ionized form, leading to sharp, symmetrical peaks that can be resolved from very similar structures. The isocratic nature of the method ensures simplicity and robustness, making it ideal for routine QC environments.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, robust, and highly effective for the separation of Mupirocin and its critical process-related impurity, this compound. By adhering to the principles of method validation outlined by the USP, this protocol provides a trustworthy system for ensuring the quality and purity of Mupirocin bulk drug substance and finished pharmaceutical products. The explanation of the scientific rationale behind each parameter allows researchers to adapt and troubleshoot the method effectively.
References
- USP Monographs: Mupirocin - USP29-NF24.
- Acta Scientific. (2020). In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices.
- El-Gindy, A., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. PubMed Central.
- Calpena, A. C., et al. Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous samples. DADUN.
- Rele, R., et al. Development and Validation of Analytical Method by RP-HPLC Technique for Determination of Mupirocin Lithium in Pharmaceutical Dosage Form. JOCPR.
- USP Monographs: Mupirocin Ointment - USP29-NF24.
- Shende, M. A., & Sayyad, H. G. (2017). Development and Validation of Spectroscopic Analytical Method for Simultaneous Estimation of Mupirocin and Satranidazole in Bulk. IJPPR.
- SIELC Technologies. HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column.
- ResearchGate. (2020). Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation.
- Manoharan, G. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE FORM. EJPMR.
- Google Patents. (2020). Mupirocin ointment impurity qualitative positioning and testing method and application.
- USP 41 Official Monographs / Mupirocin 2823. (2018). Regulations.gov.
- European Pharmacopoeia. (2014). MUPIROCIN Mupirocinum.
- USP 35 Official Monographs / Mupirocin. (2011).
- Journal of Chemical and Pharmaceutical Research. (2017). Development and Validation of Analytical Method by RP-HPLC Technique for Determination of Mupirocin Lithium in Pharmaceutical Dosage Form.
- ResearchGate. (2020). Development and validation of a liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous penetration studies.
- International Journal of Pharmacy & Technology. (2016). Simultaneous assay of Mupirocin and Metronidazole in formulations using Reverse Phase-High Performance Liquid Chromatography.
Sources
- 1. HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. drugfuture.com [drugfuture.com]
- 6. actascientific.com [actascientific.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Application Note & Protocols for the Purification of Dihydro Mupirocin
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of Dihydro Mupirocin, a key related substance to the antibiotic Mupirocin. Leveraging established methodologies for Mupirocin (also known as Pseudomonic Acid A), this document outlines a multi-step purification strategy adaptable for this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure robust and reproducible outcomes. The core workflow integrates pH-mediated liquid-liquid extraction (LLE) for initial cleanup, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution separation, and crystallization for final product isolation and polishing. Analytical verification techniques are also discussed to confirm final purity.
Introduction: Understanding this compound
Mupirocin is a clinically significant topical antibiotic produced by the fermentation of Pseudomonas fluorescens.[1] Its therapeutic efficacy is dependent on high purity, necessitating the removal of structurally similar impurities generated during biosynthesis or degradation. This compound is one such related substance, differing from Mupirocin only by the saturation of an α,β-unsaturated bond in the crotonic acid portion of the molecule.[2][3]
This seemingly minor structural change slightly increases the molecule's polarity and removes a chromophore, which has direct implications for purification and analytical detection. While this compound is often considered an impurity, its isolation in pure form is critical for use as an analytical standard in quality control assays and for toxicological studies. The purification strategies for Mupirocin are largely applicable to this compound, with tailored modifications to account for their subtle differences in physicochemical properties.
Core Purification Strategies: A Multi-Modal Approach
A successful purification campaign for this compound from a complex mixture (e.g., a fermentation broth or a crude synthetic reaction mixture) relies on the sequential application of techniques that exploit different properties of the molecule.
Principle 1: pH-Dependent Liquid-Liquid Extraction (LLE)
Causality: this compound, like Mupirocin, possesses a terminal carboxylic acid group. This functional group's ionization state is pH-dependent.
-
At acidic pH (e.g., pH 4.0-4.5): The carboxylic acid is protonated (-COOH), rendering the molecule neutral and significantly more soluble in water-immiscible organic solvents like methyl isobutyl ketone (MIBK) or isobutyl acetate.[4]
-
At neutral to alkaline pH (e.g., pH 7.0-8.0): The carboxylic acid is deprotonated (-COO⁻), forming a carboxylate salt. This charged species is highly soluble in the aqueous phase and poorly soluble in non-polar organic solvents.
This pH-swing mechanism allows for the selective transfer of this compound between aqueous and organic phases, effectively separating it from water-soluble or water-insoluble impurities that do not share this pH-dependent solubility profile.
Principle 2: Chromatographic Separation
Chromatography is indispensable for resolving this compound from Mupirocin and other closely related analogues.
-
Macroporous Adsorbent Resin Chromatography: For initial, large-scale purification, hydrophobic adsorbent resins (e.g., polystyrene-divinylbenzene based, such as XAD4) are highly effective.[5] The crude, pH-adjusted aqueous solution is loaded onto the column, where hydrophobic interactions cause Mupirocin and its analogues to bind to the resin. A washing step removes highly polar impurities, followed by elution with an organic solvent like methanol to recover the compounds of interest.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the definitive technique for achieving high-purity this compound. In RP-HPLC, separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase.
-
Scientific Rationale: this compound is slightly more polar than Mupirocin due to the absence of the conjugated double bond. Consequently, it will have a weaker interaction with the non-polar stationary phase and will typically elute earlier than Mupirocin under standard reversed-phase conditions. This difference in retention time is the basis for their separation. The mobile phase often consists of a mixture of acetonitrile or methanol and an aqueous buffer, with the pH adjusted to suppress the ionization of the carboxylic acid, leading to sharper peaks and better retention.[6]
-
Principle 3: Crystallization
Crystallization serves as the final step to obtain a highly pure, stable, solid form of this compound. This process relies on creating a supersaturated solution from which the target molecule selectively precipitates, leaving remaining impurities dissolved in the mother liquor.
Causality: The choice of solvent and anti-solvent is critical. A suitable solvent will dissolve the compound at an elevated temperature, while an anti-solvent, in which the compound is poorly soluble, is added to induce precipitation upon cooling. For Mupirocin and its analogues, solvent systems like methyl isobutyl ketone/heptane or aqueous methanol have proven effective.[5][7] The slow, controlled formation of a crystal lattice inherently excludes molecules that do not fit, resulting in a significant increase in purity.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Initial Purification via Liquid-Liquid Extraction
This protocol is designed to extract and concentrate this compound from a crude aqueous mixture, such as a clarified fermentation broth.
-
Acidification & Extraction:
-
Start with the crude aqueous solution containing this compound.
-
Slowly add a suitable acid (e.g., 2M HCl or sulfuric acid) while stirring to adjust the pH to ~4.5.
-
Transfer the acidified solution to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent (e.g., methyl isobutyl ketone (MIBK) or isobutyl acetate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The this compound will be in the upper organic layer.
-
Drain and discard the lower aqueous layer.
-
-
Back Extraction into Aqueous Base:
-
To the organic extract in the separatory funnel, add half the volume of a dilute alkaline solution (e.g., 0.5 M Sodium Bicarbonate or dilute NaOH, adjusting to pH ~7.5).
-
Shake vigorously for 2-3 minutes. The this compound will now transfer back to the aqueous phase as its sodium salt.
-
Allow the layers to separate. Drain the lower aqueous layer containing the product into a clean flask. The organic layer containing neutral impurities can be discarded.
-
-
Concentration and Re-precipitation:
-
Re-acidify the collected aqueous phase to pH ~4.5 with 2M HCl. A precipitate may form.
-
Extract the product again into a fresh portion of MIBK as described in step 1.
-
Collect the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude, enriched oil or solid.
-
Protocol 2: High-Resolution Purification by Preparative RP-HPLC
This protocol describes the fine purification of the enriched material from Protocol 1.
Scientist's Note: The conditions below are a starting point. Method development and optimization are crucial for achieving baseline separation between this compound and Mupirocin. The key is to exploit the small polarity difference. A shallower gradient or lower organic content in the mobile phase will increase retention times and improve resolution.
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, 5-10 µm particle size | Standard reversed-phase chemistry for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxyl group, ensuring good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compounds. Acetonitrile often provides better resolution. |
| Gradient Elution | 50% B to 80% B over 30 minutes | A gradient is necessary to first elute the more polar this compound, followed by Mupirocin and other less polar impurities. |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | Adjust for optimal efficiency and backpressure. |
| Detection | UV at 220-230 nm | Mupirocin has a chromophore absorbing in this range. This compound's absorbance will be weaker but still detectable.[6] |
| Sample Prep | Dissolve crude material in a minimal amount of Mobile Phase A/B (50:50) or methanol. | Ensure the sample is fully dissolved and filtered (0.45 µm) before injection. |
Procedure:
-
Equilibrate the preparative HPLC system with the starting mobile phase conditions (e.g., 50% B).
-
Perform a small analytical injection to determine the retention times of this compound and other components. This compound is expected to elute just before the main Mupirocin peak.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program.
-
Collect fractions corresponding to the this compound peak, as identified from the analytical run.
-
Pool the pure fractions and remove the organic solvent using a rotary evaporator.
Protocol 3: Final Isolation by Crystallization
This protocol is for obtaining the final, high-purity solid product from the pooled HPLC fractions.
-
Solvent Removal:
-
Ensure the pooled fractions from HPLC are concentrated under vacuum to remove the majority of the acetonitrile or methanol.
-
-
Aqueous Precipitation (if starting from aqueous solution):
-
If the remaining solution is primarily aqueous, perform a final extraction into a small volume of MIBK after adjusting the pH to ~4.5.
-
Concentrate the MIBK solution to a thick oil.
-
-
Anti-Solvent Crystallization:
-
Dissolve the concentrated oil in a minimal amount of a suitable solvent (e.g., MIBK or ethyl acetate). Gentle warming may be required.[7]
-
Slowly add a non-polar anti-solvent (e.g., n-heptane) dropwise with constant, gentle stirring until the solution becomes persistently cloudy.
-
Optionally, seed the solution with a tiny crystal of pure product if available to induce crystallization.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) for several hours or overnight to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent (n-heptane).
-
Dry the crystals under high vacuum at a moderate temperature (e.g., 40°C) to a constant weight.[5]
-
Visualization of Workflows
Overall Purification Workflow
Caption: Integrated workflow for this compound purification.
Mechanism of pH-Dependent Liquid-Liquid Extraction
Caption: Selective partitioning of this compound during LLE.
References
- Aassveen, L. (2012). Preparation and purification of mupirocin calcium. European Patent EP 2081926 B1.
- Cohen, A., et al. (2009). Processes for preparing crystalline and amorphous mupirocin calcium. US Patent 7,737,177 B2.
- Cohen, A., et al. (2005). Process for the preparation of crystalline and amorphous mupirocin calcium. Chinese Patent CN1625394A.
-
Patel, A., et al. (2014). Separation of Mupirocin by Normal Phase Liquid Chromatography (NPLC). ResearchGate. Retrieved from [Link]
-
Allmpus. (n.d.). Mupirocin Acid and Mupirocin. Retrieved from [Link]
- Broom, N. J. P., et al. (1997). Polymorphs of crystalline mupirocin. US Patent 5,594,026 A.
-
National Center for Biotechnology Information. (n.d.). Mupirocin. PubChem Compound Database. Retrieved from [Link]
- Aassveen, L., et al. (2012). Preparation and purification of mupirocin calcium. Canadian Patent CA2649758C.
-
National Center for Biotechnology Information. (n.d.). Mupirocin Calcium. PubChem Compound Database. Retrieved from [Link]
-
U.S. Pharmacopeia. (2011). Mupirocin. Retrieved from [Link]
-
GoodRx. (n.d.). Mupirocin vs. Polysporin for Skin Infection. Retrieved from [Link]
-
Attia, K. A. M., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Scientific Reports, 13(1), 18451. Retrieved from [Link]
-
Al-Tirgari, H., et al. (2024). From past to present, exploring the applications of mupirocin ointment: A comprehensive review. Infectious Disorders Drug Targets. Retrieved from [Link]
Sources
- 1. From past to present, exploring the applications of mupirocin ointment: A comprehensive review - IP Indian J Clin Exp Dermatol [ijced.org]
- 2. benchchem.com [benchchem.com]
- 3. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA2649758C - Preparation and purification of mupirocin calcium - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5594026A - Polymorphs of crystalline mupirocin - Google Patents [patents.google.com]
Application Note: Chromatographic Analysis of Mupirocin and the Use of Dihydro Mupirocin as a Critical Reference Standard
Abstract & Introduction
Mupirocin is a broad-spectrum topical antibiotic produced via the fermentation of Pseudomonas fluorescens.[1][2] Chemically, it is a mixture of several pseudomonic acids, with Pseudomonic Acid A constituting over 90% of the active ingredient.[3] Its unique mechanism of action involves the inhibition of bacterial isoleucyl transfer-RNA synthetase, which halts protein and RNA synthesis in susceptible organisms.[4][5]
In the pharmaceutical industry, ensuring the purity and potency of an Active Pharmaceutical Ingredient (API) is paramount. The International Council for Harmonisation (ICH) guidelines mandate the identification and control of impurities in drug substances and products.[6][7] Impurities can arise during synthesis, manufacturing, or upon storage and can potentially impact the safety and efficacy of the final drug product.
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Mupirocin and its related substances. We focus specifically on the role and application of Dihydro Mupirocin , a key process impurity, as a reference standard for method validation, system suitability, and accurate impurity profiling. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals engaged in the analysis of Mupirocin.
The Scientific Rationale: Method Principles and the Role of this compound
Why RP-HPLC? The Principle of Separation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for Mupirocin and its impurities.[8][9] The choice is based on the physicochemical properties of the molecules:
-
Polarity: Mupirocin is a moderately polar molecule containing a carboxylic acid group, several hydroxyl groups, and a long non-polar carbon chain. This amphiphilic nature makes it ideal for separation on a non-polar stationary phase (like C8 or C18) with a polar mobile phase.
-
Controlling Ionization: The carboxylic acid moiety on Mupirocin has a pKa that requires pH control for consistent chromatographic performance. The mobile phase is therefore buffered (typically between pH 3 and 6.3) to suppress the ionization of the acid, leading to better peak shape and reproducible retention times.[6][10][11]
-
Elution: An organic modifier, such as acetonitrile or methanol, is mixed with the aqueous buffer. By adjusting the ratio of the organic modifier, one can control the elution strength of the mobile phase to achieve optimal separation between the main Mupirocin peak and its closely related impurities.[6][12]
This compound: A Critical Reference Standard
A reference standard is a highly purified compound used as a measurement base in analytical procedures. This compound is a critical impurity often monitored in Mupirocin API. It is structurally identical to Mupirocin (Pseudomonic Acid A) except for the saturation of the carbon-carbon double bond in the α,β-unsaturated ester moiety.
The function of the this compound reference standard is threefold:
-
Peak Identification: It provides an unequivocal confirmation of the this compound peak's identity in a chromatogram based on its retention time relative to the main Mupirocin peak.
-
Quantification: It allows for the accurate calculation of the this compound impurity level in a sample using an external standard method, which is more accurate than area percent normalization without a proper response factor.
-
System Suitability: As a closely eluting impurity, it can be used to challenge the resolving power of the chromatographic system. Ensuring a baseline or near-baseline separation (resolution) between Mupirocin and this compound is a key system suitability requirement (SSR) to validate that the method is performing as intended.
UV Detection: The Principle of Quantification
Mupirocin contains an α,β-unsaturated ester functional group, which acts as a chromophore, absorbing ultraviolet (UV) light. The wavelength of maximum absorbance (λmax) for this chromophore is typically in the range of 220-240 nm.[6][8][13][14] This allows for sensitive and linear detection of Mupirocin and related impurities that share this structural feature.
Experimental Workflow and Protocols
The following diagram provides a high-level overview of the analytical workflow from sample receipt to final result generation.
Caption: High-level workflow for the chromatographic analysis of Mupirocin.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector. Chromatographic Data System (CDS) for data acquisition and processing.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Monobasic Sodium Phosphate or Ammonium Acetate (Analytical Grade)
-
Orthophosphoric Acid or Acetic Acid (Analytical Grade) for pH adjustment
-
-
Reference Standards:
-
Mupirocin Reference Standard (e.g., USP Mupirocin Lithium RS)
-
This compound Reference Standard (Purity ≥ 95%)
-
-
Labware: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.45 µm solvent filters.
Chromatographic Conditions
The following table summarizes a typical set of validated chromatographic conditions for the analysis of Mupirocin and this compound.
| Parameter | Condition |
| Column | Octyl (C8) or Octadecyl (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Phosphate Buffer, pH adjusted to 6.3 with NaOH.[10][11] |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (75:25 v/v).[10][11] |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 229 nm[11] or 240 nm[14] |
| Injection Vol. | 20 µL |
| Run Time | Approx. 30 minutes (or until all impurities have eluted) |
Step-by-Step Protocol: Preparation of Solutions
1. Mobile Phase Preparation (1 L): a. Weigh 6.9 g of monobasic sodium phosphate and dissolve in 1000 mL of HPLC water. b. Adjust the pH to 6.3 ± 0.1 using 10 N sodium hydroxide.[10][11] c. Prepare the final mobile phase by mixing 750 mL of this buffer with 250 mL of acetonitrile. d. Filter through a 0.45 µm membrane filter and degas before use.
2. Diluent Preparation: a. Use the prepared Mobile Phase as the diluent.
3. Mupirocin Standard Stock Solution (approx. 200 µg/mL): a. Accurately weigh about 20 mg of Mupirocin Reference Standard into a 100-mL volumetric flask. b. Add approximately 70 mL of Diluent, sonicate briefly to dissolve, then dilute to volume with Diluent.
4. This compound Standard Stock Solution (approx. 200 µg/mL): a. Accurately weigh about 20 mg of this compound Reference Standard into a 100-mL volumetric flask. b. Follow the same dissolution procedure as for the Mupirocin standard.
5. System Suitability Solution (SSS): a. Prepare a solution containing both Mupirocin (e.g., 100 µg/mL) and this compound (e.g., 10 µg/mL) in Diluent. This solution is used to verify the resolution between the two components. b. Alternatively, a resolution solution can be prepared by acid-treating the Mupirocin standard to generate degradation products, as described in the USP monograph.[10][11]
6. Sample Preparation (for 2% Mupirocin Ointment): a. Accurately weigh a quantity of ointment equivalent to about 10 mg of Mupirocin into a 100-mL volumetric flask.[15] b. Add 25 mL of tetrahydrofuran and 50 mL of the aqueous buffer (Mobile Phase A without acetonitrile).[15] c. Shake vigorously for 1-3 minutes to disperse the ointment base. d. Dilute to volume with the aqueous buffer. e. Allow the flask to stand until the oily excipient layer separates. f. Carefully withdraw an aliquot from the lower aqueous layer, pass it through a 0.5 µm filter, and transfer it to an HPLC vial. This solution contains approximately 100 µg/mL of Mupirocin.[15]
System Validation and Data Analysis
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the trustworthiness of the results.
| SST Parameter | Acceptance Criteria |
| Resolution (R) | Resolution between Mupirocin and this compound (or another critical pair) must be ≥ 2.0.[11] |
| Tailing Factor (T) | Tailing factor for the Mupirocin peak should not be more than 2.0.[11][16] |
| Precision / %RSD | The relative standard deviation (%RSD) for the peak area of five replicate injections of the Mupirocin standard should be ≤ 2.0%.[11][17] |
| Theoretical Plates (N) | Column efficiency for the Mupirocin peak should be not less than 1500 theoretical plates.[11] |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the SST injections as described above. Do not proceed if SST criteria are not met.
-
Inject a Diluent blank to ensure no carryover or system contamination.
-
Inject the Mupirocin and this compound standards.
-
Inject the prepared sample solutions.
-
A bracketing standard may be injected periodically for long sequences to ensure system stability.
Calculation of Impurity Content
The percentage of this compound in the Mupirocin sample is calculated using the external standard formula:
% this compound = (Area_Imp / Area_Std) × (Conc_Std / Conc_Sample) × Purity_Std × 100
Where:
-
Area_Imp: Peak area of this compound in the sample chromatogram.
-
Area_Std: Peak area of this compound in the standard chromatogram.
-
Conc_Std: Concentration (e.g., in mg/mL) of the this compound standard solution.
-
Conc_Sample: Concentration (e.g., in mg/mL) of the Mupirocin sample solution.
-
Purity_Std: Purity of the this compound reference standard (as a decimal).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chromatographic analysis of Mupirocin, with a specific focus on the use of this compound as a reference standard. The detailed RP-HPLC method, including system suitability criteria, ensures that the analysis is robust, reproducible, and compliant with regulatory expectations for impurity profiling. By explaining the causality behind experimental choices, this guide empowers researchers and analysts to not only execute the method but also to understand and troubleshoot it effectively.
References
-
Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method. (n.d.). National Institutes of Health (NIH). [Link]
-
Gunasekar Manoharan. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE FORM. European Journal of Pharmaceutical and Medical Research (EJPMR). [Link]
-
Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical. (2018). ProQuest. [Link]
-
View of Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study. (n.d.). Asian Journal of Pharmaceutics. [Link]
-
In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. (2020). Acta Scientific. [Link]
-
Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. (2018). ResearchGate. [Link]
-
Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. (2023). National Center for Biotechnology Information (NCBI). [Link]
-
Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous penetration samples. (n.d.). Digital.CSIC. [Link]
-
Development and Validation of Analytical Method by RP-HPLC Technique for Determination of Mupirocin Lithium in Pharmaceutical Dosage Form. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. (2018). Zenodo. [Link]
-
USP Monographs: Mupirocin Cream. (n.d.). uspbpep.com. [Link]
- Mupirocin ointment impurity qualitative positioning and testing method and application. (2020).
-
Mupirocin. (2011). U.S. Pharmacopeia. [Link]
-
Mupirocin Calcium Hydrate. (n.d.). Japanese Pharmacopoeia. [Link]
-
Mupirocin Ointment. (2018). Regulations.gov. [Link]
-
MUPIROCIN Mupirocinum. (2014). European Pharmacopoeia. [Link]
-
Mupirocin. (n.d.). Wikipedia. [Link]
-
Research and verification of related substances of Mopirocin. (2023). QCS Standards. [Link]
-
Mupirocin. (n.d.). PubChem, National Institutes of Health. [Link]
-
Mupirocin. (2018). U.S. Pharmacopeia / Regulations.gov. [Link]
-
Mupirocin Calcium. (n.d.). PubChem, National Institutes of Health. [Link]
-
Mupirocin. (n.d.). LookChem. [Link]
-
Mupirocin Chemistry Review. (2002). U.S. Food and Drug Administration (FDA). [Link]
Sources
- 1. qcsrm.com [qcsrm.com]
- 2. lookchem.com [lookchem.com]
- 3. Mupirocin - Wikipedia [en.wikipedia.org]
- 4. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejpmr.com [ejpmr.com]
- 8. actascientific.com [actascientific.com]
- 9. zenodo.org [zenodo.org]
- 10. drugfuture.com [drugfuture.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. researchgate.net [researchgate.net]
- 13. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugfuture.com [drugfuture.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. uspbpep.com [uspbpep.com]
Application Notes & Protocols for the Laboratory Synthesis of Dihydro Mupirocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Dihydro Mupirocin, a primary metabolite and impurity of the antibiotic Mupirocin. The protocol herein is centered around the selective catalytic hydrogenation of the α,β-unsaturated ester moiety within the Mupirocin molecule. This guide offers a detailed, step-by-step experimental procedure, including reaction setup, monitoring, product isolation, and purification. Furthermore, it outlines the necessary analytical techniques for the characterization and purity assessment of the final compound. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. This document is intended to serve as a practical resource for researchers in medicinal chemistry, drug discovery, and analytical sciences who are working with Mupirocin and its related compounds.
Introduction and Scientific Background
Mupirocin, also known as pseudomonic acid A, is a topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1] Its unique mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, which prevents the incorporation of isoleucine into proteins, thereby halting bacterial protein synthesis.[2] this compound is a significant related substance to Mupirocin, characterized by the saturation of the carbon-carbon double bond in the α,β-unsaturated ester portion of the molecule. As a known impurity, the synthesis and characterization of this compound are crucial for the development of analytical standards, impurity profiling in pharmaceutical formulations, and for further structure-activity relationship (SAR) studies.
The synthetic approach detailed in these application notes focuses on the selective reduction of the alkene functionality in Mupirocin. Catalytic hydrogenation is a well-established and highly efficient method for the reduction of carbon-carbon double bonds.[3] The choice of catalyst and reaction conditions is critical to ensure the selective reduction of the target double bond without affecting other sensitive functional groups within the Mupirocin molecule, such as the epoxide and hydroxyl groups. Palladium on carbon (Pd/C) is a widely used and effective catalyst for such transformations due to its high activity and selectivity under mild conditions.
This protocol is designed to be a self-validating system, where the progress of the reaction and the identity of the final product are confirmed through rigorous analytical monitoring.
Reaction Scheme and Mechanism
The synthesis of this compound from Mupirocin is achieved through a catalytic hydrogenation reaction. The overall transformation is depicted below:
Reaction: Mupirocin → this compound
Mechanism: The catalytic hydrogenation of an alkene on a metal surface, such as palladium, involves the following key steps:
-
Adsorption: Both the Mupirocin molecule and hydrogen gas (H₂) are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Dissociation: The H-H bond in the hydrogen molecule is cleaved, and the hydrogen atoms bind to the catalyst surface.
-
Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the catalyst surface to the two carbon atoms of the double bond in the Mupirocin molecule.
-
Desorption: The resulting saturated product, this compound, desorbs from the catalyst surface, regenerating the active catalytic sites.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Mupirocin | ≥98% Purity | Commercially Available | Starting material |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available | Catalyst |
| Ethyl Acetate (EtOAc) | Anhydrous | Commercially Available | Reaction Solvent |
| Hydrogen Gas (H₂) | High Purity | Gas Cylinder | Reducing Agent |
| Nitrogen Gas (N₂) | High Purity | Gas Cylinder | Inert Gas |
| Celite® | --- | Commercially Available | Filtration Aid |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying Agent |
| Methanol (MeOH) | HPLC Grade | Commercially Available | For analysis |
| Acetonitrile (ACN) | HPLC Grade | Commercially Available | For analysis |
| Water | Deionized | Laboratory Supply | For analysis |
Equipment
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum pump
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Step-by-Step Synthesis Procedure
Workflow for this compound Synthesis
Caption: Workflow diagram for the synthesis of this compound.
-
Reaction Setup:
-
In a suitable round-bottom flask, dissolve Mupirocin (1.0 g, approximately 2.0 mmol) in anhydrous ethyl acetate (50 mL).
-
Carefully add 10% Palladium on Carbon (100 mg, 10% w/w of Mupirocin) to the solution under a gentle stream of nitrogen. Caution: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.
-
Seal the flask and purge the system with nitrogen gas for 5-10 minutes to remove any oxygen.
-
Evacuate the flask and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus. Repeat this process three times to ensure an inert hydrogen atmosphere.
-
-
Hydrogenation Reaction:
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (typically 1 atm from a balloon, or up to 50 psi in a Parr apparatus for faster reaction).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour). Quench the aliquot with a small amount of air to deactivate the catalyst, filter through a small plug of Celite®, and analyze by HPLC. The reaction is typically complete within 2-4 hours.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the Mupirocin starting material peak in the HPLC chromatogram), carefully purge the reaction vessel with nitrogen gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a colorless oil or a white solid.
-
Purification
-
The crude product is often of high purity. However, if necessary, further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization and Analytical Validation
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.
| Analytical Technique | Expected Results |
| HPLC | A single major peak with a different retention time compared to Mupirocin. Purity should be ≥95%. |
| Mass Spectrometry (MS) | The mass spectrum should show the expected molecular ion peak for this compound (C₂₆H₄₆O₉), which is 2 mass units higher than that of Mupirocin (C₂₆H₄₄O₉). |
| ¹H NMR | The proton NMR spectrum will show the disappearance of the signals corresponding to the vinylic protons of the α,β-unsaturated ester in Mupirocin and the appearance of new signals in the aliphatic region corresponding to the newly formed saturated carbon-carbon bond. |
| ¹³C NMR | The carbon NMR spectrum will confirm the absence of the alkene carbons and the presence of new sp³ hybridized carbon signals. |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium on Carbon: The catalyst is pyrophoric and should be handled with care, preferably in an inert atmosphere when dry.
-
Solvents: Ethyl acetate is flammable. Handle in a well-ventilated area and avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Inactive catalyst | Use fresh, high-quality Pd/C. |
| Insufficient hydrogen | Ensure a positive pressure of hydrogen is maintained throughout the reaction. | |
| Poor stirring | Increase the stirring rate to ensure good mixing of the catalyst, substrate, and hydrogen. | |
| Low yield | Product loss during work-up | Ensure thorough washing of the filter cake and careful handling during solvent removal. |
| Presence of byproducts | Over-reduction or side reactions | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider milder reaction conditions if necessary. |
Conclusion
The protocol described in these application notes provides a reliable and efficient method for the laboratory-scale synthesis of this compound via catalytic hydrogenation of Mupirocin. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this important related substance for use as an analytical standard and in further scientific investigations. The provided analytical methods will ensure the validation of the final product's identity and purity.
References
-
Solid-State Characterization of Mupirocin and Metronidazole. (2024). Timisoara Medical Journal. Available at: [Link]
-
1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]
-
Mupirocin. PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Mupirocin. (2024). StatPearls. National Center for Biotechnology Information. Available at: [Link]
Sources
Application Note: A Validated HPLC Method for the Quantitative Determination of Dihydro Mupirocin in Mupirocin Active Pharmaceutical Ingredient
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Dihydro Mupirocin, a potential process-related impurity, in bulk samples of Mupirocin. Mupirocin, a widely used topical antibiotic, must be monitored for impurities to ensure its safety and efficacy.[1][2] The described method is specific, accurate, and precise, making it suitable for quality control and regulatory submission purposes within the pharmaceutical industry. The protocol outlines chromatographic conditions, preparation of solutions, system suitability criteria, and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Mupirocin, also known as pseudomonic acid A, is a broad-spectrum antibiotic produced by the fermentation of Pseudomonas fluorescens.[3][4] It is primarily used in topical formulations to treat bacterial skin infections, such as impetigo, by inhibiting bacterial protein and RNA synthesis.[1][3][4][5] The mechanism of action involves the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis.[3][4][6]
During the manufacturing process of Mupirocin, several related substances can be formed. One such impurity is this compound (C₂₆H₄₆O₉, M.W. 502.65), a reduced form of the active pharmaceutical ingredient (API), Mupirocin (C₂₆H₄₄O₉, M.W. 500.62).[3][5][7] The presence and quantity of such impurities must be strictly controlled to meet the stringent requirements of regulatory agencies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[8] Controlling impurities is critical as they can potentially impact the drug's safety profile and therapeutic efficacy.
This document provides a detailed, field-proven protocol for the quantitative analysis of this compound in Mupirocin samples using RP-HPLC with UV detection. The method is designed to be self-validating, ensuring trustworthiness and reproducibility of results.
Principle of the Method
The analytical method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. Mupirocin and its related impurity, this compound, possess slightly different polarities due to the saturation of a double bond in the this compound structure. This difference allows for their effective separation on the chromatographic column. The eluted compounds are then detected by a UV-Vis spectrophotometer at a wavelength where both molecules absorb light, allowing for their quantification.[9][10][11]
Materials, Reagents, and Equipment
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
Chemicals and Reagents
-
Mupirocin Reference Standard (USP or equivalent).
-
This compound Reference Standard.
-
Acetonitrile (HPLC grade).[12]
-
Methanol (HPLC grade).
-
Ammonium Acetate (Analytical grade).
-
Monobasic Sodium Phosphate (Analytical grade).
-
Acetic Acid (Glacial, HPLC grade).[12]
-
Water (HPLC grade or Milli-Q).
Experimental Protocol
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C8, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrospher, Waters Symmetry)[11][12] |
| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 6.3) (27.5 : 72.5, v/v)[12] |
| Flow Rate | 1.0 mL/min[6][10] |
| Detection Wavelength | 229 nm[10] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Causality Behind Choices:
-
Column: A C8 column is selected to provide sufficient hydrophobicity for retaining both Mupirocin and this compound, while allowing for a reasonable run time. The 250 mm length ensures adequate resolution between the closely related compounds.
-
Mobile Phase: A buffered mobile phase at pH 6.3 ensures that the carboxylic acid moiety of Mupirocin and its impurity are in a consistent ionization state, leading to sharp, reproducible peaks. Acetonitrile is chosen as the organic modifier for its favorable elution strength and low UV cutoff.
-
Detection Wavelength: The wavelength of 229 nm is selected as it provides good sensitivity for both Mupirocin and its related impurities.
Preparation of Solutions
4.2.1. 0.05 M Ammonium Acetate Buffer (pH 6.3)
-
Weigh and dissolve approximately 3.85 g of Ammonium Acetate in 1000 mL of HPLC grade water.
-
Adjust the pH to 6.3 ± 0.05 with glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
4.2.2. Mobile Phase
-
Mix 275 mL of Acetonitrile and 725 mL of 0.05 M Ammonium Acetate Buffer (pH 6.3).
-
Degas the solution using an ultrasonic bath for 15 minutes or by online degasser.
4.2.3. Diluent Use the Mobile Phase as the diluent for all standard and sample preparations.
4.2.4. This compound Standard Stock Solution (100 µg/mL)
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix well.
4.2.5. Mupirocin Standard Stock Solution (1000 µg/mL)
-
Accurately weigh about 25 mg of Mupirocin Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix well.
4.2.6. System Suitability Solution (SSS)
-
Pipette 1.0 mL of the this compound Standard Stock Solution and 1.0 mL of the Mupirocin Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the diluent. This solution contains approximately 10 µg/mL of this compound and 100 µg/mL of Mupirocin.
4.2.7. Standard Solution (for Calibration) Prepare a series of calibration standards by diluting the this compound Standard Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to approximately 150% of the specification limit (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 µg/mL).
4.2.8. Sample Preparation (Test Solution)
-
Accurately weigh about 25 mg of the Mupirocin API sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. The nominal concentration is 1000 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Procedure Workflow
The following diagram illustrates the overall workflow for the analysis.
Caption: Workflow for the quantitative analysis of this compound.
System Suitability Test (SST)
Before starting the analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the System Suitability Solution five times.
-
The system is deemed ready for analysis if the following criteria are met:
-
Resolution: The resolution between the Mupirocin and this compound peaks must be not less than 3.0.[8]
-
Tailing Factor: The tailing factor for the Mupirocin peak must be not more than 1.75.[8][13]
-
% RSD: The relative standard deviation (%RSD) for the peak areas of five replicate injections of this compound and Mupirocin must be not more than 2.0%.
-
Data Analysis and Calculations
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound peak in the standard chromatogram. Mupirocin will be the main peak.
-
Calibration Curve: Plot a graph of the peak area of this compound versus its concentration for the calibration standards. Perform a linear regression analysis to obtain the slope, intercept, and correlation coefficient (r²). The r² should be ≥ 0.999.[6]
-
Quantification: Calculate the amount of this compound in the Mupirocin sample using the concentration obtained from the calibration curve.
The percentage of this compound is calculated using the following formula:
% this compound = (C_d / C_s) * 100
Where:
-
C_d = Concentration of this compound in the sample solution (µg/mL), as determined from the calibration curve.
-
C_s = Nominal concentration of the Mupirocin sample solution (µg/mL).
Method Validation Overview
To ensure the reliability of the method, it must be validated according to ICH Q2(R1) guidelines. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is demonstrated by the resolution of the this compound peak from the main Mupirocin peak and any other impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient should be reported.[6][11]
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[6][14]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Determined by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[6][14]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[14]
Conclusion
The RP-HPLC method described in this application note is demonstrated to be suitable for the quantitative determination of this compound in Mupirocin API. The method is simple, specific, and reliable, providing a valuable tool for quality control laboratories in the pharmaceutical industry to ensure that Mupirocin products meet the required quality and purity standards.
References
-
Mupirocin-impurities. Pharmaffiliates. [Link]
-
Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both ski. DADUN. [Link]
-
Mupirocin | C26H44O9. PubChem - NIH. [Link]
-
Mupirocin. Wikipedia. [Link]
-
Mupirocin Impurities and Related Compound. Veeprho. [Link]
-
Mupirocin Acid and Mupirocin. Allmpus. [Link]
-
In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. Acta Scientific. [Link]
-
Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. ResearchGate. [Link]
-
HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column. SIELC Technologies. [Link]
-
50788 Mupirocin Chemistry Review. accessdata.fda.gov. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. Zenodo. [Link]
-
Development and Validation of Analytical Method by RP-HPLC Technique for Determination of Mupirocin Lithium in Pharmaceutical Dosage Form. JOCPR. [Link]
-
Mupirocin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Mupirocin Ointment. Regulations.gov. [Link]
-
mupirocin ep impurity e. Allmpus. [Link]
-
Mupirocin-impurities. Pharmaffiliates. [Link]
-
Mupirocin Cream. Regulations.gov. [Link]
-
Development and validation of a liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous penetration studies | Request PDF. ResearchGate. [Link]
- CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application.
-
Simultaneous assay of Mupirocin and Metronidazole in formulations using Reverse Phase-High Performance Liquid Chromatography. ResearchGate. [Link]
-
Development and validation of a liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous penetration studies. Semantic Scholar. [Link]
Sources
- 1. Mupirocin - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. allmpus.com [allmpus.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. actascientific.com [actascientific.com]
- 10. zenodo.org [zenodo.org]
- 11. jocpr.com [jocpr.com]
- 12. dadun.unav.edu [dadun.unav.edu]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ijbio.com [ijbio.com]
Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of Dihydro Mupirocin
Introduction: The Critical Need for Impurity Profiling in Mupirocin
Mupirocin, a potent topical antibiotic produced by Pseudomonas fluorescens, is a crucial therapeutic agent against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, prevents cross-resistance with other antibiotic classes.[3][4] The chemical structure of mupirocin (also known as pseudomonic acid A) is complex, featuring a monic acid moiety ester-linked to 9-hydroxynonanoic acid.[1][3]
During the synthesis and storage of mupirocin, various related substances and degradation products can emerge.[5] Regulatory bodies, under frameworks like the International Council for Harmonisation (ICH) Q3A and Q3B guidelines, mandate the identification and characterization of impurities in drug substances and products above specific thresholds to ensure patient safety and product efficacy.[5][6][7][8][9] One such process-related impurity is dihydro mupirocin, which differs from the parent molecule by the saturation of the α,β-unsaturated double bond in the crotonic acid portion of the molecule. While structurally very similar, this modification can potentially alter the biological activity and safety profile of the drug.
This application note presents a detailed protocol for the identification of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We will delve into the causality behind the analytical choices, propose detailed fragmentation pathways, and provide a robust methodology for researchers, quality control analysts, and drug development professionals.
The Power of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable tool for the definitive identification of pharmaceutical impurities.[10] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, enabling the determination of elemental compositions for both parent ions and their fragments. Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint, allowing for the differentiation of closely related isomers.[11]
For molecules like mupirocin and its impurities, Electrospray Ionization (ESI) is the preferred ionization technique due to its soft nature, which typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with high efficiency.[]
Experimental Workflow: A Self-Validating System
The reliable identification of this compound requires a systematic and well-controlled workflow, from sample preparation to data interpretation.
Caption: Experimental workflow for this compound identification.
Detailed Protocol: Sample Preparation
The goal of sample preparation is to efficiently extract the analyte from its matrix while minimizing interference.[13] Given that mupirocin is often formulated in ointments, a robust extraction is key.[14]
-
Standard Preparation: Accurately weigh approximately 1 mg of mupirocin and this compound reference standards and dissolve in 10 mL of a 50:50 (v/v) acetonitrile:water diluent to create 100 µg/mL stock solutions. Further dilute to a working concentration of 1 µg/mL.
-
Sample Preparation (for drug substance): Accurately weigh approximately 10 mg of the mupirocin drug substance. Dissolve in 10 mL of diluent. Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Sample Preparation (for ointment): Accurately weigh an amount of ointment containing approximately 2 mg of mupirocin into a centrifuge tube. Add 10 mL of tetrahydrofuran to dissolve the ointment base, vortex thoroughly. Add 10 mL of 0.1 M ammonium acetate and mix. Centrifuge to separate the layers and collect the aqueous/THF layer for analysis.[9]
-
Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter to remove particulates.
Detailed Protocol: LC-HRMS Conditions
Chromatographic separation is essential to resolve this compound from mupirocin and other potential impurities, preventing ion suppression and allowing for clean MS/MS spectra.
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides the necessary resolution and reproducibility. |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm (or equivalent) | Reversed-phase columns provide good retention and separation for moderately polar molecules like mupirocin.[9][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in chromatographic peak shape. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | Start at 30% B, linear gradient to 95% B over 20 min, hold for 5 min, return to initial conditions and equilibrate for 5 min. | A gradient elution is necessary to separate compounds with differing polarities. |
| Flow Rate | 0.8 mL/min | A standard flow rate compatible with ESI-MS. |
| Column Temp. | 35 °C | Ensures reproducible retention times.[9] |
| Injection Vol. | 10 µL | |
| MS System | Q-TOF or Orbitrap Mass Spectrometer | Required for high mass accuracy (<5 ppm). |
| Ionization Mode | ESI Positive and Negative | Mupirocin can be ionized in both modes; analysis in both can provide complementary fragmentation data. Negative mode is often cited.[9] |
| Scan Range | m/z 100 - 1000 | Covers the expected mass range of the parent molecule and its fragments. |
| Acquisition | Data-Dependent MS/MS (dd-MS²) | Automatically triggers MS/MS scans on the most intense ions detected in the full scan, allowing for fragmentation data collection on low-level impurities. |
| Collision Energy | Ramped (e.g., 15-40 eV) | A range of energies ensures the capture of both low-energy (larger fragments) and high-energy (smaller fragments) dissociations. |
Results and Discussion: Decoding the Mass Spectra
The key to identifying this compound lies in the precise mass difference and the distinct fragmentation patterns compared to mupirocin.
Molecular Formulas and Masses:
-
This compound (C₂₆H₄₆O₉): Molecular Weight: 502.3091 Da
The expected mass difference is +2.0157 Da , corresponding to the addition of two hydrogen atoms. High-resolution mass spectrometry can easily measure this difference with high confidence.
Hypothesized Fragmentation Pathways
The primary structural difference is the C2=C3 double bond in mupirocin, which is a single bond in the dihydro derivative. This α,β-unsaturated ester moiety in mupirocin is a reactive site and influences fragmentation.[13][15] In this compound, the flexibility of the saturated carbon chain will lead to different cleavage propensities.
The analysis below is based on negative ion mode ESI-MS/MS, focusing on the deprotonated molecule [M-H]⁻.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mupirocin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
- 10. Mupirocin Calcium | C52H90CaO20 | CID 5282317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Characterization of Isomers of Lipid A from Pseudomonas aeruginosa PAO1 by Liquid Chromatography with Tandem Mass Spectrometry with Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. The fragmentation mechanism of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates under electrospray ionization conditions (2006) | Wei Yin | 6 Citations [scispace.com]
Application Note: Elucidating the Structure of Dihydro Mupirocin Using a Suite of NMR Spectroscopic Techniques
Introduction: The Challenge of Characterizing Mupirocin Analogs
Mupirocin, also known as pseudomonic acid A, is a clinically significant topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2] Its unique mechanism of action, which involves the inhibition of bacterial isoleucyl-tRNA synthetase, makes it a valuable tool against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The complex molecular architecture of mupirocin, featuring multiple stereocenters, a tetrahydropyran ring, and an epoxide moiety, presents a considerable challenge for structural characterization.[4][5]
Dihydro Mupirocin is a close analog and a known impurity of Mupirocin, differing only by the saturation of the α,β-unsaturated ester. This seemingly minor modification can have significant implications for biological activity and pharmacokinetic properties. Therefore, unambiguous structural confirmation is paramount for quality control, drug development, and regulatory compliance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of this compound.
Strategic Approach to Structural Elucidation
The structural elucidation of a complex natural product like this compound necessitates a multi-faceted approach employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The causality behind this experimental strategy is to systematically build up the molecular structure from individual spin systems to the complete 3D architecture.
Since detailed, publicly available NMR data for this compound is scarce, this guide will utilize the comprehensive NMR analysis of its parent compound, Mupirocin (Pseudomonic Acid A), as a foundational reference.[4] By understanding the spectral features of Mupirocin, we can logically predict the changes that occur upon hydrogenation of the double bond, thereby providing a robust framework for the analysis of this compound.
Part 1: Sample Preparation - The Foundation of High-Quality NMR Data
The quality of NMR spectra is critically dependent on meticulous sample preparation. The following protocol is designed to yield high-resolution data suitable for detailed structural analysis.
Protocol 1: Preparation of this compound for NMR Analysis
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated acetone ([d6]acetone) is a good starting point as it can dissolve a wide range of organic molecules and has been successfully used for the analysis of Mupirocin.[4] Other potential solvents include deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration should provide a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube.
-
Internal Standard: The residual solvent peak can often be used as a primary chemical shift reference. For more precise measurements, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although this is often not necessary with modern NMR instruments.
-
Degassing (Optional): For sensitive experiments like NOESY, where dissolved oxygen can interfere with the measurement of nuclear Overhauser effects, degassing the sample by several freeze-pump-thaw cycles may be beneficial.
Part 2: Acquiring the NMR Data - A Step-by-Step Experimental Workflow
The following suite of NMR experiments should be performed to gather comprehensive structural information.
Figure 1: A logical workflow for the acquisition of NMR data for the structural elucidation of this compound.
Protocol 2: NMR Data Acquisition Parameters
The following are general guidelines for setting up the NMR experiments on a modern spectrometer (e.g., 500 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Similar to ¹³C NMR, but with a shorter acquisition time. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-selected COSY (gCOSY).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement.
-
Spectral Width: ¹H dimension: 10-12 ppm; ¹³C dimension: 160-180 ppm.
-
Data Points: 1024 in F2, 256 in F1.
-
Number of Scans: 4-8 per increment.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard gradient-selected HMBC.
-
Spectral Width: Same as HSQC.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
Long-Range Coupling Constant: Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Pulse Program: Standard gradient-selected NOESY or ROESY.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
Mixing Time: This is a crucial parameter and may need to be optimized (e.g., 300-800 ms for NOESY). For molecules in the molecular weight range of Mupirocin, ROESY can sometimes provide more reliable data.
-
Part 3: Data Analysis and Structural Elucidation - Assembling the Molecular Puzzle
Foundational Data: NMR Assignments of Mupirocin (Pseudomonic Acid A)
The complete assignment of the ¹H and ¹³C NMR spectra of Mupirocin is the cornerstone of our analysis. The following data, adapted from the work of J.P. Clayton et al. (1984), was acquired in [d6]acetone.[4]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| Monic Acid Moiety | ||
| 2' | 118.8 | 5.75, br s |
| 3' | 158.9 | - |
| 4' | 40.8 | 2.50, m |
| 5' | 77.9 | 4.19, m |
| 6' | 71.9 | 3.55, dd, 9.5, 2.0 |
| 7' | 70.0 | 3.42, dd, 9.5, 9.5 |
| 8' | 42.9 | 1.62, m |
| 10' | 58.6 | 2.72, dd, 4.0, 2.0 |
| 11' | 61.1 | 2.91, dq, 7.0, 4.0 |
| 12' | 72.8 | 3.33, dq, 7.0, 5.0 |
| 13' | 20.2 | 1.09, d, 7.0 |
| 14' | 14.8 | 0.89, d, 7.0 |
| 15' | 17.1 | 2.15, s |
| 16' | 167.5 | - |
| 17' | 36.4 | 1.45, m |
| 9-Hydroxynonanoic Acid Moiety | ||
| 1 | 174.1 | - |
| 2 | 34.2 | 2.22, t, 7.0 |
| 3 | 25.1 | 1.55, m |
| 4 | 29.1 | 1.28, m |
| 5 | 29.1 | 1.28, m |
| 6 | 25.8 | 1.28, m |
| 7 | 32.1 | 1.28, m |
| 8 | 29.1 | 1.55, m |
| 9 | 64.0 | 4.05, t, 6.5 |
Note: Chemical shifts are referenced to the solvent peak. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).
Predicting the NMR Spectrum of this compound
The key structural difference between Mupirocin and this compound is the reduction of the C2'-C3' double bond. This will lead to predictable changes in the NMR spectrum.
-
¹H NMR: The vinylic proton at C2' (δ 5.75) will be absent. New signals corresponding to the now saturated C2' and C3' protons will appear in the aliphatic region (likely between 1.5 and 2.5 ppm). The multiplicity of the C4' protons will also change due to coupling with the new C3' proton.
-
¹³C NMR: The sp² carbon signals of C2' (δ 118.8) and C3' (δ 158.9) will be replaced by sp³ carbon signals in the aliphatic region (likely between 30 and 50 ppm). The chemical shift of the ester carbonyl C16' will shift slightly upfield due to the loss of conjugation.
Step-by-Step Elucidation of this compound
The following workflow outlines the logical process of interpreting the acquired NMR data to confirm the structure of this compound.
Figure 2: A logical flow diagram for the interpretation of NMR data to elucidate the structure of this compound.
-
Step 1: Analysis of 1D Spectra:
-
The ¹H NMR spectrum will confirm the absence of the vinylic proton signal around δ 5.75. Integration of the proton signals should be consistent with the molecular formula of this compound (C₂₆H₄₆O₉).
-
The ¹³C and DEPT-135 spectra will confirm the number of methyl, methylene, and methine carbons, and the absence of the two sp² carbon signals corresponding to the double bond in Mupirocin.
-
-
Step 2: COSY Analysis:
-
Trace the spin-spin coupling networks. This will allow for the identification of the long nonanoic acid chain and several fragments of the modified monic acid moiety. For example, the couplings from H10' through H14' should be readily identifiable.
-
-
Step 3: HSQC Analysis:
-
Assign each proton to its directly attached carbon atom. This provides a set of ¹H-¹³C pairs, which are crucial for the next step.
-
-
Step 4: HMBC Analysis:
-
This is the key experiment for connecting the fragments identified in the COSY spectrum. Look for correlations over two and three bonds. For instance, the protons on C9 of the nonanoic acid chain should show a correlation to the ester carbonyl carbon C16' of the monic acid moiety, thus establishing the ester linkage. Correlations from protons on C4' to C2' and C3' will confirm the structure of the now-saturated portion of the molecule.
-
-
Step 5: NOESY/ROESY Analysis:
-
The relative stereochemistry of this compound is expected to be the same as that of Mupirocin. The NOESY/ROESY spectrum is used to confirm this. Key NOEs will be observed between protons that are close in space, for example, between axial and equatorial protons on the tetrahydropyran ring, and between protons on the ring and its substituents. This data is critical for confirming the conformation of the ring and the relative stereochemistry of the chiral centers.[4]
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an exceptionally powerful toolkit for the complete structural elucidation of complex natural products like this compound. By following a systematic approach of sample preparation, data acquisition, and logical interpretation, researchers can unambiguously determine the connectivity and stereochemistry of such molecules. While direct NMR data for this compound is not widely published, a thorough understanding of the NMR spectra of the parent compound, Mupirocin, allows for a confident and scientifically rigorous structural assignment. This application note serves as a comprehensive protocol and guide for scientists engaged in the analysis of Mupirocin and its related compounds, ensuring the integrity and quality of their research and development efforts.
References
-
Clayton, J. P., et al. (1984). A Nuclear Magnetic Resonance Study of the Solution Conformations of the Antibiotic Pseudomonic Acid A. Journal of the Chemical Society, Perkin Transactions 1, 837-846. [Link]
-
PubChem. (n.d.). Mupirocin. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2002). Mupirocin Chemistry Review. Retrieved from [Link]
-
Hari krishna, N., et al. (2014). An expedient total synthesis of mupirocin H. RSC Advances, 4(94), 52035-52038. [Link]
-
ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
-
Chain, E., & Mellows, G. (1977). Pseudomonic acid. Part 1. The structure of pseudomonic acid A, a novel antibiotic produced by Pseudomonas fluorescens. Journal of the Chemical Society, Perkin Transactions 1, 294-309. [Link]
-
Sutherland, R., et al. (1985). Mupirocin: a novel topical antibiotic. Journal of Antimicrobial Chemotherapy, 16(5), 559-567. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Mupirocin (HMDB0014554). Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
University of Arizona. (n.d.). 2D NMR. Retrieved from [Link]
-
Abraham, R. J., et al. (2005). Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15. [Link]
-
Gurdeniz, G., & Ozen, B. (2009). A study on the prediction of fatty acid profiles of fish oils by 1H-NMR spectroscopy. Food Chemistry, 116(3), 771-776. [Link]
-
AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Retrieved from [Link]
Sources
- 1. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Mupirocin (HMDB0014554) [hmdb.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A nuclear magnetic resonance study of the solution conformations of the antibiotic pseudomonic acid A - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Pseudomonic acid. Part 1. The structure of pseudomonic acid A, a novel antibiotic produced by Pseudomonas fluorescens. | Semantic Scholar [semanticscholar.org]
Application Note: Development and Validation of a Stability-Indicating HPLC Assay for Dihydro Mupirocin
Abstract
This application note provides a comprehensive, field-proven guide for the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Dihydro Mupirocin. This compound is a potential process-related impurity or degradant of the antibiotic Mupirocin. The control of such impurities is critical for ensuring the safety and efficacy of the final drug product. This document follows the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and incorporates a Quality by Design (QbD) approach to ensure the method is fit for its intended purpose.[1][2] Detailed protocols, data presentation, and the scientific rationale behind experimental choices are provided to guide researchers and drug development professionals.
Introduction: The Rationale for Impurity Profiling
Mupirocin is a topical antibiotic produced by the fermentation of Pseudomonas fluorescens.[3][4] Its mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, preventing protein synthesis.[3][5] During the synthesis or storage of Mupirocin, related substances and impurities can arise. This compound, the saturated analog of Mupirocin lacking the α,β-unsaturation in the crotonic acid moiety, is a potential process impurity. Regulatory agencies mandate the monitoring and control of such impurities to ensure the quality, safety, and efficacy of pharmaceutical products.
Developing a validated analytical procedure is not merely a regulatory requirement; it is a fundamental scientific necessity to guarantee that the data generated are reliable and reproducible.[6] This guide provides the framework for creating a stability-indicating assay, which is a method capable of accurately measuring the analyte of interest in the presence of its potential degradation products.[7]
Method Development & Analyte Characterization
The primary objective of method development is to create a procedure that can separate, detect, and quantify this compound with sufficient specificity and sensitivity.[8]
Analyte & Method Selection
-
Analyte: this compound. Its structure is similar to Mupirocin but lacks a key chromophore (the carbon-carbon double bond conjugated to the carbonyl group). This structural change predicts that this compound will be slightly more polar than Mupirocin and may have a lower UV extinction coefficient, necessitating detection at a lower wavelength (e.g., 220 nm) where the ester carbonyl group absorbs.
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its high resolving power, sensitivity, and applicability to a wide range of small molecules.[8] A C18 stationary phase is selected for its hydrophobic character, which is ideal for retaining and separating Mupirocin and its related substances.
Chromatographic System Optimization
The following parameters were systematically evaluated to achieve optimal separation and peak shape.
-
Column: Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm). This column provides excellent resolution and is robust for routine quality control applications.[9]
-
Mobile Phase: A gradient elution was chosen to ensure adequate retention of early-eluting impurities while enabling the timely elution of the main active pharmaceutical ingredient (API), Mupirocin.
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH adjusted to 6.3 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Detection Wavelength: 220 nm was selected to ensure adequate sensitivity for both Mupirocin and this compound, as related impurities of Mupirocin have been successfully detected at this wavelength.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C to ensure reproducible retention times.
-
Injection Volume: 20 µL.
This systematic approach ensures the final method is robust and fit for purpose, aligning with the principles of QbD.[2][10]
The Assay Validation Workflow
Assay validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[11] The workflow follows a logical progression from system suitability checks to the formal validation of multiple performance characteristics as defined by ICH Q2(R1).[1][12]
Caption: Workflow for Assay Development and Validation.
Detailed Validation Protocols & Acceptance Criteria
The following sections provide step-by-step protocols for validating the analytical method in accordance with ICH Q2(R1) guidelines.[1][11]
System Suitability
Rationale: System suitability testing is an integral part of any analytical procedure. It is performed before running the validation experiments to ensure the chromatographic system is performing adequately.[10]
Protocol:
-
Prepare a System Suitability Solution containing this compound at the working concentration (e.g., 5 µg/mL) and Mupirocin.
-
Inject the solution six replicate times.
-
Calculate the parameters listed in the acceptance criteria table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the this compound peak | Ensures peak is symmetrical for accurate integration. |
| Theoretical Plates (N) | > 2000 for the this compound peak | Demonstrates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% for six replicate injections | Confirms injection precision. |
| Resolution (Rs) | > 2.0 between this compound and Mupirocin | Ensures baseline separation from the main component. |
Specificity (Stability-Indicating)
Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation studies are performed to demonstrate this.[7]
Protocol:
-
Expose a solution of Mupirocin (containing a small amount of this compound) to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Prepare a sample from each stress condition and inject it into the HPLC system.
-
Analyze the chromatograms for any co-eluting peaks at the retention time of this compound. Use a photodiode array (PDA) detector to assess peak purity.
Acceptance Criteria:
-
The this compound peak should be free from co-elution with any degradation products.
-
The peak purity angle must be less than the peak purity threshold for the this compound peak in all stressed samples.
Linearity and Range
Rationale: Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 7.5 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Y-intercept | Should be close to zero. |
| Residuals | Data points should be randomly scattered around the regression line. |
Accuracy (Recovery)
Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies on a spiked matrix.[1][6]
Protocol:
-
Prepare a bulk solution of the Mupirocin drug product.
-
Spike the solution with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate (for a total of nine determinations).
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
The %RSD of the recovery at each level should not exceed 2.0%.
Precision
Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of Mupirocin spiked with this compound at 100% of the working concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument if possible.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of this compound with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.
-
Confirm the LOQ by preparing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1 with demonstrated precision and accuracy.
Robustness
Rationale: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[10]
Protocol:
-
Prepare a system suitability solution.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ± 5°C (30°C and 40°C).
-
Mobile Phase pH: ± 0.2 units (pH 6.1 and 6.5).
-
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, resolution, tailing factor).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
No significant impact on the resolution or quantitation should be observed.
Conclusion
This application note outlines a systematic and comprehensive approach to the development and validation of an RP-HPLC method for the quantification of this compound. By following the detailed protocols and adhering to the acceptance criteria derived from ICH guidelines, laboratories can implement a reliable, robust, and accurate method suitable for routine quality control and stability studies.[13] The emphasis on understanding the scientific rationale behind each step ensures that the resulting analytical procedure is not only compliant but also scientifically sound and fit for its intended purpose in a regulated drug development environment.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Aznar-Ramos, M. J., et al. Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous permeation samples. DADUN, University of Navarra. [Link]
-
Little, T. A. (2014). QbD Approach to Assay Development and Method Validation. Thomas A. Little Consulting. [Link]
-
Little, T. A. (2018). Assay Development and Method Validation Essentials. BioPharm International. [Link]
-
Attia, K. A. M., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. PMC - PubMed Central. [Link]
-
Talele, T. T., et al. (2022). Assay and impurities: Method development as part of analytical life-cycle management. DOI. [Link]
- CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application.
-
Kalal, K. & Redasani, V. (2022). Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. ResearchGate. [Link]
-
Kumar, P., et al. (2021). Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS. PubMed. [Link]
-
Drugs.com. (2025). Mupirocin Cream: Package Insert / Prescribing Info. [Link]
-
ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF. [Link]
-
Zenodo. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. [Link]
-
PharmaCompass.com. Mupirocin | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Allmpus. Mupirocin Acid and Mupirocin. [Link]
-
PubChem. Mupirocin Calcium. [Link]
-
LookChem. Cas 12650-69-0, Mupirocin. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 3. Mupirocin Cream: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. lookchem.com [lookchem.com]
- 5. Mupirocin Calcium | C52H90CaO20 | CID 5282317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. fda.gov [fda.gov]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. starodub.nl [starodub.nl]
Application Notes & Protocols: A Guide to Mupirocin and its Analogs in Antibiotic Resistance Studies
A Note on Dihydro Mupirocin: Initial searches for the application of this compound (CAS 1246812-11-2) in antibiotic resistance studies did not yield documented protocols or established use cases in peer-reviewed literature. It is primarily recognized as a related substance and potential impurity in the manufacturing and degradation of Mupirocin.[1][2] Therefore, this guide will focus on the principal compound, Mupirocin (Pseudomonic Acid A) , the active and extensively studied agent for investigating antibiotic resistance related to isoleucyl-tRNA synthetase (IleRS). The principles and protocols detailed herein for Mupirocin serve as the authoritative standard for this area of research.
Introduction: The Central Role of Mupirocin in Targeting Bacterial Protein Synthesis
Mupirocin, an antibiotic isolated from Pseudomonas fluorescens, possesses a unique mechanism of action that distinguishes it from many other classes of antibiotics.[3][4] This makes it a critical tool for both clinical applications and fundamental research into antibiotic resistance. Mupirocin's primary target is the bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule (tRNAIle) during protein synthesis.[5][6] By competitively inhibiting IleRS, Mupirocin effectively halts bacterial protein production, leading to a bacteriostatic effect at lower concentrations and a slow bactericidal effect at higher concentrations.[7][8][9]
The clinical relevance of Mupirocin lies in its high efficacy against Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[10][11] It is widely used as a topical agent to treat skin infections and for nasal decolonization to prevent the spread of MRSA.[11][12] This widespread use, however, has inevitably led to the emergence of resistance, making the study of these resistance mechanisms crucial for drug development and epidemiological surveillance.
The "Why": Causality in Experimental Design
The choice of Mupirocin in resistance studies is predicated on its specific and well-characterized interaction with IleRS. This specificity allows researchers to dissect resistance mechanisms with a high degree of confidence. There are two primary, clinically significant mechanisms of Mupirocin resistance:
-
Low-Level Resistance (LLR): This typically arises from point mutations in the native, chromosomal ileS gene, which encodes the susceptible IleRS enzyme (IleRS1).[][14][15] These mutations subtly alter the enzyme's active site, reducing Mupirocin's binding affinity without completely abolishing enzyme function.
-
High-Level Resistance (HLR): This is a more clinically concerning mechanism mediated by the acquisition of a plasmid-encoded gene, most commonly mupA (or less frequently, mupB).[][14][15] This gene encodes a second, highly resistant IleRS enzyme (IleRS2) that is not significantly inhibited by Mupirocin, allowing the bacterium to continue protein synthesis even in the presence of the antibiotic.[][14][15]
Understanding these distinct mechanisms is fundamental to interpreting experimental results. For instance, an assay showing a modest increase in the minimum inhibitory concentration (MIC) of Mupirocin might suggest mutational changes in the native IleRS, whereas a dramatic increase points towards the acquisition of a resistance gene like mupA.
Visualizing the Mechanism of Action and Resistance
To better understand the biochemical landscape, the following diagrams illustrate the core concepts.
Caption: Mupirocin's mechanism of action via inhibition of IleRS1.
Caption: High-level mupirocin resistance mechanism through IleRS2.
Experimental Protocols
The following protocols provide a framework for studying Mupirocin resistance. It is imperative to adhere to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), where applicable.
Protocol 1: Determination of Mupirocin Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of Mupirocin that inhibits the visible growth of a bacterium. It is the foundational assay for assessing susceptibility and resistance levels.
1. Materials:
-
Mupirocin powder (analytical grade)
-
Appropriate solvent for Mupirocin (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing (e.g., S. aureus)
-
Control strains:
-
Mupirocin-susceptible S. aureus (e.g., ATCC 29213)
-
High-level resistant S. aureus (containing mupA)
-
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35°C ± 2°C)
2. Step-by-Step Methodology:
-
Prepare Mupirocin Stock Solution: Accurately weigh Mupirocin powder and dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Inoculum Preparation: From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or CAMHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. Prepare a working solution of Mupirocin in CAMHB. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 should contain only CAMHB and the bacterial inoculum (growth control). e. Well 12 should contain only sterile CAMHB (sterility control).
-
Inoculation: Add 10 µL of the diluted bacterial inoculum (from step 3) to wells 1 through 11. This brings the final volume in these wells to 110 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Mupirocin at which there is no visible growth (i.e., the first clear well).
Data Presentation:
| Resistance Level | Typical MIC Range (µg/mL) | Genetic Basis |
| Susceptible | ≤ 4 | Wild-type ileS |
| Low-Level Resistance (LLR) | 8 - 256 | Point mutations in ileS |
| High-Level Resistance (HLR) | ≥ 512 | Presence of mupA or mupB gene |
Note: Interpretive criteria should be based on current CLSI or equivalent guidelines.[16][17][18]
Protocol 2: Disk Diffusion Assay for Mupirocin Susceptibility Screening
This method is a simpler, qualitative or semi-quantitative way to assess susceptibility and can be used to screen large numbers of isolates. It is particularly useful for distinguishing susceptible from resistant strains.
1. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Mupirocin disks (e.g., 5 µg and 200 µg)
-
Bacterial isolates and control strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers for measuring zone diameters
2. Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the Mupirocin disk(s) to the surface of the inoculated agar. If using both 5 µg and 200 µg disks, ensure they are placed far enough apart to prevent overlapping zones of inhibition.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Interpretation of Results: The interpretation of zone diameters requires established breakpoints. For instance, a 5 µg disk can differentiate susceptible from resistant isolates, but a higher concentration disk (e.g., 200 µg) is often necessary to distinguish between low-level and high-level resistance.[17][19]
Caption: Workflow for Mupirocin disk diffusion susceptibility testing.
Concluding Remarks for the Researcher
The study of Mupirocin resistance is a dynamic field that directly impacts clinical practice. The protocols outlined above provide a robust starting point for researchers. It is critical to employ both susceptible and well-characterized resistant control strains in every assay to ensure the validity of the results. As resistance patterns evolve, continued surveillance and a deep understanding of the underlying molecular mechanisms, facilitated by the use of Mupirocin as a precise research tool, will remain essential in the fight against antibiotic-resistant pathogens.
References
-
Veeprho. Mupirocin Impurities and Related Compound. Veeprho. Accessed January 14, 2026. [Link]
-
ResearchGate. Mupirocin decomposition in acidic and basic medium. ResearchGate. Accessed January 14, 2026. [Link]
-
Daicel Pharma. Mupirocin Impurities Manufacturers & Suppliers. Daicel Pharma. Accessed January 14, 2026. [Link]
-
U.S. Food and Drug Administration. 50788 Mupirocin Chemistry Review. accessdata.fda.gov. Published December 4, 2002. Accessed January 14, 2026. [Link]
- Maurya, I. K., et al. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol. ACS Chemical Biology. 2017;12(9):2265-2274. doi:10.1021/acschembio.7b00389.
- Lee, C. F., et al. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase. Journal of Biological Chemistry. 2014;289(5):2689-2699. doi:10.1074/jbc.M113.522295.
-
National Center for Biotechnology Information. Mupirocin. PubChem. Accessed January 14, 2026. [Link]
-
QCS Standards. Research and verification of related substances of Mopirocin. QCS Standards. Published May 15, 2025. Accessed January 14, 2026. [Link]
- Mallows, G. & Hughes, J. Mechanism of mupirocin transport into sensitive and resistant bacteria. Antimicrobial Agents and Chemotherapy. 1989;33(8):1321-1325. doi:10.1128/AAC.33.8.1321.
-
SynZeal. Mupirocin EP Impurity B. SynZeal. Accessed January 14, 2026. [Link]
-
ResearchGate. The mupirocin biosynthesis genes and the proposed pathway of mupirocin production. ResearchGate. Accessed January 14, 2026. [Link]
-
Pharmaffiliates. Mupirocin-impurities. Pharmaffiliates. Accessed January 14, 2026. [Link]
- Cvetesic, N., et al. Antibiotic hyper-resistance in a class I aminoacyl-tRNA synthetase with altered active site signature motif. Nature Communications. 2023;14(1):5516. doi:10.1038/s41467-023-41221-z.
-
Wikipedia. Mupirocin. Wikipedia. Accessed January 14, 2026. [Link]
- Deshpande, L. M., et al. Multicenter Study To Determine Disk Diffusion and Broth Microdilution Criteria for Prediction of High- and Low-Level Mupirocin Resistance in Staphylococcus aureus. Journal of Clinical Microbiology. 2007;45(7):2337-2340. doi:10.1128/JCM.00516-07.
- Casewell, M. W. & Hill, R. L. R. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. 1985;15(5):523-531. doi:10.1093/jac/15.5.523.
- Sutherland, R., et al. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use. Antimicrobial Agents and Chemotherapy. 1985;27(4):495-498. doi:10.1128/AAC.27.4.495.
- Tucaliuc, A., et al. Mupirocin: applications and production. Biotechnology Letters. 2019;41(4-5):495-502. doi:10.1007/s10529-019-02670-w.
- Girish, M., et al. Screening for Mupirocin Resistance in Staphylococcus. Journal of Clinical and Diagnostic Research. 2016;10(1):DC05-DC07. doi:10.7860/JCDR/2016/16664.7042.
- Palepou, M. F., et al. Evaluation of disc diffusion and Etest for determining the susceptibility of Staphylococcus aureus to mupirocin. Journal of Antimicrobial Chemotherapy. 1998;42(5):577-582. doi:10.1093/jac/42.5.577.
- S, A., et al. Comparison of Disk Diffusion and Agar Dilution Method for the Detection of Mupirocin Resistance in Staphylococcal Isolates from Skin and Soft Tissue Infections. Journal of Laboratory Physicians. 2020;12(1):31-35. doi:10.1055/s-0039-3402013.
- Finlay, J., et al. Interpretive criteria for mupirocin susceptibility testing of Staphylococcus spp. using CLSI guidelines. British Journal of Biomedical Science. 2007;64(1):1-5. doi:10.1080/09674845.2007.11732746.
- Rode, H., et al. Efficacy of mupirocin in methicillin-resistant Staphylococcus aureus burn wound infection. Antimicrobial Agents and Chemotherapy. 1989;33(8):1358-1361. doi:10.1128/AAC.33.8.1358.
- Sutherland, R., et al. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use. Antimicrobial Agents and Chemotherapy. 1985;27(4):495-498. doi:10.1128/AAC.27.4.495.
- Rode, H., et al. Efficacy of mupirocin in methicillin-resistant Staphylococcus aureus burn wound infection. Antimicrobial Agents and Chemotherapy. 1989;33(8):1358-1361. doi:10.1128/AAC.33.8.1358.
- Pope, A. J., et al. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. II. Mechanism of inhibition by reaction intermediate and pseudomonic acid analogues studied using transient and steady-state kinetics. Journal of Biological Chemistry. 1998;273(48):31691-31701. doi:10.1074/jbc.273.48.31691.
- Zhang, Y., et al. Mupirocin for Skin Infection: Clinical Experience from China. Infection and Drug Resistance. 2023;16:5583-5592. doi:10.2147/IDR.S424310.
-
National Center for Biotechnology Information. Mupirocin. StatPearls. Published January 11, 2024. Accessed January 14, 2026. [Link]
- Parenti, M. A., Hatfield, S. M., & Leyden, J. J. Mupirocin: a topical antibiotic with a unique structure and mechanism of action. Clinical Pharmacy. 1987;6(10):761-770. PMID: 3146455.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Mupirocin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Mupirocin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. qcsrm.com [qcsrm.com]
- 6. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of mupirocin in methicillin-resistant Staphylococcus aureus burn wound infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mupirocin for Skin Infection: Clinical Experience from China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Disk Diffusion and Agar Dilution Method for the Detection of Mupirocin Resistance in Staphylococcal Isolates from Skin and Soft Tissue Infections - Journal of Laboratory Physicians [jlabphy.org]
- 18. frontierspartnerships.org [frontierspartnerships.org]
- 19. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Dihydro Mupirocin Synthesis
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for Dihydro Mupirocin synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this compound, a key related substance of the antibiotic Mupirocin. Our goal is to provide practical, in-depth solutions to common challenges encountered during the synthetic process, grounded in established scientific principles and field-proven experience.
Introduction
This compound is primarily synthesized via the catalytic hydrogenation of Mupirocin. While conceptually straightforward, this transformation of the α,β-unsaturated ester in Mupirocin's crotonic acid side chain is fraught with potential challenges. These can range from incomplete reactions and catalyst poisoning to the formation of complex impurity profiles and difficulties in purification. This guide addresses these issues in a direct question-and-answer format, providing not just protocols, but the causal logic behind our recommended troubleshooting steps.
Part 1: Troubleshooting Guide
This section tackles the most frequent and critical problems encountered during the synthesis of this compound.
Q1: I am observing low or no conversion of Mupirocin to this compound. My HPLC analysis shows predominantly starting material. What are the likely causes and solutions?
A1: Low or no conversion is typically linked to catalyst inactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivation/Poisoning: The palladium or platinum catalyst is highly susceptible to poisoning.
-
Causality: Mupirocin is a natural product produced by fermentation using Pseudomonas fluorescens.[][2] Crude Mupirocin can contain residual sulfur-containing compounds or other fermentation byproducts which strongly adsorb to the catalyst's active sites, preventing hydrogen adsorption and halting the reaction.
-
Solution:
-
Assess Starting Material Purity: Ensure the Mupirocin starting material is of high purity. If necessary, purify the Mupirocin first using column chromatography or recrystallization.
-
Increase Catalyst Loading: As a direct troubleshooting step, increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%). This provides more active sites, some of which will remain available even if poisons are present.
-
Use a Guard Column/Scavenger: Pre-treating the Mupirocin solution with a scavenger resin designed to remove sulfur or other catalyst poisons can be highly effective.
-
-
-
Insufficient Hydrogen Pressure or Delivery:
-
Causality: The reduction of the conjugated double bond requires sufficient hydrogen availability at the catalyst surface. Leaks in the hydrogenation apparatus or inadequate agitation can lead to a hydrogen-starved environment.
-
Solution:
-
System Leak Check: Before starting, always perform a thorough leak check of your hydrogenation vessel and gas lines.
-
Optimize Agitation: Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer. For reactions at atmospheric pressure (H₂ balloon), ensure the balloon remains inflated.
-
Increase Pressure: If using a Parr shaker or autoclave, gradually increase the hydrogen pressure (e.g., from 1 atm to 3-4 atm).
-
-
-
Incorrect Solvent Choice:
-
Causality: The solvent must fully dissolve the Mupirocin and be inert under reductive conditions. Poor solubility leads to a heterogeneous reaction in the liquid phase, drastically slowing the rate.
-
Solution:
-
Recommended Solvents: Ethyl acetate, methanol, or ethanol are generally effective. Methanol often provides excellent solubility for Mupirocin.
-
Solubility Check: Before the reaction, confirm that your batch of Mupirocin dissolves completely in the chosen solvent at the reaction concentration.
-
-
Q2: My reaction produces multiple byproducts, and the purity of this compound is low. How can I improve selectivity?
A2: The formation of byproducts often results from over-reduction, degradation of the starting material, or reactions involving impurities.
Potential Causes & Solutions:
-
Over-reduction of Other Functional Groups:
-
Causality: Mupirocin contains an epoxide and ester functionalities. While generally stable to standard Pd/C hydrogenation, aggressive conditions (high temperature, high pressure, or highly active catalysts like Platinum oxide) can lead to the opening of the epoxide ring or reduction of the ester groups.
-
Solution:
-
Control Reaction Conditions: Use milder conditions. Start with 1 atm of H₂ pressure at room temperature.
-
Catalyst Selection: Palladium on carbon (Pd/C) is generally selective for the reduction of alkenes in the presence of epoxides and esters. Avoid more aggressive catalysts unless necessary.
-
Monitor Reaction Progress: Track the reaction closely using Thin Layer Chromatography (TLC) or HPLC every 30-60 minutes. Stop the reaction immediately once the starting material is consumed to prevent further reduction.
-
-
-
Degradation of Mupirocin:
-
Causality: Mupirocin is known to be unstable under acidic or basic conditions, and can degrade at high temperatures.[2][3][4] If the solvent has acidic or basic impurities, or if the reaction is heated, degradation can compete with hydrogenation. The primary degradation product is often monic acid, where the 9-hydroxynonanoic acid side chain is cleaved.[][5]
-
Solution:
-
Use Neutral, High-Purity Solvents: Ensure your solvents are anhydrous and free from acid or base contamination.
-
Maintain Neutral pH: If necessary, add a non-nucleophilic base like a proton sponge in trace amounts, but be aware this can affect catalyst activity. This is an advanced technique and should be used with caution.
-
Avoid Heat: Conduct the hydrogenation at room temperature.
-
-
Q3: Purification of this compound is challenging. It is difficult to separate from the unreacted Mupirocin and other nonpolar impurities. What is an effective purification strategy?
A3: The structural similarity between Mupirocin and this compound makes their separation by standard chromatography difficult. A multi-step or optimized chromatographic approach is required.
Solutions:
-
Initial Workup:
-
Catalyst Removal: After the reaction, the catalyst (e.g., Pd/C) must be completely removed. The most effective method is filtration through a pad of Celite®. Safety Note: Palladium on carbon can be pyrophoric when dry, especially after exposure to hydrogen. Do not allow the filter cake to dry completely in the air. Quench it carefully with water.
-
-
Optimized Flash Column Chromatography:
-
Causality: The only difference between the two molecules is a single double bond, resulting in a very small polarity difference. Standard solvent systems may not provide adequate separation.
-
Protocol:
-
Stationary Phase: Use high-quality silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often necessary. Start with a nonpolar solvent system (e.g., Hexane:Ethyl Acetate 80:20) and gradually increase the polarity. The slight increase in polarity of this compound means it will elute slightly later than Mupirocin, but often the separation is poor.
-
Alternative Solvents: Consider using a dichloromethane/methanol solvent system, which can sometimes offer better resolution for complex polyketides.
-
-
-
Reverse-Phase Chromatography:
-
Causality: For difficult separations, reverse-phase HPLC (preparative) or C18 flash chromatography can provide an orthogonal separation mechanism based on hydrophobicity. This compound is slightly more nonpolar than Mupirocin and will have a different retention time.
-
Protocol:
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of buffer (e.g., ammonium acetate) to improve peak shape.[6]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the critical quality attributes of the Mupirocin starting material for a successful hydrogenation?
A4: The quality of your starting material is paramount. Key attributes include:
-
Purity: Should be >98% as determined by HPLC to minimize catalyst poisons and side reactions.
-
Absence of Water: Mupirocin is susceptible to hydrolysis.[7] Use of anhydrous solvents and dry starting material is recommended.
-
Known Impurity Profile: Be aware of related pseudomonic acids (B, C, D) that may be present from the fermentation process, as they will also be hydrogenated and may complicate purification.[5]
Q5: How do I choose the right catalyst and solvent for the hydrogenation?
A5: This choice depends on balancing reactivity with selectivity.
| Parameter | Recommendation | Rationale (The "Why") |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Offers the best selectivity for reducing the C=C double bond without affecting the epoxide or ester groups under mild conditions. |
| Solvent | Methanol or Ethyl Acetate | Both are inert and provide good solubility for Mupirocin. Methanol is often preferred for its higher polarity, ensuring the substrate remains dissolved throughout the reaction. |
| Catalyst Loading | 5-10 mol% | A good starting point. Lower loadings can be used with very pure Mupirocin, while higher loadings may be needed to overcome trace impurities. |
| Temperature | Room Temperature (20-25 °C) | Avoids thermal degradation of Mupirocin and reduces the risk of over-reduction.[2][4] |
| Pressure | 1-4 atm (H₂ balloon or Parr shaker) | Sufficient to drive the reaction to completion without requiring specialized high-pressure equipment. Higher pressures may increase the rate but also the risk of side reactions. |
Q6: What analytical methods are best for monitoring the reaction and assessing final purity?
A6: A combination of TLC and HPLC is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring.
-
System: Silica plate, developed with Hexane:Ethyl Acetate (e.g., 60:40).
-
Visualization: Use a potassium permanganate stain. Both Mupirocin and this compound will appear as yellow spots, but the double bond in Mupirocin reacts more readily, causing the spot to appear more quickly and intensely. A slight difference in Rf may be observable.
-
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis and purity assessment.[8][9]
-
Method: A reverse-phase method is most effective.
-
Typical Parameters:
Parameter Specification Column C18, 250 x 4.6 mm, 5 µm Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate buffer (pH 6.3) (e.g., 27.5:72.5 v/v)[6] Flow Rate 1.0 mL/min Detection UV at 220-230 nm[3][8] | Expected Result | this compound will have a slightly longer retention time than Mupirocin due to its increased hydrophobicity (loss of the polarizable pi-bond). Good resolution (>1.5) between the two peaks is essential. |
-
Q7: Are protecting groups necessary for this synthesis?
A7: For the direct hydrogenation of Mupirocin to this compound, no protecting groups are required . The selectivity of catalysts like Pd/C under mild conditions is sufficient to target the alkene without affecting the hydroxyl, epoxide, or carboxylic acid moieties. Protecting groups would be necessary only if you were pursuing a complex multi-step total synthesis of this compound from simpler precursors, where selective manipulation of functional groups is required.[10][11]
Part 3: Visualizations & Protocols
Synthetic Workflow Diagram
This diagram outlines the complete process from starting material to purified product.
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree: Low Conversion
Use this logic tree to diagnose and solve low-yield reactions.
Caption: Decision tree for troubleshooting low reaction conversion.
Experimental Protocol: Catalytic Hydrogenation of Mupirocin
Materials:
-
Mupirocin (1.0 g, 2.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg)
-
Anhydrous Methanol (50 mL)
-
Hydrogen (H₂) gas balloon or cylinder
-
Celite®
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Mupirocin (1.0 g).
-
Dissolution: Add anhydrous methanol (50 mL) and stir until the Mupirocin is completely dissolved.
-
Inerting: Carefully add the 10% Pd/C catalyst. Seal the flask with a septum, and purge the flask with nitrogen or argon gas for 5 minutes.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon (or connect to a hydrogenation apparatus set at 1-2 atm). Repeat this evacuation/backfill cycle three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (ensure the balloon does not deflate).
-
Monitoring: After 2 hours, briefly switch the atmosphere to nitrogen, withdraw a small aliquot with a syringe, filter it through a small plug of cotton, and analyze by TLC or HPLC to check for the disappearance of the starting material. Continue the reaction until conversion is complete (typically 2-6 hours).
-
Workup: Once the reaction is complete, purge the flask with nitrogen.
-
Filtration (Caution): Filter the reaction mixture through a short pad of Celite® in a sintered glass funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol (2 x 10 mL). Do not allow the catalyst on the Celite pad to dry completely in air. Quench the pad with water immediately after filtration.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid or colorless oil.
-
Purification: Purify the crude product by flash column chromatography as described in Q3.
References
- stability indicating rp-hplc method development and validation for the simultaneous estimation of - iajps. (n.d.).
-
Mupirocin decomposition in acidic and basic medium. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Research and verification of related substances of Mopirocin. (2025, May 15). QCS Standards. Retrieved January 14, 2026, from [Link]
-
Scalable, efficient total synthesis of (+)-mupirocin H. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
LC-MS Method for Analysis of Mupirocin on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both ski. (n.d.). DADUN. Retrieved January 14, 2026, from [Link]
-
Mupirocin Topical Side Effects: Common, Severe, Long Term. (2024, July 9). Drugs.com. Retrieved January 14, 2026, from [Link]
-
In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. (2020, September 30). Acta Scientific. Retrieved January 14, 2026, from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. (2025, June 17). Zenodo. Retrieved January 14, 2026, from [Link]
- Mupirocin ointment impurity qualitative positioning and testing method and application. (n.d.). Google Patents.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
6 Mupirocin Side Effects You Should Know About. (2024, August 27). GoodRx. Retrieved January 14, 2026, from [Link]
-
Mupirocin side effects and how to avoid them. (2023, November 16). SingleCare. Retrieved January 14, 2026, from [Link]
- Pharmaceutical compositions comprising mupirocin. (n.d.). Google Patents.
-
Mupirocin Chemistry Review. (2002, December 4). accessdata.fda.gov. Retrieved January 14, 2026, from [Link]
-
PREPARATION AND PURIFICATION OF MUPIROCIN CALCIUM. (2008, March 6). European Patent Office. Retrieved January 14, 2026, from [Link]
-
Synthesis of Novel Substrates to Probe the Specificities of Mupirocin Enzymes. (n.d.). Retrieved January 14, 2026, from [Link]
- Mupirocin purification method. (n.d.). Eureka | Patsnap.
- Purification of Mupirocin. (n.d.). Google Patents.
-
Mupirocin. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]
-
Resistance to and synthesis of the antibiotic mupirocin. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Protecting Groups – Organic Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
- Mupirocin purification method. (n.d.). Google Patents.
-
Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Resistance to and synthesis of the antibiotic mupirocin. (2010, April 1). University of Birmingham. Retrieved January 14, 2026, from [Link]
Sources
- 2. 2025V9 | Research and verification of related substances of Mopirocin | QCS Standards [qcsrm.com]
- 3. iajps.com [iajps.com]
- 4. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. dadun.unav.edu [dadun.unav.edu]
- 7. WO2020141482A1 - Pharmaceutical compositions comprising mupirocin - Google Patents [patents.google.com]
- 8. actascientific.com [actascientific.com]
- 9. zenodo.org [zenodo.org]
- 10. jocpr.com [jocpr.com]
- 11. biosynth.com [biosynth.com]
Technical Support Center: Optimizing Dihydro Mupirocin Production
Introduction: Welcome to the Technical Support Center for Dihydro Mupirocin production. This guide is designed for researchers, scientists, and drug development professionals engaged in the fermentation of Pseudomonas fluorescens to produce mupirocin and its derivatives. Mupirocin, a potent topical antibiotic, is a complex of several pseudomonic acids, primarily pseudomonic acid A (PA-A).[1] this compound is understood to be a reduced form of a primary pseudomonic acid, likely arising from enzymatic or chemical reduction during the fermentation process. Maximizing its yield requires a nuanced understanding of the biosynthetic pathway and precise control over fermentation parameters. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance the productivity of your experiments.
Troubleshooting Guide: Enhancing this compound Yield
This section addresses specific experimental issues in a question-and-answer format, providing insights into underlying causes and actionable solutions.
Q1: Our fermentation shows a good overall mupirocin titer, but the proportion of this compound is consistently low. How can we increase the ratio of the dihydro- form?
Potential Causes:
-
High Redox Potential: An oxidative environment in the fermenter can limit the activity of reductases that may be responsible for converting mupirocin to its dihydro- form.
-
Rapid Growth Phase: The production of reduced metabolites in Pseudomonas species can be more pronounced during slower growth phases.[2] If the culture is maintained in a state of rapid, exponential growth, the formation of this compound may be suppressed.
-
Nutrient Limitation: A deficiency in specific cofactors required by reductase enzymes (e.g., NADH, NADPH) can be a limiting factor.
-
pH Fluctuation: Suboptimal pH can affect both overall mupirocin production and the specific enzymatic activities leading to the dihydro- derivative.
Recommended Solutions:
-
Modulate Dissolved Oxygen (DO) Levels:
-
Causality: Lowering the DO setpoint can create a more reduced intracellular environment, potentially favoring the action of reductases.
-
Protocol: Once the main biomass growth phase is complete (indicated by a plateau in oxygen uptake rate), consider implementing a phased reduction of the DO setpoint. For example, lower the DO from the typical 30% to a range of 15-20%. Monitor the culture's viability and product profile closely via HPLC analysis. Be cautious, as excessively low DO can lead to cell stress and reduced overall productivity.
-
-
Implement a Two-Stage Feeding Strategy:
-
Causality: Separating the growth phase from the production phase can allow for optimization of conditions for this compound formation. A common strategy in mupirocin fermentation is to grow the cell mass with glucose feeding and then alter conditions to initiate the stationary/production phase.[3]
-
Protocol:
-
Growth Phase: Conduct a fed-batch process with a controlled glucose feed to achieve high cell density. Maintain optimal growth conditions (e.g., pH 6.5-7.0, Temp 25-30°C).[4]
-
Production Phase: Once the target biomass is reached, significantly reduce or modify the carbon source feed. This shift can slow growth and potentially trigger the metabolic pathways favoring secondary and reduced metabolite production. Monitor the this compound to Mupirocin ratio to determine the optimal feeding strategy for this phase.
-
-
-
Precursor and Cofactor Supplementation:
-
Causality: The biosynthesis of mupirocin involves the complex assembly of monic acid and 9-hydroxynonanoic acid from precursors like acetate, propionate, and fatty acids.[5][6] Ensuring a sufficient pool of reducing equivalents (NADH/NADPH) is critical for any reduction steps.
-
Protocol: Consider the addition of precursors that can boost the intracellular pool of NADH or NADPH during the production phase. For example, feeding glycerol or mannitol as a carbon source can sometimes generate a higher ratio of reducing cofactors compared to glucose. Introduce these alternative carbon sources after the primary growth phase and analyze the impact on the product profile.
-
Q2: We are observing inconsistent mupirocin titers and variable this compound ratios when scaling up from a 20L to a 100L fermenter. What are the likely causes?
Potential Causes:
-
Oxygen Transfer Limitations: The oxygen transfer rate (OTR) does not scale linearly with volume. Inadequate OTR in the larger vessel can lead to zones of low DO, causing metabolic stress and inconsistent product formation.
-
Mixing Inefficiency: Poor mixing in larger tanks can result in gradients of pH, temperature, and nutrients. This heterogeneity means different populations of cells are experiencing different conditions, leading to a variable product profile.
-
Shear Stress: Higher impeller speeds required for mixing in large tanks can cause increased shear stress, potentially damaging cells and affecting their metabolic activity.
-
Feed Distribution: Inefficient distribution of the nutrient feed can create localized areas of high substrate concentration, leading to overflow metabolism, and areas of starvation, both of which are detrimental to consistent production.
Recommended Solutions:
-
Maintain a Constant Oxygen Transfer Coefficient (kLa):
-
Causality: kLa is a critical parameter for scaling fermentation processes. Instead of simply scaling agitation and aeration rates, aim to match the kLa achieved in the smaller, successful fermenter.
-
Protocol:
-
Characterize the kLa of your 20L fermenter under optimal conditions.
-
Use established engineering correlations or dynamic measurement methods to determine the required agitation speed and aeration rate in the 100L vessel to achieve the same kLa.
-
Implement this calculated setting and verify that the DO profile and oxygen uptake rate match the smaller scale.
-
-
-
Optimize Feeding Strategy for the Larger Scale:
-
Causality: A single-point feed addition in a large tank can cause concentration gradients.
-
Protocol: If possible, implement multiple feed ports or a feed tube that distributes the substrate to a high-mixing zone near an impeller. For fed-batch processes, ensure the feed rate is controlled based on real-time parameters like DO spikes or pH changes to avoid substrate accumulation.[7]
-
-
Analyze and Control pH with High Precision:
-
Causality: Precise pH control is crucial for maximizing the yield of pseudomonic acid A and minimizing impurities.[7] Maintaining a pH between 5.5 and 6.0 has been shown to be beneficial.[7]
-
Protocol: Ensure your 100L fermenter's pH probes are calibrated correctly and that the acid/base addition system is responsive. Profile the pH throughout the batch and correlate it with the product ratio. A metabolically controlled process where the pH is maintained by the feeding of the carbon source can be highly effective.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the basic biosynthetic pathway for Mupirocin? A: Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens.[8] Its biosynthesis is governed by a large 74 kb gene cluster that encodes a combination of type I polyketide synthases (PKS) and various tailoring enzymes.[5] The pathway proceeds through the parallel synthesis and eventual esterification of two main moieties: monic acid and 9-hydroxynonanoic acid.[6][9] The formation of this compound likely involves an additional reduction step on one of the primary pseudomonic acid products.
Q: What are the optimal fermentation parameters for Mupirocin production? A: While optimization is strain-specific, general parameters for P. fluorescens fermentation are well-established.
| Parameter | Recommended Range | Rationale & Reference |
| Temperature | 20-30°C | Optimal range for P. fluorescens growth and secondary metabolite production.[4][7] |
| pH | 6.0-7.5 (Growth) | Supports robust biomass accumulation.[4] |
| 5.5-6.0 (Production) | Can increase the yield of pseudomonic acid A and reduce impurities.[7] | |
| Dissolved Oxygen | >30% (Growth) | Ensures sufficient oxygen for aerobic growth. |
| Fermentation Time | 48-144 hours | Duration depends on the strain, medium, and feeding strategy.[4] |
Q: Which precursors can be fed to the culture to potentially boost yield? A: The mupirocin backbone is derived from acetate and propionate units, while the 9-hydroxynonanoic acid side chain is derived from fatty acid biosynthesis. While direct feeding of these immediate precursors can be complex, ensuring the central carbon metabolism is robust is key. A controlled fed-batch strategy using glucose or glycerol is the most common and effective approach to supply the necessary building blocks and energy for biosynthesis.[3][7]
Q: What is the recommended HPLC method for separating and quantifying this compound from other pseudomonic acids? A: A reversed-phase HPLC (RP-HPLC) method is standard for mupirocin analysis. To resolve the closely related this compound, a high-resolution column and gradient elution may be necessary.
-
Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of an acidic buffer (e.g., ammonium acetate or phosphate buffer, pH 3.0-6.3) and an organic solvent like acetonitrile or methanol.[10][11]
-
Detection: UV detection at 220-230 nm is typically used.
-
Strategy for this compound: Since this compound is expected to be slightly more polar than its unsaturated counterpart, it should have a slightly shorter retention time on a reversed-phase column. A shallow gradient (e.g., slowly increasing the organic solvent percentage) will be crucial for achieving baseline separation.
Visualizations and Protocols
Diagram: Simplified Mupirocin Biosynthesis & Postulated Dihydro- Formation
Caption: Decision tree for troubleshooting low yields of this compound.
Experimental Protocol: Optimizing Production Phase by Modulating Dissolved Oxygen
Objective: To determine the effect of reduced Dissolved Oxygen (DO) levels during the stationary phase on the ratio of this compound to Mupirocin.
Methodology:
-
Seed Culture Preparation:
-
Inoculate a loopful of Pseudomonas fluorescens (e.g., NCIMB 10586) into a 250 mL flask containing 50 mL of a suitable seed medium.
-
Incubate at 25-30°C for 24-48 hours on a rotary shaker at 200-250 rpm.
-
-
Fermenter Setup:
-
Prepare production medium in three parallel 5L fermenters.
-
Sterilize the fermenters and medium. Calibrate pH and DO probes.
-
Set initial parameters: Temperature = 28°C, pH = 6.8 (controlled with NH4OH and H3PO4), DO = 40% (controlled by agitation cascade).
-
-
Inoculation and Growth Phase:
-
Inoculate each fermenter with a 5% (v/v) seed culture.
-
Initiate a fed-batch strategy with a 50% glucose solution to maintain growth, typically triggered by a sharp increase in DO indicating carbon source depletion.
-
Continue this phase until the oxygen uptake rate (OUR) reaches a plateau, indicating entry into the stationary phase (approx. 48-72 hours).
-
-
Production Phase - DO Modulation (Initiate at T=72 hours):
-
Fermenter 1 (Control): Maintain DO setpoint at 30%.
-
Fermenter 2 (Test 1): Change DO setpoint to 20%.
-
Fermenter 3 (Test 2): Change DO setpoint to 15%.
-
The control loop will adjust agitation to maintain these new setpoints. Continue the fermentation for another 72 hours.
-
-
Sampling and Analysis:
-
Take 10 mL samples from each fermenter every 12 hours, starting from T=72 hours.
-
Centrifuge the samples to separate the biomass from the supernatant.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to ~4.0.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
Analyze samples using a validated RP-HPLC method capable of resolving Mupirocin and this compound.
-
-
Data Evaluation:
-
For each time point and each condition, calculate the titer (mg/L) of Mupirocin and this compound.
-
Plot the this compound:Mupirocin ratio over time for each of the three DO conditions.
-
Determine the optimal DO setpoint for maximizing the selective production of this compound.
-
References
-
- PubMed
-
- PubMed
-
- PMC - PubMed Central
-
- ResearchGate
-
- Zenodo
-
- PubMed
-
- CORE
-
- DADUN
-
- SIELC Technologies
-
- ResearchGate
-
- PubMed
-
- ResearchGate
-
- Journal of Antimicrobial Chemotherapy | Oxford Academic
-
- accessdata.fda.gov
-
- ResearchGate
-
- Google Patents
-
- Peer Reviewed High School Synthetic Biology
-
- Patsnap Synapse
-
- OAKTrust
-
- European Patent Office
-
- PubMed
-
- Google Patents
-
- MDPI
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Fluorescent Pseudomonas mainly produce the dihydro form of pyoverdine at low specific growth rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 4. EP4273256A1 - Fermentation method for mupirocin - Google Patents [patents.google.com]
- 5. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. US7439045B2 - pH controlled fermentation process for pseudomonic acid production - Google Patents [patents.google.com]
- 8. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dadun.unav.edu [dadun.unav.edu]
Dihydro Mupirocin Stability & Degradation: A Technical Guide
A Note from Your Senior Application Scientist:
Welcome to the technical support center for Dihydro Mupirocin. As researchers and drug development professionals, we understand that working with novel or less-common active pharmaceutical ingredients (APIs) presents unique challenges. Your query focuses specifically on this compound, the hydrogenated analogue of Mupirocin (Pseudomonic Acid A).
Our comprehensive literature review reveals that while this compound is a known chemical entity (CAS 1246812-11-2), specific, publicly available stability studies and detailed degradation pathways for this molecule are scarce.[1][2] However, this does not leave us without a scientifically sound path forward.
This compound differs from its parent compound, Mupirocin, only by the saturation of a single carbon-carbon double bond in its 9-hydroxynonanoic acid ester moiety.[3] The primary sites of chemical instability in the Mupirocin molecule—the labile ester linkage and the epoxide ring—remain unchanged in this compound. Therefore, the extensive stability data available for Mupirocin serves as an excellent and highly predictive model for understanding the potential behavior of its dihydro derivative.
This guide is structured to leverage this knowledge. We will detail the known stability and degradation profile of Mupirocin and provide expert insights into how these characteristics are expected to translate to this compound. This approach will empower you to anticipate challenges, design robust experiments, and troubleshoot issues effectively.
Section 1: FAQs - Core Stability & Degradation Profile
This section addresses fundamental questions about the stability of Mupirocin, with direct inferences for this compound.
Q1: What is the primary degradation pathway I should be concerned about for this compound?
Answer: Based on the chemistry of the parent compound, Mupirocin, the most significant degradation pathway is hydrolysis of the ester bond.[3] Systemic administration of Mupirocin results in its rapid hydrolysis by esterase enzymes into two inactive metabolites: Monic Acid and 9-hydroxynonanoic acid .
Causality & Experimental Insight: The ester linkage is the most chemically reactive site under physiological and aqueous conditions. For this compound, you should anticipate a similar hydrolytic cleavage, which would yield Dihydro-Monic Acid (structure identical to Monic Acid) and 9-hydroxynonanoic acid . Any stability-indicating analytical method you develop must be able to separate the parent this compound peak from these two potential hydrolytic degradants.
Q2: How does pH affect the stability of my compound?
Answer: Mupirocin's stability is highly pH-dependent. The molecule is most stable in a weakly acidic environment, specifically between pH 4 and pH 9 .[1] Outside of this range, significant degradation occurs through a specific intramolecular rearrangement.
Causality & Experimental Insight: At pH values below 4 or above 9, the molecule undergoes an irreversible interaction between the hydroxyl group at position C7 and the epoxide group at positions C10-C11. This results in the formation of two inactive cyclic ether isomers.[1] Since this compound retains this identical core structure, it is almost certain to exhibit the same pH-dependent degradation. When preparing solutions or formulating, it is critical to use buffer systems that maintain the pH within the 4-9 range to prevent the formation of these cyclic impurities.
Q3: What is the thermal stability profile of the molecule?
Answer: Thermogravimetric analysis (TGA) of Mupirocin shows it is thermally stable up to approximately 148°C.[1] Above this temperature, it undergoes a multi-stage decomposition process. Forced degradation studies, which are more relevant to typical laboratory and storage conditions, show that Mupirocin degrades under elevated heat. For example, exposure to 60°C for 24 hours resulted in approximately 6.6% degradation.[4]
Causality & Experimental Insight: The saturation of the double bond in this compound is not expected to significantly alter its thermal stability. The energy required to break the core C-C, C-O, and C-H bonds will be similar. Therefore, it is prudent to handle this compound with the same thermal precautions as Mupirocin. Avoid unnecessary exposure to high temperatures during processing and storage. For long-term storage, refrigeration (2-8°C) is advisable, as is common practice for the Mupirocin drug substance.[5]
Q4: Are there any formulation excipients known to cause degradation?
Answer: Yes, this is a critical consideration. Studies on Mupirocin have shown that polyethylene glycol (PEG), a common ointment base, can promote its degradation.[6] Conversely, lipophilic carriers such as castor oil and oleyl alcohol have been shown to provide a more stable vehicle.[5][7]
Causality & Experimental Insight: The exact mechanism of PEG-induced degradation is not fully elucidated in the provided literature but may involve trace impurities (e.g., peroxides) or interactions with the terminal hydroxyl groups of the polymer. When developing a formulation for this compound, it is essential to conduct compatibility studies with all planned excipients. The findings for Mupirocin strongly suggest that starting with lipophilic, non-hygroscopic excipients may prevent significant stability issues.
Section 2: Troubleshooting Common Experimental Issues
This section provides guidance in a question-and-answer format for specific problems you might encounter in the lab.
Problem: My RP-HPLC analysis shows multiple new peaks after storing my this compound solution for a short time. What's happening?
Likely Cause: You are likely observing degradation due to pH instability or hydrolysis.
Troubleshooting Steps:
-
Verify Solvent pH: The most common culprit is the pH of your solvent or buffer. If you are using an unbuffered aqueous or hydro-alcoholic solution, the inherent acidity of the this compound molecule (it is a carboxylic acid) can create a micro-environment that promotes degradation.[6]
-
Action: Ensure your mobile phase and any sample diluents are buffered to a pH between 4 and 9.[1] A phosphate or acetate buffer is a common choice.
-
-
Suspect Hydrolysis: The two largest degradation peaks are likely to be Monic Acid and 9-hydroxynonanoic acid.
-
Action: If you have access to reference standards for these compounds, run them on your HPLC system to confirm their retention times against your unknown peaks. If not, LC-MS analysis can help identify the peaks based on their molecular weights.
-
-
Review Temperature: Was the solution left at room temperature?
-
Action: Prepare solutions fresh and store them at 2-8°C if they are not for immediate use.
-
Problem: I'm conducting a forced degradation study, but I'm not seeing significant degradation under oxidative stress (H₂O₂). Is this expected?
Answer: Yes, this is consistent with the behavior of Mupirocin. While some studies show minor degradation (around 7%) under oxidative conditions (3% H₂O₂ at 30°C for 24h), others report that the drug is highly stable against oxidation.[4][5]
Scientific Rationale: The Mupirocin structure does not contain functional groups that are exceptionally susceptible to oxidation, such as phenols or aromatic amines. The saturation of the double bond in this compound would make it even less susceptible to certain oxidative reactions (like epoxidation or cleavage at the double bond). Therefore, observing high stability under oxidative stress is a logical and expected result. Your primary focus for forced degradation should be on acid, base, and thermal stress.
Problem: The purity of my this compound solid appears to be decreasing over time, even when stored in a desiccator. Why?
Answer: This could be due to photostability issues or incompatibility with the container material.
Troubleshooting Steps:
-
Assess Photostability: Mupirocin has shown moderate degradation when exposed to light. One study noted that exposure to UV light for 24 hours resulted in less than 2% degradation, while another solid-state study under direct sunlight for 4 hours showed more significant degradation (~17%).[4][5]
-
Action: Always store your solid API in an amber vial or otherwise protected from light. This is a standard precaution for most APIs unless they are proven to be photostable.
-
-
Consider the Container: While less common for solids, interactions with container surfaces can occur, especially if there are trace contaminants.
-
Action: Ensure you are using high-quality, inert containers (e.g., Type I borosilicate glass).
-
Section 3: Key Experimental Protocols
These protocols are based on validated methods for Mupirocin and can be adapted for the analysis of this compound.
Protocol 1: Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method, as per ICH guidelines.[8]
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.
-
Incubate at 40°C for 24 hours.[4]
-
Cool the solution, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a final concentration of ~50 µg/mL for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.
-
Incubate at 40°C for 24 hours.[4]
-
Cool the solution, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase to ~50 µg/mL.
-
-
Oxidative Degradation:
-
Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.
-
Keep at 30°C for 24 hours.[4]
-
Dilute with mobile phase to ~50 µg/mL for analysis.
-
-
Thermal Degradation (Solution):
-
Dilute stock solution with a neutral buffer (e.g., water) to ~50 µg/mL.
-
Heat at 80°C for 2 hours.[4]
-
Cool before analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound powder in an oven at 60°C for 24 hours.[4]
-
After exposure, accurately weigh the powder, dissolve, and dilute to ~50 µg/mL for analysis.
-
-
Photodegradation (Solid State):
-
Place a thin layer of solid this compound powder in a UV chamber for 24 hours.[4]
-
After exposure, accurately weigh the powder, dissolve, and dilute to ~50 µg/mL for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Workflow: Stability-Indicating Method Development by RP-HPLC
This diagram outlines the logical flow for developing and validating an analytical method to assess the stability of this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Section 4: Data Summary & Pathway Visualization
Data Summary: Mupirocin Forced Degradation
The following table summarizes typical degradation percentages observed for Mupirocin under various stress conditions. This serves as a baseline expectation for similar studies on this compound.
| Stress Condition | Duration | Temperature | % Degradation Observed | Reference |
| 0.1 M HCl (Acidic) | 24 hrs | 40°C | ~7.0% | [4] |
| 0.1 M NaOH (Alkaline) | 24 hrs | 40°C | < 2.0% | [4] |
| 3% v/v H₂O₂ (Oxidative) | 24 hrs | 30°C | ~7.0% | [4] |
| Dry Heat (Solid) | 24 hrs | 60°C | ~6.6% | [4] |
| UV Light (Solid) | 24 hrs | N/A | < 2.0% | [4] |
| Direct Sunlight (Solid) | 4 hrs | N/A | ~17.2% | [5] |
Note: Degradation percentages can vary based on exact experimental conditions and formulation.
Visualization of Primary Degradation Pathways
This diagram illustrates the two primary degradation mechanisms for the Mupirocin core structure, which are directly applicable to this compound.
Caption: Expected primary degradation pathways for this compound.
References
-
Timisoara Medical Journal. (n.d.). Solid-State Characterization of Mupirocin and Metronidazole. Available at: [Link]
-
PubChem. (n.d.). Mupirocin. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN113520994A - Mupirocin ointment preparation.
-
NIH. (n.d.). Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). US6013657A - Pharmaceutical compositions containing mupirocin.
-
accessdata.fda.gov. (2002). 50788 Mupirocin Chemistry Review. Available at: [Link]
-
GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Available at: [Link]
-
European Journal of Pharmaceutical and Medical Research. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1246812-11-2 [amp.chemicalbook.com]
- 3. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mupirocin - Wikipedia [en.wikipedia.org]
- 7. US6013657A - Pharmaceutical compositions containing mupirocin - Google Patents [patents.google.com]
- 8. Mupirocin | SIELC Technologies [sielc.com]
Navigating the Labyrinth of Mupirocin Degradation: A Technical Guide to Yielding Dihydro Mupirocin
For researchers and drug development professionals engaged in the study of Mupirocin, understanding its degradation pathways is paramount for ensuring drug stability, efficacy, and safety. Forced degradation studies, a cornerstone of pharmaceutical development, intentionally subject a drug substance to stress conditions to predict its degradation profile. A key, yet often elusive, degradation product of Mupirocin is Dihydro Mupirocin. This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of Mupirocin's forced degradation and the targeted generation of this compound.
The Genesis of Degradation: Why this compound?
Mupirocin, an antibiotic produced by Pseudomonas fluorescens, is a complex molecule susceptible to degradation under various environmental stimuli.[1][2] Its degradation profile is crucial for identifying potential impurities that could arise during manufacturing, storage, or administration. This compound is a known impurity of Mupirocin, and its controlled generation is essential for analytical method development, validation, and the establishment of a comprehensive impurity profile as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[3]
Troubleshooting Guide: Common Hurdles in this compound Generation
This section addresses specific issues researchers may encounter during forced degradation studies aimed at producing this compound.
Q1: I am performing forced degradation on Mupirocin, but I am not observing the formation of this compound. What am I doing wrong?
Possible Causes & Solutions:
-
Inappropriate Stress Conditions: The formation of this compound is a specific chemical transformation that may not be favored under all stress conditions. While Mupirocin degrades under acidic, basic, oxidative, thermal, and photolytic stress, the specific pathway leading to this compound is likely a reduction reaction.
-
Recommendation: Focus on reductive stress conditions. While not a standard ICH forced degradation condition, exploring the use of mild reducing agents in your experimental setup could be a targeted approach. However, for standard impurity profiling, focus on the conditions where it might be a minor product.
-
-
Analytical Method Not Optimized: Your current HPLC or UPLC method may not be capable of separating this compound from the parent Mupirocin peak or other degradants.
-
Recommendation: Develop a stability-indicating analytical method. This involves using a high-resolution column (e.g., C18) and a gradient elution program to ensure adequate separation of all potential degradation products.[4][5] The use of a photodiode array (PDA) detector can help in identifying peaks with different UV spectra. LC-MS is a powerful tool for identifying unknown peaks by their mass-to-charge ratio.[6][7]
-
-
Low Concentration of Degradant: this compound might be forming at a concentration below the limit of detection (LOD) of your analytical method.
-
Recommendation: Increase the stress duration or the intensity of the stress condition (within reasonable limits to avoid complete degradation of the parent drug). You can also concentrate your sample before analysis.
-
Q2: I see a new peak in my chromatogram that I suspect is this compound, but I'm not sure. How can I confirm its identity?
Possible Causes & Solutions:
-
Lack of a Reference Standard: The most definitive way to identify a peak is by comparing its retention time and UV spectrum with a certified reference standard of this compound.
-
Recommendation: Procure a this compound reference standard from a reputable supplier.
-
-
Co-elution with another Impurity: The peak of interest might be a composite of two or more co-eluting compounds.
-
Recommendation: Employ peak purity analysis using a PDA detector. If the peak is impure, further method development is required to achieve separation. This could involve changing the mobile phase composition, pH, gradient slope, or even the stationary phase of the column.
-
-
Mass Spectrometry Confirmation: For definitive structural confirmation, especially in the absence of a reference standard, mass spectrometry is indispensable.
-
Recommendation: Utilize LC-MS or LC-MS/MS to determine the molecular weight of the impurity. The mass of this compound will be 2 atomic mass units higher than Mupirocin due to the reduction of a double bond. Fragmentation analysis (MS/MS) can provide further structural information to confirm the identity.[7]
-
Q3: My attempts to generate this compound are leading to the formation of other, more predominant degradation products. How can I selectively favor the formation of this compound?
Possible Causes & Solutions:
-
Dominant Degradation Pathways: Mupirocin has several labile functional groups, including an epoxide and an ester linkage, which are susceptible to hydrolysis under acidic and basic conditions.[8][9] These degradation pathways might be kinetically favored over the formation of this compound.
-
Recommendation: Carefully control the pH of your stress solutions. Mupirocin's stability is pH-dependent.[8][9] Experiment with a range of milder stress conditions. For instance, instead of strong acids or bases, use buffers at various pH values. The goal is to find a condition that is energetic enough to induce degradation but selective enough to favor the desired pathway.
-
Frequently Asked Questions (FAQs)
What is the chemical difference between Mupirocin and this compound?
Mupirocin contains an α,β-unsaturated ester functional group.[10] this compound is the reduced form of Mupirocin, where the double bond in this unsaturated ester has been saturated (reduced to a single bond). This results in an increase in molecular weight by 2 Da.
Why is it important to study this compound?
As a potential impurity, the presence of this compound in a drug product needs to be monitored and controlled. Regulatory agencies require the identification and quantification of impurities above a certain threshold.[3] Understanding its formation helps in developing stable formulations and setting appropriate specifications for the drug product.
What are the typical analytical techniques used for the analysis of Mupirocin and its degradation products?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique.[3][4][5][11][12] The use of mass spectrometry (LC-MS) is also crucial for the identification and structural elucidation of unknown impurities.[6][7]
Under which ICH-prescribed forced degradation condition is this compound most likely to form?
While not definitively reported in the literature as a major product of standard forced degradation, reductive degradation would be the most direct pathway. However, it may form as a minor degradant under other conditions. Careful analysis of all stress samples is necessary.
Experimental Protocols
Protocol 1: General Forced Degradation of Mupirocin
This protocol outlines the general procedure for subjecting Mupirocin to forced degradation as per ICH guidelines.
Materials:
-
Mupirocin active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve Mupirocin in methanol and add 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to the final concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve Mupirocin in methanol and add 0.1 N NaOH. Keep the solution at room temperature for a specified period. At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve Mupirocin in methanol and add 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period. At each time point, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place the solid Mupirocin powder in a calibrated oven at a high temperature (e.g., 80°C) for a specified period. Also, prepare a solution of Mupirocin and subject it to thermal stress. At each time point, withdraw a sample, dissolve/dilute it, and analyze.
-
Photolytic Degradation: Expose the solid Mupirocin powder and a solution of Mupirocin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples after the exposure.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of Mupirocin and its degradation products. Method optimization will be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Visualizing the Workflow and Degradation
To aid in understanding the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Workflow for Forced Degradation Studies of Mupirocin.
Caption: Chemical Transformation of Mupirocin to this compound.
References
-
PubChem. Mupirocin. National Center for Biotechnology Information. [Link]
- Manoharan, G. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE. European Journal of Pharmaceutical and Medical Research.
-
ResearchGate. (n.d.). Mupirocin decomposition in acidic and basic medium. [Link]
- Jain, D., et al. (2013). Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method.
- Kalal, K. & Redasani, V. (2022). Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. Future Journal of Pharmaceutical Sciences, 8(1).
- Danciu, C., et al. (2021). Solid-State Characterization of Mupirocin and Metronidazole. Timisoara Medical Journal.
-
Wikipedia. (2023). Mupirocin. [Link]
- Thomas, C. M., et al. (2010). The mupirocin biosynthesis genes and the proposed pathway of mupirocin production.
-
EJPMR. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE FORM. [Link]
- Sharma, M. M. (2025). Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study. Asian Journal of Pharmaceutics (AJP), 19(2).
- Kumari, R. P., et al. (2017). stability indicating rp-hplc method development and validation for the simultaneous estimation of mupirocin and fluticasone. Indo American Journal of Pharmaceutical Sciences.
- Calpena, A. C., et al. (n.d.).
- Google Patents. (n.d.).
-
SIELC Technologies. (n.d.). LC-MS Method for Analysis of Mupirocin on Newcrom BH Column. [Link]
- Singh, S., & Kumar, V. (2014). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
-
Allmpus. (n.d.). Mupirocin Acid and Mupirocin. [Link]
- Parenti, M. A., Hatfield, S. M., & Leyden, J. J. (1987). Mupirocin: a topical antibiotic with a unique structure and mechanism of action. Clinical pharmacy, 6(10), 761–770.
- Murphy, P. B., & Bistas, K. G. (2024). Mupirocin.
- El-Gindy, A., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. PMC - PubMed Central.
- Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. ejpmr.com [ejpmr.com]
- 6. LC-MS Method for Analysis of Mupirocin on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Solid-State Characterization of Mupirocin and Metronidazole [tmj.ro]
- 9. Mupirocin - Wikipedia [en.wikipedia.org]
- 10. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iajps.com [iajps.com]
Technical Support Center: Minimizing Dihydro Mupirocin Formation in Mupirocin Synthesis
Welcome to the Technical Support Center for Mupirocin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the process-related impurity, Dihydro Mupirocin. This document provides in-depth technical guidance, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your Mupirocin active pharmaceutical ingredient (API).
Introduction: Understanding this compound Formation
Mupirocin, a potent topical antibiotic, is primarily produced through fermentation by Pseudomonas fluorescens. The active component, pseudomonic acid A, features a critical α,β-unsaturated ester moiety in its structure. This compound is a process-related impurity where this carbon-carbon double bond is reduced. While forced degradation studies show Mupirocin to be relatively stable, the formation of this compound is a known challenge during the manufacturing process. This impurity arises not from inherent instability, but from specific chemical transformations during synthesis or purification. The most probable cause is an unintended catalytic hydrogenation of the α,β-unsaturated double bond.
This guide will delve into the likely sources of this impurity and provide actionable strategies to mitigate its formation, ensuring the final product meets stringent purity requirements.
Troubleshooting Guide: Identifying and Addressing the Root Cause
This section is designed to help you pinpoint the source of this compound formation in your synthesis process and implement effective corrective actions.
Question 1: We are observing a significant percentage of this compound in our final product. What is the most likely cause?
The presence of this compound strongly suggests an unintended reduction of the α,β-unsaturated ester in the Mupirocin molecule. The most common culprit for this reaction in a pharmaceutical manufacturing setting is catalytic hydrogenation. This can occur if your process inadvertently introduces a catalyst and a hydrogen source.
Possible Sources of Catalytic Hydrogenation:
-
Residual Catalysts from Previous Steps: If your synthesis involves precursors that were prepared using catalytic hydrogenation (e.g., using palladium on carbon, platinum oxide), there is a risk of catalyst carryover into the Mupirocin synthesis stream.
-
Contaminated Raw Materials: Certain raw materials or solvents could potentially be contaminated with trace amounts of metals that can act as hydrogenation catalysts.
-
Hydrogen Source: The hydrogen source for this unintended reaction can be molecular hydrogen if it's used elsewhere in the facility and there's a possibility of cross-contamination. More subtly, hydrogen can be generated in situ from certain reactions or be present as a dissolved gas in solvents.
Question 2: How can we confirm if catalytic hydrogenation is the cause of this compound formation?
To confirm the hypothesis of catalytic hydrogenation, a systematic investigation is required.
Recommended Diagnostic Steps:
-
Raw Material Analysis: Thoroughly analyze all raw materials, including solvents and reagents, for trace metal contamination. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for this purpose.
-
Process Stream Analysis: Take samples from various points in your downstream processing after the fermentation stage. Analyze these samples for the presence of this compound to pinpoint the exact step where its formation begins.
-
Spiking Studies: In a controlled laboratory setting, spike a sample of your purified Mupirocin or a process intermediate with a suspected catalytic metal (e.g., palladium) and a hydrogen source. Monitor for the formation of this compound over time.
Question 3: What immediate actions can we take to reduce this compound levels?
If you suspect catalytic hydrogenation, here are some immediate steps to consider:
-
Review and tighten raw material specifications: Implement stricter controls on the acceptable levels of trace metals in all incoming materials.
-
Dedicated Equipment: If possible, use dedicated equipment for the Mupirocin synthesis and purification to avoid cross-contamination from processes that use hydrogenation catalysts.
-
Catalyst Scavengers: Introduce a purification step using a catalyst scavenger. These are materials that can selectively bind to and remove trace metals from your process stream.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and how does it differ from Mupirocin?
Mupirocin possesses an α,β-unsaturated ester. This compound is the saturated analog, where the double bond between the alpha and beta carbons of this ester has been reduced to a single bond.
Dihydro Mupirocin impurity profiling in pharmaceutical formulations
Answering your high-level request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support resource for the impurity profiling of Dihydro Mupirocin in pharmaceutical formulations. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the analytical workflow, grounding our advice in established scientific principles and regulatory standards. Our goal is to provide not just solutions, but a deeper understanding of the causality behind the analytical choices you make every day.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge and common queries regarding this compound and its analysis.
Q1: What is this compound, and why is its control critical in pharmaceutical formulations?
A1: this compound (Dihydroxymupirocin) is a process-related impurity and a potential degradation product of Mupirocin.[1] It is the hydrogenated analogue of Mupirocin, differing in the saturation of the double bond within the crotonic acid moiety. The control of any impurity is a critical aspect of drug safety and quality as mandated by global regulatory bodies.[2] According to the International Council for Harmonisation (ICH) guidelines, impurities in drug products must be monitored and controlled to ensure that they do not adversely affect the efficacy or safety of the pharmaceutical product.[3] Even structurally similar impurities may exhibit different toxicological profiles or reduced therapeutic activity compared to the active pharmaceutical ingredient (API).
Q2: What are the typical regulatory limits for an impurity like this compound?
A2: The specific limits for this compound are defined in pharmacopeial monographs such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[4][5] However, the general framework for setting these limits is provided by the ICH Q3B(R2) guideline, "Impurities in New Drug Products".[3][6] The guideline establishes three key thresholds based on the Maximum Daily Dose (MDD) of the drug.
| Threshold Type | Purpose | Typical Value (for MDD > 10 mg - 2 g) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | 0.1% |
| Identification Threshold | The level above which the structure of an impurity must be confirmed. | 0.2% or 2 mg TDI (Total Daily Intake), whichever is lower.[7] |
| Qualification Threshold | The level above which an impurity's biological safety must be established. | 0.2% or 2 mg TDI, whichever is lower.[7][8] |
These values are illustrative. Always consult the specific ICH guideline and relevant pharmacopeia for the drug product .[3][6]
Q3: Which analytical technique is most suitable for profiling this compound?
A3: The most widely accepted and robust technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9][10][11] This method offers excellent resolution to separate this compound from the Mupirocin API and other related substances. For structural confirmation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9][12] LC-MS provides molecular weight and fragmentation data, which are crucial for definitive structural elucidation.[13]
Q4: How do I perform a forced degradation study for Mupirocin, and why is it necessary?
A4: A forced degradation (or stress testing) study is essential to develop a stability-indicating analytical method .[11][14] The goal is to demonstrate that the analytical method can accurately measure the API and resolve it from all potential degradation products that might form under various stress conditions. This ensures the method is reliable for stability studies of the final drug product.
A typical forced degradation study for Mupirocin involves subjecting the drug substance or product to the following conditions:
-
Acid Hydrolysis: e.g., 1M HCl at 60°C for several hours.[14]
-
Base Hydrolysis: e.g., 1M NaOH at 60°C for several hours.[14][15]
-
Oxidation: e.g., 3-30% H₂O₂ at room temperature.[14]
-
Thermal Degradation: e.g., Dry heat at 105°C for several hours.[14][16]
-
Photolytic Degradation: e.g., Exposure to UV light (e.g., 254 nm) and visible light.[14]
The resulting samples are then analyzed by the proposed HPLC method to check for new peaks and ensure the Mupirocin peak remains pure (e.g., using a photodiode array detector for peak purity analysis). Mupirocin is known to be susceptible to degradation, particularly under acidic and basic conditions.[14][17]
Section 2: Troubleshooting Guide for HPLC Analysis
This section provides solutions to specific experimental problems you may encounter.
Q5: My this compound peak shows poor resolution from the main Mupirocin peak. How can I improve the separation?
A5: Poor resolution is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Check Mobile Phase pH: Mupirocin is a carboxylic acid, making the mobile phase pH a critical parameter for retention and selectivity.[18] A slight adjustment (± 0.2 pH units) around the pKa of the analytes can significantly alter the ionization state and improve separation. Methods often use a pH between 4.0 and 6.3.[11][19]
-
Modify Organic Solvent Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both peaks and often improves resolution. Make small, incremental changes (e.g., 2-5%) to observe the effect.
-
Change Organic Solvent Type: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent selectivity can alter the elution order or improve the separation factor between the two components.
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and may lead to better resolution, albeit with a longer run time.
-
Evaluate the Column: Ensure you are using a high-efficiency column (e.g., with a particle size of 3.5 µm or less). If the column is old, it may have lost its efficiency. Consider replacing it. Both C8 and C18 columns are commonly used for this analysis.[11][20]
Q6: I am analyzing a Mupirocin ointment, and my baseline is very noisy with many interfering peaks at the beginning of the chromatogram. What is the cause and solution?
A6: This is a classic case of matrix interference, likely from the excipients in the ointment base, which commonly include polyethylene glycols (PEGs).[12] PEGs are soluble in typical extraction solvents and can interfere with the analysis.
Causality: The ointment base is designed to be soluble and is often present in a much higher concentration than the API. During sample preparation, these excipients are co-extracted and, if not properly managed, can overload the column or elute as broad, interfering peaks, especially in the solvent front.
Solutions:
-
Optimize Sample Preparation: The key is to selectively extract the analytes while leaving the bulk of the excipients behind.
-
Initial Dissolution: Use a solvent in which Mupirocin is soluble but the PEG matrix is less so, if possible. However, a common approach is to dissolve the ointment in a solvent like acetonitrile.[4]
-
Precipitation/Dilution: After initial dissolution, add the aqueous buffer component of your mobile phase. This can sometimes cause the less polar PEG components to precipitate, which can then be removed by centrifugation or filtration. The USP method for Mupirocin Ointment uses this principle by dissolving in acetonitrile and then diluting with pH 6.3 phosphate buffer.[4]
-
-
Implement a Gradient Elution: Start your HPLC run with a high percentage of the aqueous mobile phase (e.g., 95% buffer). This will retain Mupirocin and this compound on the column while allowing the highly polar, water-soluble excipients to wash off in the solvent front. Then, ramp up the organic solvent concentration to elute and separate your target analytes.[20]
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It will trap strongly retained matrix components and particulates, protecting your expensive analytical column and improving its lifespan and performance.
Q7: The retention time of my peaks is shifting between injections. What are the likely causes?
A7: Retention time instability points to a lack of equilibrium or a change in the chromatographic system.
-
Insufficient Column Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting a sequence. For gradient methods, this means running the initial mobile phase composition through the column for at least 10-15 column volumes.
-
Mobile Phase Inconsistency: If the mobile phase is prepared fresh daily, slight variations in composition or pH can cause shifts. Ensure precise and consistent preparation. If the mobile phase is a mix of buffered aqueous and organic solvents, ensure it is thoroughly mixed and degassed, as dissolved gas can form bubbles in the pump, causing pressure fluctuations and retention shifts.
-
Temperature Fluctuation: Column temperature significantly affects retention. Use a thermostatically controlled column compartment to maintain a constant temperature (e.g., 30°C).[14] Even minor fluctuations in ambient lab temperature can cause drift over a long sequence.
-
Pump Malfunction: Inconsistent flow from the HPLC pump will lead to unstable retention times. Check the pump pressure profile for any unusual fluctuations. It may indicate a need for maintenance, such as seal replacement or check valve cleaning.
Section 3: Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Profiling
This protocol is a representative method based on principles found in pharmacopeias and scientific literature.[4][11][20] This method must be fully validated for its intended use.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for Mupirocin and its impurities. |
| Mobile Phase A | 0.05 M Ammonium Acetate buffer, pH adjusted to 5.7 with Acetic Acid | Buffering capacity ensures consistent ionization state of the acidic Mupirocin molecule, leading to stable retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 0-5 min (70% A), 5-20 min (70%->30% A), 20-25 min (30% A), 25.1-30 min (70% A) | Gradient elution allows for separation of early-eluting polar impurities and then resolves the closely related Mupirocin and this compound peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detection (UV) | 225 nm | A common wavelength for detecting the chromophore in the Mupirocin structure. |
| Injection Vol. | 20 µL | Standard volume; can be adjusted based on sample concentration. |
Protocol 2: Sample Preparation for Mupirocin Ointment (2%)
-
Accurately weigh a portion of the ointment equivalent to about 20 mg of Mupirocin into a 50 mL volumetric flask.
-
Add approximately 25 mL of acetonitrile to the flask.
-
Sonicate or vortex the flask for 15-20 minutes, or until the ointment base is completely dispersed and the Mupirocin is dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume (50 mL) with Mobile Phase A (Ammonium Acetate buffer). Mix thoroughly.
-
Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 RPM for 10 minutes to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. This final solution has a nominal concentration of 0.4 mg/mL Mupirocin.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Mupirocin Ointment. USP29-NF24. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Mupirocin-impurities. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
-
European Pharmacopoeia. (2014). Mupirocin. Ph. Eur. 7.0. Retrieved from [Link]
-
Veeprho. (n.d.). Mupirocin Impurities and Related Compound. Retrieved from [Link]
-
Kumari, R. P., et al. (2017). Stability Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Mupirocin and Fluticasone. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. BMC Chemistry. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Mupirocin. Retrieved from [Link]
-
Drugs.com. (2025). Mupirocin Monograph for Professionals. Retrieved from [Link]
-
ResearchGate. (n.d.). Mupirocin decomposition in acidic and basic medium. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Mupirocin. USP29-NF24. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2025). Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study. Retrieved from [Link]
-
Zenodo. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Mupirocin Calcium Hydrate. Retrieved from [Link]
-
European Journal of Pharmaceutical and Medical Research. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE FORM. Retrieved from [Link]
-
Dadun, Universidad de Navarra. (n.d.). Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous samples. Retrieved from [Link]
-
ResearchGate. (2022). Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. Retrieved from [Link]
- Google Patents. (n.d.). CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application.
-
SIELC Technologies. (n.d.). LC-MS Method for Analysis of Mupirocin on Newcrom BH Column. Retrieved from [Link]
-
PubMed. (1992). Biochemical basis of mupirocin resistance in strains of Staphylococcus aureus. Retrieved from [Link]
-
QCS Standards. (2025). Research and verification of related substances of Mopirocin. Retrieved from [Link]
-
Acta Scientific. (2020). In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. Retrieved from [Link]
-
Regulations.gov. (2018). USP 41 Official Monographs / Mupirocin 2823. Retrieved from [Link]
-
USP-NF. (2022). Mupirocin Ointment Errata. Retrieved from [Link]
-
PubChem. (n.d.). Mupirocin. Retrieved from [Link]
-
Timisoara Medical Journal. (n.d.). Solid-State Characterization of Mupirocin and Metronidazole. Retrieved from [Link]
-
Cleanchem. (n.d.). Mupirocin EP Impurity C. Retrieved from [Link]
-
PubMed. (1989). Failure of Mupirocin-Resistant Staphylococci to Inactivate Mupirocin. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. drugfuture.com [drugfuture.com]
- 6. database.ich.org [database.ich.org]
- 7. ikev.org [ikev.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. veeprho.com [veeprho.com]
- 10. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
- 13. LC-MS Method for Analysis of Mupirocin on Newcrom BH Column | SIELC Technologies [sielc.com]
- 14. iajps.com [iajps.com]
- 15. researchgate.net [researchgate.net]
- 16. Solid-State Characterization of Mupirocin and Metronidazole [tmj.ro]
- 17. 2025V9 | Research and verification of related substances of Mopirocin | QCS Standards [qcsrm.com]
- 18. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. drugfuture.com [drugfuture.com]
- 20. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS analysis of Dihydro Mupirocin
Welcome to the technical support center for the LC-MS analysis of Dihydro Mupirocin. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of bioanalysis, with a specific focus on mitigating matrix effects. Here, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides complete with step-by-step protocols and visual workflows.
Understanding the Challenge: Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1][2] When analyzing complex biological samples such as plasma, urine, or tissue homogenates, these endogenous components (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[3][4] This interference can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method.[4][5][6] For this compound, an active metabolite of the antibiotic Mupirocin, accurate quantification is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive framework for identifying, understanding, and addressing these matrix effects.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the LC-MS analysis of this compound:
Q1: What are the primary causes of matrix effects in my this compound assay?
A: Matrix effects primarily arise from co-eluting endogenous components from the biological matrix that interfere with the ionization process in the mass spectrometer's source.[4] Key culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, phospholipids are notorious for causing ion suppression and fouling the MS source.[7]
-
Salts and Buffers: High concentrations of non-volatile salts can lead to ion suppression and source contamination.
-
Endogenous Metabolites: Compounds with similar physicochemical properties to this compound can co-elute and compete for ionization.[3]
Q2: How can I determine if my assay is suffering from matrix effects?
A: Two common methods for assessing matrix effects are the post-column infusion test and the post-extraction spike method.[3][8]
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the LC eluent after the analytical column while injecting a blank matrix extract.[3][5][8] A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[3][8]
-
Post-Extraction Spike: This quantitative approach compares the peak response of this compound spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution (e.g., mobile phase).[3][5] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[3]
Q3: What is a stable isotope-labeled internal standard, and why is it recommended?
A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[9][10] SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[9][11] They co-elute with the analyte and experience the same degree of matrix effect, allowing for accurate correction of signal variability.[10]
Q4: When should I consider using the standard addition method?
A: The standard addition method is particularly useful when a suitable blank matrix is unavailable or when dealing with highly variable sample matrices.[12][13] This technique involves adding known amounts of a this compound standard to aliquots of the actual sample.[13][14] By creating a calibration curve within each sample, it effectively corrects for matrix effects specific to that individual sample.[15][16]
In-Depth Troubleshooting and Mitigation Strategies
When significant matrix effects are identified, a systematic approach is required to minimize or compensate for their impact. The following sections provide detailed protocols for common and effective mitigation strategies.
Strategy 1: Optimizing Sample Preparation
Thorough sample cleanup is the most effective way to remove interfering matrix components before they enter the LC-MS system.[1][2][17]
SPE is a highly selective sample preparation technique that can effectively remove phospholipids and other interferences.[7][18]
Objective: To isolate this compound from the biological matrix while removing interfering components.
Materials:
-
SPE cartridges (e.g., Oasis HLB, a reversed-phase sorbent suitable for a wide range of analytes)[19]
-
SPE vacuum manifold
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Sample pre-treatment solution (e.g., 0.1% formic acid in water)
Step-by-Step Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.
-
Equilibration: Pass 1 mL of the sample pre-treatment solution through the cartridge to prepare it for sample loading.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
LLE separates analytes based on their differential solubility in two immiscible liquid phases.[17][20][21]
Objective: To extract this compound from an aqueous biological sample into an organic solvent.
Materials:
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)[17]
-
pH adjusting reagents (e.g., formic acid, ammonium hydroxide)
-
Vortex mixer and centrifuge
Step-by-Step Procedure:
-
Sample pH Adjustment: Adjust the pH of the aqueous sample to optimize the extraction of this compound (typically 2 pH units below its pKa for acidic drugs or 2 pH units above for basic drugs to ensure it is in its neutral form).[17]
-
Extraction: Add the organic extraction solvent to the sample (e.g., a 3:1 solvent-to-sample ratio), vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers.
-
Collection: Carefully transfer the organic layer containing this compound to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
Decision Workflow for Sample Preparation
Caption: Decision workflow for selecting an appropriate sample preparation technique.
Strategy 2: The Gold Standard - Stable Isotope-Labeled Internal Standards
The use of a SIL internal standard is the most reliable method to compensate for matrix effects.[9][11][22]
Principle of Operation: A known concentration of the SIL internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The SIL internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement.[10] By calculating the peak area ratio of the analyte to the SIL internal standard, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification.[2]
Key Considerations for SIL Internal Standard Use:
-
Isotopic Purity: The SIL internal standard should have high isotopic purity to avoid contributing to the analyte's signal.[10]
-
Chemical Stability: Ensure the isotopic label is on a stable part of the molecule to prevent exchange.[10]
-
Concentration: The concentration of the SIL internal standard should be appropriate to provide a strong signal without saturating the detector.
Data Comparison: Impact of Internal Standard Type
| Internal Standard Type | Typical Precision (%CV) | Typical Accuracy (%Bias) | Comments |
| Structural Analog | 5-15% | ±10-20% | May not co-elute perfectly and can experience different matrix effects. |
| Stable Isotope-Labeled | <5% | ±5% | Co-elutes and compensates effectively for matrix effects.[9][11] |
Strategy 3: Method of Standard Addition
This method is a powerful tool for correcting matrix effects when a blank matrix is not available.[12][15][16]
Objective: To create a sample-specific calibration curve to correct for matrix effects.
Materials:
-
A stock solution of this compound of known concentration.
-
Volumetric flasks and precision pipettes.
Step-by-Step Procedure:
-
Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.
-
Spiking: Add increasing, known amounts of the this compound standard solution to each aliquot, leaving one aliquot un-spiked.
-
Dilution: Dilute all aliquots to the same final volume.
-
Analysis: Analyze each prepared sample by LC-MS.
-
Data Plotting: Plot the measured peak area against the concentration of the added standard.
-
Extrapolation: Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the original concentration of this compound in the sample.[12]
Logical Flow for Matrix Effect Mitigation
Caption: A logical workflow for selecting a matrix effect mitigation strategy.
Regulatory Considerations
It is imperative that the chosen methods for mitigating matrix effects are thoroughly validated in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[23][24][25][26] Validation should demonstrate the method's accuracy, precision, selectivity, and robustness in the presence of the biological matrix.[27]
Conclusion
Addressing matrix effects is a critical aspect of developing robust and reliable LC-MS methods for the quantification of this compound in biological matrices. By systematically evaluating the extent of these effects and employing appropriate mitigation strategies—ranging from rigorous sample preparation to the use of stable isotope-labeled internal standards or the standard addition method—researchers can ensure the generation of high-quality data for their drug development programs.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online. [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Labmate Online. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
-
Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins. PubMed. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
-
Solid-phase extraction followed by liquid chromatography-mass spectrometry for trace determination of beta-lactam antibiotics in bovine milk. PubMed. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]
-
Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. Technology Networks. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
-
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]
-
Determination of Antibiotic Residues in Aquaculture Products by Liquid Chromatography Tandem Mass Spectrometry: Recent Trends and Developments from 2010 to 2020. MDPI. [Link]
-
β-lactam antibiotics residues analysis in bovine milk by LC-ESI-MS/MS: a simple and fast liquid-liquid extraction method. PubMed. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products. MDPI. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
-
Standard addition. Wikipedia. [Link]
-
Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. MDPI. [Link]
-
An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. PMC - PubMed Central. [Link]
-
Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid-Liquid Extraction. Oriental Journal of Chemistry. [Link]
-
Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry. ResearchGate. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]
-
Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. NIH. [Link]
-
Guideline on bioanalytical method validation. EMA. [Link]
-
LC-MS Method for Analysis of Mupirocin on Newcrom BH Column. SIELC Technologies. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]
-
Application of Liquid-Liquid Extraction for the Determination of Antibiotics in the Foodstuff: Recent Trends and Developments. Semantic Scholar. [Link]
-
In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. Acta Scientific. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standard addition - Wikipedia [en.wikipedia.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Application of Liquid-Liquid Extraction for the Determination of Antibiotics in the Foodstuff: Recent Trends and Developments | Semantic Scholar [semanticscholar.org]
- 22. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bioanalysisforum.jp [bioanalysisforum.jp]
- 25. ema.europa.eu [ema.europa.eu]
- 26. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Mupirocin and Dihydro Mupirocin: An In-Depth Guide to Antibacterial Activity
In the landscape of topical antibacterial agents, Mupirocin stands as a cornerstone for the management of superficial skin infections, particularly those caused by gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[1][2][3] Its unique mechanism of action and focused spectrum have made it a vital tool in both community and hospital settings.[3][4] This guide delves into the well-established antibacterial profile of Mupirocin and addresses the emergent query of a related compound, Dihydro Mupirocin.
While Mupirocin has been the subject of extensive research, this compound remains a largely uncharacterized entity in publicly accessible scientific literature. This guide will, therefore, provide a comprehensive overview of Mupirocin's antibacterial activity and the established methodologies for its evaluation. We will then present the limited available information on this compound, thereby framing a comparative analysis that is grounded in established scientific principles while clearly identifying existing knowledge gaps.
Mupirocin: Mechanism of Action and Antibacterial Spectrum
Mupirocin, also known as pseudomonic acid A, is a naturally occurring antibiotic produced by the fermentation of Pseudomonas fluorescens.[4][5][6] Its clinical efficacy is rooted in a highly specific mechanism of action that confers a low likelihood of cross-resistance with other antibiotic classes.[5]
A Targeted Inhibition of Protein Synthesis
Mupirocin exerts its bacteriostatic and, at higher concentrations, bactericidal effects by inhibiting bacterial protein synthesis.[5][6] This is achieved through the reversible and specific binding to bacterial isoleucyl-tRNA synthetase (IleRS).[6][7][8] This enzyme is critical for the incorporation of the amino acid isoleucine into nascent polypeptide chains. By blocking the function of IleRS, Mupirocin prevents the synthesis of essential bacterial proteins, ultimately leading to the cessation of growth and cell death.[6][8]
Caption: Mechanism of Mupirocin action.
Antibacterial Spectrum of Mupirocin
Mupirocin's primary clinical utility lies in its potent activity against gram-positive cocci. It is highly effective against:
-
Staphylococcus aureus : This includes methicillin-susceptible S. aureus (MSSA) and, notably, methicillin-resistant S. aureus (MRSA).[3] Its use in nasal decolonization of MRSA is a key strategy in infection control.[4]
-
Streptococcus pyogenes : A common cause of impetigo and other skin infections.[1][2]
-
Other Streptococci and Staphylococci : Including Staphylococcus epidermidis.[1]
Mupirocin has limited activity against most gram-negative bacteria and is inactive against anaerobic bacteria, mycobacteria, and fungi.[7]
This compound: An Uncharacterized Analogue
In contrast to the extensive body of research on Mupirocin, information on this compound is exceedingly scarce. A listing from the chemical supplier BenchChem provides a molecular formula of C26H46O9 and a CAS number of 1246812-11-2.[9][10]
The molecular formula of Mupirocin is C26H44O9.[7] The difference of two hydrogen atoms in this compound suggests the reduction of a double bond. Given Mupirocin's structure, which includes an α,β-unsaturated ester, it is plausible that this is the site of hydrogenation in this compound.
Crucially, there is a lack of publicly available, peer-reviewed data on the antibacterial activity of this compound. Without experimental evidence, any discussion of its efficacy relative to Mupirocin would be speculative.
Methodologies for Comparative Antibacterial Susceptibility Testing
To rigorously compare the antibacterial activity of Mupirocin and this compound, standardized in vitro susceptibility testing methods would be employed. The most fundamental of these are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Experimental Protocol for MIC and MBC Determination
The following protocol outlines the broth microdilution method, a standard procedure for determining MIC and MBC values.
1. Preparation of Materials:
-
Bacterial Strains: Standard quality control strains (e.g., S. aureus ATCC 29213) and clinical isolates of interest.
-
Antibacterial Agents: Stock solutions of Mupirocin and this compound of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
3. MIC Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the antibacterial stock solution to the first well of a row and perform serial two-fold dilutions across the row.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.
4. MBC Assay Procedure:
-
Following the MIC determination, subculture 10-100 µL from each well that shows no visible growth onto an antibiotic-free agar plate.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Workflow for MIC and MBC determination.
Comparative Antibacterial Activity Data
The following table summarizes representative MIC values for Mupirocin against key pathogens. The corresponding data for this compound are listed as "Not Available" to underscore the current absence of scientific evidence.
| Bacterial Species | Strain Type | Mupirocin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | MSSA | 0.06 - 0.5 | Data not available |
| Staphylococcus aureus | MRSA | 0.12 - 1.0 | Data not available |
| Streptococcus pyogenes | - | 0.06 - 0.25 | Data not available |
| Staphylococcus epidermidis | - | ≤ 0.5 | Data not available |
Note: MIC ranges for Mupirocin are compiled from various sources and can vary based on the specific strain and testing methodology.[11][12]
Expert Analysis and Future Directions
The modification of the α,β-unsaturated system in Mupirocin to a saturated system in this compound could have several implications for its biological activity. This structural change might affect the molecule's binding affinity to the IleRS target, potentially altering its potency. Furthermore, changes in polarity and conformation could influence its solubility, stability, and pharmacokinetic properties. However, without empirical data, these considerations remain theoretical.
References
-
Wikipedia. Mupirocin. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 446596, Mupirocin. [Link]
-
Fine Organics. Mupirocin: Mechanism of Action & Resistance, Insights from a Chemical Supplier. [Link]
-
National Center for Biotechnology Information. Mupirocin - StatPearls. [Link]
-
PharmaCompass. Mupirocin | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Drugs.com. Mupirocin Cream: Package Insert / Prescribing Info. [Link]
-
DermNet NZ. Mupirocin. [Link]
-
PubMed. A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus. [Link]
-
Semantic Scholar. Mupirocin: a topical antibiotic with a unique structure and mechanism of action. [Link]
-
National Center for Biotechnology Information. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use. [Link]
-
PubMed. Mupirocin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. [Link]
-
PubMed. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use. [Link]
-
PubMed. Efficacy of a new cream formulation of mupirocin: comparison with oral and topical agents in experimental skin infections. [Link]
-
PubMed. Mupirocin: a topical antibiotic with a unique structure and mechanism of action. [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Mupirocin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. drugs.com [drugs.com]
- 7. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 1246812-11-2 [amp.chemicalbook.com]
- 11. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Mupirocin and Its Impurities: A Technical Guide for Researchers
In the landscape of topical antibiotics, Mupirocin holds a significant position, primarily due to its unique mechanism of action and efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Produced via fermentation of Pseudomonas fluorescens, Mupirocin, also known as pseudomonic acid A, is a mixture of several related compounds.[1][] The therapeutic success and safety of Mupirocin formulations are intrinsically linked to the stringent control of its impurities. This guide provides an in-depth comparative analysis of Mupirocin and its principal impurities, focusing on their structural differentiation and the analytical methodologies pivotal for their identification and quantification.
The Imperative of Impurity Profiling in Mupirocin
The manufacturing process of Mupirocin can lead to the formation of structurally similar molecules, and the active pharmaceutical ingredient (API) itself can degrade under various stress conditions such as exposure to acid, base, and heat.[4] These impurities, even in trace amounts, can potentially impact the efficacy and safety profile of the final drug product. Therefore, robust analytical methods are paramount for the separation, identification, and quantification of these related substances to ensure the quality and consistency of Mupirocin products.
Unveiling the Structures: Mupirocin and Its Related Compounds
Mupirocin's unique structure, a C26 carboxylic acid, is the foundation of its bioactivity.[5] Its impurities are often subtle variations of this core structure. Understanding these differences is the first step in developing selective analytical methods.
Caption: Structural relationships between Mupirocin and its primary impurities.
The principal impurities include Pseudomonic acid B, characterized by an additional hydroxyl group; Pseudomonic acid C, which features a double bond in place of the epoxide ring; and Pseudomonic acid D, an isomer of Mupirocin.[6]
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard techniques for the analytical characterization of Mupirocin and its impurities.[4][7] The choice of method is often dictated by the specific requirements of the analysis, such as the need for routine quality control versus in-depth structural elucidation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely employed method for the routine analysis of Mupirocin and its impurities. The separation is typically achieved on C8 or C18 columns, which provide the necessary hydrophobicity to retain and resolve these structurally similar compounds.
Table 1: Comparative Overview of Published RP-HPLC Methods for Mupirocin Impurity Profiling
| Parameter | Method 1[8] | Method 2[9] | Method 3[10] |
| Stationary Phase | Phenomenex Gemini ODS C18 (200 mm x 4.6 mm, 5.0 µm) | C-18 column (300 mm x 3.9 mm, 10 µm) | Agilent Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Buffer pH 4 (65:35, v/v) | Phosphate Buffer: Acetonitrile (75:25, v/v) | Methanol: Sodium di-hydrogen phosphate (pH 3.0) (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 215 nm | 229 nm | 220 nm and 240 nm |
| Key Separations | Mupirocin and Beclomethasone Dipropionate | Mupirocin Assay | Mupirocin and Pseudomonic acid-D |
The selection of the mobile phase, particularly its pH and organic modifier content, is critical for achieving optimal separation. Acidic mobile phases are generally preferred to suppress the ionization of the carboxylic acid moieties in Mupirocin and its impurities, leading to better peak shapes and retention. Gradient elution is often necessary to resolve all impurities from the main Mupirocin peak, especially in complex mixtures resulting from forced degradation studies.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For unequivocal identification and characterization of impurities, especially novel or low-level ones, LC-MS and tandem MS (LC-MS/MS) are indispensable.[4][11] The mass spectrometer provides molecular weight information and fragmentation patterns, which act as fingerprints for each compound.
Table 2: Representative LC-MS Parameters for Mupirocin Impurity Analysis
| Parameter | Setting[4] |
| Chromatographic Column | Zorbax Eclipse XDB-C8 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Gradient elution with a buffer and organic solvent |
| Ionization Source | Electrospray Ionization (ESI), negative mode |
| Mass Analyzer | Tandem Quadrupole (MS/MS) |
| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
The use of a C8 column in some LC-MS methods can offer different selectivity compared to C18 columns, which can be advantageous for resolving co-eluting peaks.[4] ESI in negative ion mode is particularly effective for these analytes due to the presence of the carboxylic acid group, which readily forms [M-H]⁻ ions.
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of results, a well-defined experimental protocol is essential. The following is a synthesized, step-by-step methodology for the analysis of Mupirocin and its impurities by RP-HPLC.
Protocol: RP-HPLC Analysis of Mupirocin and Impurities
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM sodium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Standard Solution: Accurately weigh and dissolve Mupirocin reference standard and available impurity standards in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Extract the Mupirocin from the ointment or other formulation using a suitable solvent and dilute to the working concentration with the diluent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
UV Detection: 220 nm.
-
Gradient Program: A typical gradient might start with a higher percentage of aqueous mobile phase and ramp up the organic phase to elute the more hydrophobic components.
-
-
Data Analysis:
-
Identify the peaks corresponding to Mupirocin and its impurities by comparing their retention times with those of the standards.
-
Quantify the impurities using an external standard method or by area percentage, depending on the regulatory requirements.
-
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for efficient and accurate execution.
Caption: A generalized workflow for the analysis of Mupirocin and its impurities.
Authoritative Grounding: The Mechanism of Action
Mupirocin's antibacterial efficacy stems from its unique mechanism of action: the reversible inhibition of bacterial isoleucyl-tRNA synthetase.[12][13] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins.[14] By binding to this enzyme, Mupirocin effectively halts protein synthesis, leading to a bacteriostatic or bactericidal effect, depending on the concentration.[2][15] This mode of action is distinct from most other classes of antibiotics, which is why cross-resistance is uncommon.[2]
Conclusion: A Multi-faceted Approach to Quality Assurance
The comparative analysis of Mupirocin and its impurities underscores the necessity of a multi-faceted analytical approach in pharmaceutical quality control. While RP-HPLC with UV detection serves as a robust and reliable method for routine quantification, the complexity of potential degradation pathways and the need for definitive identification of unknown impurities make LC-MS/MS an indispensable tool. By understanding the structural nuances of these compounds and applying the appropriate, validated analytical methodologies, researchers and drug development professionals can ensure the consistent quality, safety, and efficacy of Mupirocin-containing products.
References
- Parenti, M. A., Hatfield, S. M., & Leyden, J. J. (1987). Mupirocin: a topical antibiotic with a unique structure and mechanism of action. Clinical pharmacy, 6(10), 761–770.
- Hughes, J., & Mellows, G. (1978). Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Escherichia coli by pseudomonic acid. The Biochemical journal, 176(1), 305–318.
-
Khoshnood, S., Heidary, M., Mirnejad, R., Bahramian, A., Sedighi, M., & Mirzaei, H. (2019). A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus. Biomedicine & Pharmacotherapy, 109, 1809–1818. Available at: [Link]
-
From past to present, exploring the applications of mupirocin ointment: A comprehensive review. (2024). Journal of Cosmetic Dermatology, 23(6), 1735-1743. Available at: [Link]
-
Mupirocin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
-
Wikipedia contributors. (2024, November 26). Mupirocin. In Wikipedia, The Free Encyclopedia. Retrieved 09:15, January 14, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 446596, Mupirocin. Retrieved January 14, 2026 from [Link].
-
Patsnap. (2024). What is the mechanism of Mupirocin? Retrieved January 14, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Mupirocin: A Deep Dive into Topical Antibiotic Therapy. Retrieved January 14, 2026, from [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Scientific reports, 13(1), 18406. Available at: [Link]
-
Blair, I. A., & Prakash, C. (2011). HPLC/MS/MS methodology for sensitive quantitation of monic acid A, the metabolic product of the antibiotic mupirocin. Biomarkers, 16(5), 422-425. Available at: [Link]
-
SIELC Technologies. (n.d.). LC-MS Method for Analysis of Mupirocin on Newcrom BH Column. Retrieved January 14, 2026, from [Link]
- Manoharan, G. (2017). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE FORM. European Journal of Pharmaceutical and Medical Research, 4(9), 470-478.
- CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents. (2020).
- Echevarría, L., Calpena, A. C., G-Gimeno, B., & Clares, B. (2011). Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous samples. DADUN, Navarra Academic Digital Repository.
- Sharma, M. M., & Patel, D. J. (2025). Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study. Asian Journal of Pharmaceutics, 19(2).
- Attar, S. K., Kalshetti, M. S., & Patel, N. R. (2014). RP-HPLC Method for Estimation of Mupirocin in Bulk and Pharmaceutical Formulation. International Journal of ChemTech Research, 6(5), 2824-2828.
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. (2025). Zenodo. [Link]
- In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. (2020). Acta Scientific Pharmaceutical Sciences, 4(10), 10-21.
- Simultaneous assay of Mupirocin and Metronidazole in formulations using Reverse Phase-High Performance Liquid Chromatography. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 143-148.
Sources
- 1. A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From past to present, exploring the applications of mupirocin ointment: A comprehensive review - IP Indian J Clin Exp Dermatol [ijced.org]
- 4. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
- 5. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] RP-HPLC Method for Estimation of Mupirocin in Bulk and Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]
- 10. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC/MS/MS methodology for sensitive quantitation of monic acid A, the metabolic product of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mupirocin: a topical antibiotic with a unique structure and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 13. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 15. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Antibody Specificity: Assessing the Cross-Reactivity of Anti-Mupirocin Antibodies with Dihydro Mupirocin
Introduction
Mupirocin, a topical antibiotic produced by Pseudomonas fluorescens, is a critical tool in combating superficial skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves the inhibition of bacterial isoleucyl-tRNA synthetase, sets it apart from other classes of antibiotics and underscores its clinical importance.[3][4][5] The development of sensitive and specific immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and quality control is paramount. A cornerstone of any reliable immunoassay is the specificity of the antibody employed.[6][7]
This guide provides an in-depth analysis of a critical specificity parameter: the cross-reactivity of anti-mupirocin antibodies with dihydro mupirocin, a closely related compound. For researchers in drug development and diagnostics, understanding and quantifying this interaction is essential for ensuring assay accuracy and preventing the overestimation of the active pharmaceutical ingredient. We will explore the molecular distinctions between these compounds, present a framework for their comparative analysis using experimental data, and provide a detailed protocol for assessment.
Molecular Comparison: Mupirocin vs. This compound
The potential for cross-reactivity arises from structural similarity. Mupirocin (also known as pseudomonic acid A) is an α,β-unsaturated ester.[3] this compound, its reduced analogue, differs by the saturation of the carbon-carbon double bond within the crotonic acid moiety. This seemingly minor alteration can have significant implications for antibody recognition, as this region can be a key part of the epitope that an antibody binds to.
Figure 1: Structural Comparison
Caption: Key structural difference between Mupirocin and this compound.
The Principle of Antibody Cross-Reactivity in Small Molecule Immunoassays
Antibody cross-reactivity is defined as the ability of an antibody to bind to molecules other than its primary target antigen.[8] This phenomenon is governed by the structural similarity between the target antigen and the cross-reacting molecule at the antibody's binding site, or paratope.[7] For small molecules (haptens) like mupirocin, which are not immunogenic on their own and require conjugation to a carrier protein to elicit an antibody response, the resulting antibodies may recognize a limited number of structural features.
In the context of a mupirocin immunoassay, significant cross-reactivity with this compound could lead to inaccurate quantification. If a sample contains both compounds, the assay would detect both, resulting in a falsely elevated mupirocin concentration. Therefore, quantifying the degree of cross-reactivity is a mandatory step in antibody validation and assay development.[9][10][11]
Experimental Framework for Assessing Cross-Reactivity
To quantify the binding of an anti-mupirocin antibody to both mupirocin and this compound, a competitive immunoassay format is the most appropriate choice.[12][13][14] In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Two powerful techniques for this assessment are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
-
Competitive ELISA: This is a widely used, robust method. By generating inhibition curves for both mupirocin and this compound, one can determine their respective IC50 values (the concentration required to inhibit 50% of the maximum signal). Cross-reactivity is then calculated based on the ratio of these IC50 values.[8][9]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates, which determine the binding affinity (KD).[15][16][17][18] By immobilizing the antibody and flowing solutions of mupirocin and this compound over the sensor surface, their binding kinetics can be directly compared, offering a deeper understanding of the interaction.[19]
Data Analysis: A Comparative Assessment
To illustrate the outcome of such an investigation, the following table presents representative data from a competitive ELISA designed to test the cross-reactivity of a hypothetical polyclonal anti-mupirocin antibody.
Table 1: Illustrative Competitive ELISA Data for Anti-Mupirocin Antibody
| Analyte | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Mupirocin | 15.2 | 100% | The antibody shows high affinity for the target analyte. |
| This compound | 310.5 | 4.9% | The antibody exhibits low but measurable cross-reactivity. |
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Mupirocin / IC50 of this compound) * 100
In this illustrative example, the antibody is approximately 20 times more specific for mupirocin than for this compound. While this indicates good specificity, the 4.9% cross-reactivity could still be significant if this compound is present in samples at concentrations substantially higher than mupirocin.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol provides a step-by-step methodology for determining the cross-reactivity of an anti-mupirocin antibody.
Figure 2: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Methodology:
-
Antigen Coating:
-
Dilute a mupirocin-carrier protein conjugate (e.g., Mupirocin-BSA) to 1-2 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well high-binding polystyrene microplate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the antigen, which will compete for antibody binding.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[20]
-
Rationale: Removes unbound coating antigen.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocks remaining protein-binding sites on the plate to prevent non-specific binding of antibodies.[21]
-
-
Preparation of Standards and Samples:
-
Prepare separate serial dilutions of mupirocin and this compound in Assay Buffer (e.g., Blocking Buffer). A typical range might be 0.1 to 1000 ng/mL.
-
Prepare a working dilution of the primary anti-mupirocin antibody in Assay Buffer. The optimal dilution must be determined empirically via titration.
-
-
Competitive Reaction:
-
In a separate dilution plate, mix 50 µL of each standard/sample concentration with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 30-60 minutes at room temperature.
-
Wash the coated and blocked assay plate as in Step 2.
-
Transfer 100 µL of the antibody/standard mixture to the corresponding wells of the assay plate.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: During this incubation, the free analyte (mupirocin or this compound) competes with the plate-coated mupirocin for binding to the primary antibody. Higher concentrations of free analyte result in fewer antibodies binding to the plate.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG) diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibody that has been captured on the plate, providing an enzymatic label for detection.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of a chromogenic substrate (e.g., TMB).
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both mupirocin and this compound to generate two separate inhibition curves.
-
Determine the IC50 value for each compound from its respective curve.
-
Calculate the % cross-reactivity as described previously.
-
Conclusion and Implications
This guide demonstrates that while anti-mupirocin antibodies can be highly specific, a quantitative assessment of their cross-reactivity with structurally similar molecules like this compound is a non-negotiable aspect of immunoassay validation. The choice of a competitive ELISA provides a reliable and accessible method for this determination. The illustrative data highlights that even a low percentage of cross-reactivity can impact assay accuracy, a critical consideration for any research or clinical application. By adhering to rigorous validation protocols, scientists can ensure the development of trustworthy and precise immunoassays, ultimately enhancing the quality and reliability of their findings.
References
-
Wikipedia. Mupirocin. [Link]
-
PubChem. Mupirocin. National Institutes of Health. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
-
U.S. Food and Drug Administration. Mupirocin Chemistry Review. [Link]
-
T. A. K. Berg, et al. (2018). Ten Basic Rules of Antibody Validation. PMC - NIH. [Link]
-
Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]
-
Agrisera. (2021). Antibody validation strategies - crucial to secure antibody quality. [Link]
-
PharmaCompass. Mupirocina | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
ACS Omega. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Publications. [Link]
-
Synaptic Systems. Antibody Validation: Ensuring Quality and Reliability. [Link]
-
SeraCare. Technical Guide for ELISA - Protocols. [Link]
-
Antibodies.com. (2024). ELISA: The Complete Guide. [Link]
-
M. A. P. M. Busk, et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. NIH. [Link]
-
ACS Analytical Chemistry. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. [Link]
-
Figshare. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society. [Link]
-
PubMed. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. [Link]
-
Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
ResearchGate. (2020). Competitive laboratory immunoassays for small molecules. [Link]
-
JoVE. (2012). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. [Link]
-
Allmpus. Mupirocin Acid and Mupirocin. [Link]
-
Annals of Laboratory Medicine. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections. [Link]
-
PharmaCompass. Mupirocin | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Drugs.com. (2025). Mupirocin Cream: Package Insert / Prescribing Info. [Link]
-
ResearchGate. (2017). Severe contact allergy to mupirocin in a polysensitized patient. [Link]
-
PubMed. (2019). Development, characterization and pharmacokinetics of mupirocin-loaded nanostructured lipid carriers (NLCs) for intravascular administration. [Link]
-
Academia.edu. (2025). Design Development and Characterisation of Mupirocin Loaded Emulsion Based Gel. [Link]
-
PubMed. (2019). Severe contact allergy to mupirocin in a polysensitized patient. [Link]
-
NCBI Bookshelf. Specificity and Cross-Reactivity. [Link]
-
PubMed. (1990). The clinical development of mupirocin. [Link]
Sources
- 1. Mupirocin - Wikipedia [en.wikipedia.org]
- 2. The clinical development of mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. apexbt.com [apexbt.com]
- 6. sysy.com [sysy.com]
- 7. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agrisera.com [agrisera.com]
- 11. hellobio.com [hellobio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 16. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 18. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 19. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 21. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
A Comparative Guide to the In Vivo Efficacy of Mupirocin for Topical Infections
This guide provides an in-depth analysis of the in vivo efficacy of Mupirocin, a widely utilized topical antibiotic. While the initial scope of this document included a comparison with Dihydro Mupirocin, a thorough review of scientific literature did not yield significant data on a compound recognized by this name, suggesting it may not be a commonly studied or commercially available alternative. Therefore, this guide will focus on the extensive body of evidence supporting the in vivo performance of Mupirocin, with comparisons to other relevant topical and systemic antibiotics where data permits.
Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Mupirocin's activity in preclinical models, the experimental frameworks used for its evaluation, and its relative performance against other agents.
Mupirocin: Mechanism of Action and Clinical Significance
Mupirocin, also known as pseudomonic acid A, is a natural antibiotic produced by the bacterium Pseudomonas fluorescens[1][2][3]. Its unique mechanism of action distinguishes it from other classes of antibiotics. Mupirocin selectively inhibits bacterial isoleucyl-tRNA synthetase, an enzyme crucial for the incorporation of the amino acid isoleucine into proteins[1][4][5]. This targeted inhibition halts bacterial protein and RNA synthesis, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect with prolonged exposure[1][6]. This distinct mechanism means there is no cross-resistance with other major antibiotic classes, a significant advantage in the current landscape of rising antimicrobial resistance[1][6].
First approved by the U.S. Food and Drug Administration (FDA) in 1997, mupirocin is primarily formulated as a 2% topical ointment and is a leading treatment for primary and secondary superficial skin infections, such as impetigo, caused by Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes[4][5][6]. It is also effectively used for the decolonization of nasal MRSA carriage in healthcare settings[4]. Due to rapid systemic metabolism into its inactive metabolite, monic acid, mupirocin is not suitable for systemic administration and is exclusively used topically[1][5][6][7].
Evaluating In Vivo Efficacy: Preclinical Animal Models
The assessment of Mupirocin's in vivo efficacy relies on well-established preclinical animal models that simulate human skin infections. These models are critical for determining the antibacterial activity, dose-response, and comparative effectiveness of topical formulations.
Murine Surgical Wound Infection Model
This is a frequently used model to evaluate the efficacy of topical antibiotics against infections caused by S. aureus or S. pyogenes[8].
Experimental Rationale: The creation of a surgical wound provides a controlled and reproducible site of infection, allowing for accurate assessment of bacterial clearance and wound healing. The mouse model is chosen for its well-characterized immune system and the anatomical similarities of its skin to human skin.
Caption: Workflow of the Murine Surgical Wound Infection Model.
Guinea Pig Surgical Wound Infection Model
Similar to the murine model, the guinea pig model offers a robust platform for evaluating topical antibiotic efficacy.
Experimental Rationale: Guinea pigs have a thicker dermal layer compared to mice, which can be advantageous for studying the penetration and efficacy of topical formulations in a more complex skin structure.
Murine Superficial Abrasion Skin Infection Model
This model simulates infections in more superficial skin injuries, such as those seen in impetigo.
Experimental Rationale: By creating a superficial abrasion, this model mimics the entry of bacteria through minor skin trauma. It is particularly relevant for assessing treatments for infections that are not associated with deep wounds.
Caption: Murine Superficial Abrasion Skin Infection Model Workflow.
Comparative In Vivo Efficacy Data
Numerous studies have demonstrated the potent in vivo efficacy of 2% Mupirocin formulations. The following tables summarize key comparative data from preclinical studies.
Table 1: Mupirocin Efficacy in Murine Surgical Wound Model (S. aureus Infection)
| Treatment Group | Mean Bacterial Count (log10 CFU/wound) | Reference |
| 2% Mupirocin Cream | Significantly lower than placebo | [2] |
| 2% Mupirocin Ointment | Significantly lower than placebo; similar to cream | [2] |
| Oral Flucloxacillin | Similar to Mupirocin cream | [2] |
| Oral Erythromycin | Significantly less effective than Mupirocin cream | [2] |
| 2% Fusidic Acid Cream | Similar to Mupirocin cream | [2] |
| Placebo | High bacterial load | [2] |
| Untreated Control | High bacterial load | [2] |
Table 2: Mupirocin Efficacy in Murine Surgical Wound Model (S. pyogenes Infection)
| Treatment Group | Mean Bacterial Count (log10 CFU/wound) | Reference |
| 2% Mupirocin Cream | 1.76 ± 1.11 | [2] |
| 2% Mupirocin Ointment | Not significantly different from cream | [2] |
| Oral Cephalexin | Similar to Mupirocin cream | [2] |
| 2% Fusidic Acid Cream | Significantly less effective than Mupirocin cream | [2] |
| Untreated Control | High bacterial load | [2] |
Table 3: Mupirocin Efficacy in Hamster Impetigo Model (S. aureus Infection)
| Treatment Group | Efficacy Outcome | Reference |
| 2% Mupirocin Cream | Significantly superior to oral treatments | [2] |
| 2% Mupirocin Ointment | Similar to cream (in 2 of 3 studies) | [2] |
| 2% Fusidic Acid Cream | Not significantly different from Mupirocin cream | [2] |
| Neomycin-Bacitracin Cream | Not significantly different from Mupirocin cream | [2] |
| Oral Erythromycin | Significantly less effective than Mupirocin cream | [2] |
| Oral Cephalexin | Significantly less effective than Mupirocin cream | [2] |
These studies consistently show that 2% Mupirocin formulations are highly effective in reducing the bacterial load in infected wounds, with an efficacy comparable or superior to other topical and oral antibiotics commonly used for skin infections[2][8]. Notably, Mupirocin demonstrates superior efficacy against S. pyogenes compared to fusidic acid[2].
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following detailed protocols are provided.
Protocol: Murine Surgical Wound Infection Model
Objective: To evaluate the in vivo efficacy of topical antimicrobial agents in a surgically created wound infected with Staphylococcus aureus.
Materials:
-
Mice (e.g., female CD-1, 20-25g)
-
Inhalational anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Suture material (e.g., silk)
-
Staphylococcus aureus strain (e.g., ATCC 25923), cultured to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Topical formulations: 2% Mupirocin, comparator(s), and placebo vehicle
-
Tryptic soy agar (TSA) plates
Procedure:
-
Anesthesia: Anesthetize mice via isoflurane inhalation.
-
Surgical Procedure:
-
Shave and disinfect a small area on the dorsal side of the mouse.
-
Make a 1-cm full-thickness incision through the skin.
-
Place a single silk suture through the center of the wound, leaving it untied.
-
-
Infection:
-
Prepare a suspension of S. aureus in PBS to the desired concentration (e.g., 10^7 CFU/mL).
-
Pipette a standard volume (e.g., 10 µL) of the bacterial suspension directly into the wound.
-
Tie the suture to close the wound.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 4 hours), initiate treatment.
-
Apply a standardized amount (e.g., 0.1 g) of the assigned topical formulation directly onto the wound.
-
Repeat treatment as per the study design (e.g., three times daily for 3-4 days).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Excise the entire wound area (approximately 1 cm²).
-
Homogenize the tissue sample in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Incubate plates at 37°C for 24-48 hours.
-
Count the colonies to determine the number of colony-forming units (CFU) per wound.
-
-
Data Analysis: Convert CFU counts to log10 values and perform statistical analysis (e.g., ANOVA, t-test) to compare treatment groups.
Conclusion
Mupirocin remains a cornerstone of topical antibiotic therapy due to its unique mechanism of action and proven in vivo efficacy against key Gram-positive pathogens, including MRSA. Preclinical animal models, such as the murine surgical and abrasion wound models, consistently validate its potent antibacterial activity, demonstrating performance that is often comparable or superior to other topical and systemic agents. The extensive body of evidence supports its continued use in the clinical management of superficial skin infections. Further research may focus on novel formulations, such as nanocrystals, to enhance dermal penetration and combat emerging resistance[9][10].
References
-
Mupirocin. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 446596, Mupirocin. PubChem. Available from: [Link]
-
Ward, A., & Campoli-Richards, D. M. (1986). Mupirocin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 32(5), 425–444. Available from: [Link]
-
Boateng, J. S., & Okeke, O. (2013). Liposomes-in-Hydrogel Delivery System with Mupirocin: In Vitro Antibiofilm Studies and In Vivo Evaluation in Mice Burn Model. Journal of Pharmaceutical Sciences, 102(11), 4095-4105. Available from: [Link]
-
Ahmed, I., et al. (2022). Optimization, characterization and in vivo evaluation of mupirocin nanocrystals for topical administration. European Journal of Pharmaceutical Sciences, 176, 106251. Available from: [Link]
-
McCoy, K., et al. (1987). Effect of Mupirocin on the Growth and Lifespan of Human Fibroblasts. Journal of Investigative Dermatology, 88(6), 737-740. Available from: [Link]
-
Parenti, M. A., & Hatfield, S. M. (1986). Mupirocin: a topical antibiotic with a unique structure and mechanism of action. Clinical Pharmacy, 5(9), 739–745. Available from: [Link]
-
Li, L., et al. (2023). Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models. Infection and Drug Resistance, 16, 4521–4534. Available from: [Link]
-
Sutherland, R., et al. (1985). Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use. Antimicrobial Agents and Chemotherapy, 27(4), 495–498. Available from: [Link]
-
Cern, A., et al. (2021). Therapeutic Potential of Injectable Nano-Mupirocin Liposomes for Infections Involving Multidrug-Resistant Bacteria. Pharmaceutics, 13(12), 2168. Available from: [Link]
-
Gisby, J., & Bryant, J. (2000). Efficacy of a new cream formulation of mupirocin: comparison with oral and topical agents in experimental skin infections. Antimicrobial Agents and Chemotherapy, 44(2), 255–260. Available from: [Link]
-
Sutherland, R., et al. (1985). Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use. Antimicrobial Agents and Chemotherapy, 27(4), 495-498. Available from: [Link]
-
Casewell, M. W. (1986). Mupirocin ('pseudomonic acid') - A promising new topical antimicrobial agent. Journal of Antimicrobial Chemotherapy, 17(4), 395-397. Available from: [Link]
-
Oprea, V., et al. (2020). Mupirocin: applications and production. Applied Microbiology and Biotechnology, 104(22), 9477-9491. Available from: [Link]
-
Gisby, J., & Bryant, J. (2000). Efficacy of a new cream formulation of mupirocin: comparison with oral and topical agents in experimental skin infections. Antimicrobial Agents and Chemotherapy, 44(2), 255-260. Available from: [Link]
-
Gisby, J., & Bryant, J. (2000). Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections. Antimicrobial Agents and Chemotherapy, 44(2), 255-260. Available from: [Link]
-
Gisby, J., & Bryant, J. (2000). Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections. Semantic Scholar. Available from: [Link]
-
Ahmed, I., et al. (2022). Optimization, Characterization and In Vivo Evaluation of Mupirocin Nanocrystals for Topical Administration. ResearchGate. Available from: [Link]
Sources
- 1. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mupirocin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. balin.com [balin.com]
- 8. Efficacy of a new cream formulation of mupirocin: comparison with oral and topical agents in experimental skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization, characterization and in vivo evaluation of mupirocin nanocrystals for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Mupirocin and Its Analogs: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – This guide offers a comprehensive, head-to-head comparison of the topical antibiotic Mupirocin and its analogs, with a special focus on Dihydro Mupirocin. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of their antibacterial performance, mechanisms of action, and structure-activity relationships, supported by experimental data and detailed protocols.
Introduction: The Clinical Significance of Mupirocin
Mupirocin, formerly known as pseudomonic acid A, is a topical antibiotic produced by the bacterium Pseudomonas fluorescens. It has become a cornerstone in the treatment of primary and secondary skin infections caused by Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Streptococcus pyogenes. Its unique mechanism of action, which involves the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), prevents cross-resistance with other antibiotic classes, making it a valuable therapeutic agent. Mupirocin is available in topical formulations due to its rapid systemic metabolism into the inactive monic acid.
Mechanism of Action: Targeting Isoleucyl-tRNA Synthetase
Mupirocin exerts its bacteriostatic and, at higher concentrations, bactericidal effects by specifically and reversibly binding to bacterial IleRS. This enzyme is critical for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its cognate transfer RNA (tRNA). By inhibiting IleRS, mupirocin depletes the pool of charged isoleucyl-tRNA, leading to a halt in bacterial protein and RNA synthesis.
Caption: Mechanism of Mupirocin Action
The Rise of Mupirocin Analogs: A Strategy to Combat Resistance
The widespread use of mupirocin has led to the emergence of resistance, primarily through two mechanisms: low-level resistance due to point mutations in the native ileS gene, and high-level resistance conferred by the acquisition of a plasmid-encoded, resistant IleRS variant (mupA). This has spurred the development of mupirocin analogs with improved properties, such as enhanced stability, broader spectrum of activity, and efficacy against resistant strains.
Head-to-Head Comparison: this compound and Other Analogs
This section compares the performance of Mupirocin with its analogs. A key focus is this compound, a hydrogenated derivative of Mupirocin.
This compound: A Structural Overview
This compound is structurally similar to Mupirocin, with the primary difference being the saturation of the α,β-unsaturated double bond in the ester linkage. This modification is expected to alter the molecule's chemical stability and potentially its biological activity.
Caption: Structural Comparison of Mupirocin and this compound
Performance Data: A Comparative Analysis
Table 1: Comparative Performance of Mupirocin and Selected Analogs
| Compound | Key Structural Modification | Antibacterial Activity (MIC) | IleRS Inhibition (IC50) | Key Findings | Reference |
| Mupirocin | α,β-unsaturated ester | High activity against staphylococci and streptococci (MIC ≤ 0.5 µg/mL) | Potent inhibitor | Clinically effective topical antibiotic. | |
| This compound | Saturated ester bond | Limited publicly available data | Limited publicly available data | Expected to have altered stability and activity. | |
| Non-hydrolyzable Analogs (e.g., Phenyl Ketone) | Replacement of the ester group with a ketone | Similar in vitro activity to the parent ester | Equivalent or better inhibition than methyl pseudomonate | Demonstrates that the hydrolyzable ester is not essential for activity. | |
| Heterocyclic Analogs (e.g., Oxazoles) | Replacement of the α,β-unsaturated ester with a heterocyclic ring | MIC values in the range of 2.0-8.0 µg/mL | IC50 values of 0.7-5.3 ng/mL | Potent enzyme inhibition but poorer cell penetration. | |
| Dual-Action Analogs (e.g., Nitro-substituted Oxazoles) | Addition of a nitroheterocycle to the oxazole isostere | Extended spectrum of activity | Potent inhibition, with an additional mode of action against resistant strains | Overcomes mupirocin resistance through a secondary mechanism. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: Culture the test organism (e.g., S. aureus) overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Antibiotic Dilutions: Prepare a stock solution of the test compound (Mupirocin, this compound, or other analogs) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Workflow for MIC Determination
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IleRS.
Methodology: In Vitro Transcription/Translation Coupled Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing all the components necessary for in vitro transcription and translation (e.g., amino acids, ATP, tRNA, ribosomes, and a DNA template encoding a reporter gene like luciferase).
-
Addition of Inhibitor: Add varying concentrations of the test compound to the reaction mixture.
-
Enzyme Addition and Incubation: Initiate the reaction by adding purified IleRS. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Measurement of Activity: After a set incubation period, measure the amount of protein synthesized (e.g., by measuring luciferase activity).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo efficacy of topical antibiotics.
Murine Skin Infection Model
-
Animal Preparation: Anesthetize mice and create a superficial skin wound on the back.
-
Infection: Inoculate the wound with a standardized suspension of the test organism (e.g., MRSA).
-
Treatment: After a specified period to allow for infection establishment, topically apply the test formulation (e.g., a cream or ointment containing the mupirocin analog) to the wound. A control group should receive a placebo formulation.
-
Evaluation: At various time points post-treatment, euthanize a subset of animals and excise the wound tissue. Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: Compare the bacterial counts between the treated and control groups to assess the efficacy of the antibiotic.
Conclusion and Future Directions
Mupirocin remains a vital topical antibiotic, but the rise of resistance necessitates the exploration of novel analogs. While data on this compound is currently limited, the study of other analogs has provided valuable insights into the structure-activity relationships of this class of antibiotics. Non-hydrolyzable and dual-action analogs, in particular, show promise in overcoming the limitations of mupirocin.
Further research is critically needed to fully characterize the antibacterial profile and therapeutic potential of this compound. Head-to-head comparative studies with mupirocin and other analogs, utilizing standardized in vitro and in vivo models, will be essential to determine its place in the arsenal of antibacterial agents. The development of new mupirocin analogs with improved efficacy against resistant strains remains a key objective in the ongoing fight against bacterial infections.
References
- [Brown, P., Best, D. J., Broom, N. J., Cassels, R., O'Hanlon, P. J., Mitchell, T. J., Osborne, N. F., & Wilson, J. M. (1997). The chemistry of pseudomonic acid. 18. Heterocyclic replacement of the alpha,beta-unsaturated ester: synthesis, molecular modeling, and antibacterial activity. Journal of medicinal chemistry, 40(16), 2563–2570.](
A Senior Application Scientist's Guide to the Statistical Analysis of Dihydro Mupirocin Levels in Mupirocin Batches
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical analysis of Dihydro Mupirocin, a critical impurity in Mupirocin drug substances. We will explore the scientific rationale behind the analytical methodology, detail a robust experimental protocol, and demonstrate the application of statistical tools to ensure batch-to-batch consistency and regulatory compliance. Our focus is on providing actionable insights grounded in established scientific principles and regulatory expectations.
Introduction: The Significance of Impurity Profiling in Mupirocin
Mupirocin is a broad-spectrum antibiotic produced via fermentation of Pseudomonas fluorescens.[1][2] Its mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, which ultimately halts protein synthesis in susceptible bacteria.[] this compound is a known process-related impurity that can arise during the manufacturing process. While present at low levels, its diligent monitoring and control are paramount for ensuring the safety, efficacy, and quality of the final drug product.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances.[4][5][6] These guidelines, including ICH Q3A(R2), necessitate the identification and characterization of any impurity present above a certain threshold.[7] Therefore, a rigorous and statistically sound analytical approach is not merely a matter of good science but a critical component of regulatory submission and ongoing quality control.[8][9]
The objective of this guide is to present a comprehensive methodology for the statistical analysis of this compound levels across different batches of Mupirocin. This involves a validated analytical method for quantification, followed by the application of statistical techniques to assess batch variability and ensure that the impurity levels remain within acceptable limits.[10]
Experimental Design and Methodology
A robust experimental design is the cornerstone of any reliable analytical study. The choices made in this phase directly impact the quality and validity of the generated data.
Causality in Experimental Choices
The selection of High-Performance Liquid Chromatography (HPLC) as the analytical technique is predicated on its high sensitivity, specificity, and wide adoption in pharmaceutical impurity profiling.[11] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating Mupirocin from its structurally similar impurity, this compound. The choice of a C18 column and a suitable mobile phase composition is critical for achieving optimal resolution between the analyte peaks.[12]
Forced degradation studies are an essential component of method development and validation.[13] By subjecting Mupirocin to stress conditions such as acid, base, oxidation, heat, and light, we can ensure the analytical method is "stability-indicating."[14][15] This means the method can effectively separate the degradation products from the main active pharmaceutical ingredient (API) and its known impurities, providing confidence that the measured level of this compound is accurate and not influenced by other degradants.
Self-Validating Protocol: A Step-by-Step Approach
The following protocol is designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before and during sample analysis.
Experimental Protocol: Quantification of this compound in Mupirocin Batches by RP-HPLC
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve Mupirocin reference standard and this compound reference standard in a suitable diluent (e.g., acetonitrile:water mixture) to prepare individual stock solutions of known concentrations.
-
Prepare a series of calibration standards by diluting the this compound stock solution to achieve a concentration range that brackets the expected impurity levels.
-
Prepare a system suitability solution containing both Mupirocin and this compound at appropriate concentrations.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a representative sample from each Mupirocin batch.
-
Dissolve the sample in the diluent to a known concentration, ensuring complete dissolution.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for resolution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[16]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
System Suitability Testing:
-
Inject the system suitability solution five or six times.
-
Calculate the resolution between the Mupirocin and this compound peaks, the tailing factor for each peak, and the relative standard deviation (RSD) of the peak areas.
-
The results must meet pre-defined acceptance criteria (e.g., resolution > 2.0, tailing factor < 2.0, RSD < 2.0%) before proceeding with sample analysis.
-
-
Analysis of Samples and Standards:
-
Inject the blank (diluent), calibration standards, and sample solutions in a defined sequence.
-
Integrate the peak areas for this compound in all chromatograms.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound versus its concentration for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be > 0.999.
-
Determine the concentration of this compound in each sample solution using the calibration curve.
-
Calculate the percentage of this compound in each Mupirocin batch.
-
Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting and communicating the results of the statistical analysis.
Quantitative Data Summary
The following table provides an example of how to summarize the quantitative data for this compound levels across different Mupirocin batches.
| Batch Number | This compound Level (%) |
| MUP-2025-001 | 0.12 |
| MUP-2025-002 | 0.15 |
| MUP-2025-003 | 0.11 |
| MUP-2025-004 | 0.14 |
| MUP-2025-005 | 0.13 |
| Mean | 0.13 |
| Standard Deviation | 0.0158 |
| RSD (%) | 12.15 |
Visualizing the Experimental Workflow
A visual representation of the experimental workflow can aid in understanding the sequence of operations.
Caption: Experimental workflow for the analysis of this compound.
Statistical Analysis and Interpretation
Statistical analysis provides the tools to objectively assess batch-to-batch variability and ensure that the manufacturing process is in a state of control.[17]
Descriptive Statistics
As shown in the data table, descriptive statistics such as the mean, standard deviation, and relative standard deviation (RSD) provide a preliminary overview of the data distribution. A low RSD suggests good consistency between batches.
Control Charts
Control charts are a powerful statistical process control (SPC) tool for monitoring the stability of a process over time. An individual and moving range (I-MR) chart can be used to plot the this compound levels for each batch. The chart will have a center line (the mean) and upper and lower control limits. Batches with impurity levels falling outside these limits may indicate a process deviation that requires investigation.
Logical Framework for Quality Control
The relationship between batch variation, impurity levels, and product quality can be visualized as follows:
Caption: Relationship between process variables and product quality.
Conclusion
A thorough statistical analysis of this compound levels is indispensable for ensuring the quality and consistency of Mupirocin batches. By implementing a robust, validated analytical method and employing appropriate statistical tools, pharmaceutical manufacturers can confidently monitor their processes, comply with regulatory expectations, and ultimately deliver safe and effective products to patients. The principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and maintain a state of control over critical quality attributes.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy. [Link]
-
Quality: impurities. European Medicines Agency. [Link]
-
ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration. [Link]
-
Guidance for Industry - ANDAs: Impurities in Drug. Regulations.gov. [Link]
-
Q3A(R) Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. [Link]
-
ANALYSIS OF THE DRUG PRODUCT QUALITY PARAMETERS THROUGH STATISTICAL METHODS. [Link]
-
HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column. SIELC Technologies. [Link]
-
Stability indicating rp-hplc method development and validation for the simultaneous estimation of. IAJPS. [Link]
-
EMA Issues Paper On Qualifying Non-Mutagenic Impurities For Drug Toxicological Safety. Pharmaceutical Online. [Link]
-
Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both ski. DADUN. [Link]
-
Mupirocin decomposition in acidic and basic medium. ResearchGate. [Link]
-
Development and Validation of Analytical Method by RP-HPLC Technique for Determination of Mupirocin Lithium in Pharmaceutical Dosage Form. JOCPR. [Link]
-
Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. ResearchGate. [Link]
-
Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. PubMed Central. [Link]
-
In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. Acta Scientific. [Link]
-
Research and verification of related substances of Mopirocin. QCS Standards. [Link]
-
Statistical Techniques for Testing Batch to Batch Variability and Accelerated Testing. Scholar@UPRM. [Link]
-
PAT-based batch statistical process control of a manufacturing process for a pharmaceutical ointment. PubMed. [Link]
- Mupirocin ointment impurity qualitative positioning and testing method and application.
-
Review on statistical methods applied in pharmaceutical quality control and quality assurance. ResearchGate. [Link]
Sources
- 1. qcsrm.com [qcsrm.com]
- 2. researchgate.net [researchgate.net]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. DSpace [scholar.uprm.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iajps.com [iajps.com]
- 15. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
- 16. actascientific.com [actascientific.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Dihydro Mupirocin
Introduction: The Criticality of Impurity Control in Mupirocin
Mupirocin, a broad-spectrum antibiotic produced by the fermentation of Pseudomonas fluorescens, is a cornerstone of topical treatment for bacterial skin infections.[1] Its therapeutic efficacy hinges on the purity of the active pharmaceutical ingredient (API). During its production and storage, various related substances can emerge, one of the most significant being Dihydro Mupirocin (DHM), a hydrogenated derivative. Regulatory bodies worldwide, including the United States Pharmacopeia (USP), European Medicines Agency (EMA), and others guided by the International Council for Harmonisation (ICH), mandate strict control over such impurities to ensure patient safety and product consistency.[2][3]
The development of a robust analytical method to quantify DHM is only the first step. To ensure that a method is truly reliable and transferable, it must undergo a rigorous inter-laboratory validation, also known as a reproducibility study.[4][5] This process challenges the method's performance across different laboratories, with different analysts, on different equipment, and on different days. It is the ultimate test of a method's suitability for widespread implementation in quality control environments.
This guide provides an in-depth comparison of two prevalent analytical techniques for DHM quantification—Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the design of an inter-laboratory validation study, present detailed experimental protocols, and compare their performance based on validation data, offering field-proven insights into their respective strengths and applications.
Methodology Comparison: Workhorse vs. High-Sensitivity
The choice of an analytical method is driven by the specific requirements of the analysis, often balancing factors like sensitivity, specificity, cost, and ease of use. For impurity profiling, HPLC is a widely exploited and robust technique.[6]
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the quintessential workhorse of pharmaceutical quality control. Its principle is based on the separation of analytes between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. The separation of Mupirocin and its related substances is well-documented using this technique.[7][8][9]
-
Causality of Component Selection:
-
Stationary Phase: A C8 or C18 column is selected due to the moderately non-polar nature of Mupirocin and DHM, allowing for effective separation based on subtle differences in their hydrophobicity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or sodium di-hydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol) is used.[8][10] The buffer controls the pH to ensure consistent ionization states of the analytes, thereby achieving reproducible retention times. The organic modifier is adjusted to control the elution strength.
-
Detection: UV detection is employed, typically in the range of 220-240 nm, where the α,β-unsaturated ester chromophore in Mupirocin and its related compounds exhibits significant absorbance.[8][11]
-
Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a significant advancement in analytical sensitivity and specificity.[12] UPLC utilizes columns with smaller particle sizes (<2 µm), enabling faster analysis and higher resolution compared to traditional HPLC. Coupling this with tandem mass spectrometry, which acts as a highly specific and sensitive detector, allows for unambiguous identification and quantification of analytes even at trace levels.
-
Causality of Component Selection:
-
Stationary Phase: Similar C18 columns with smaller particle sizes are used to leverage the high-pressure capabilities of UPLC systems for enhanced separation efficiency.
-
Mobile Phase: The composition is similar to HPLC, but volatile buffers (e.g., ammonium acetate or ammonium formate) are required to ensure compatibility with the mass spectrometer's ionization source. Non-volatile buffers like phosphate must be avoided as they can contaminate the system.
-
Detection: A tandem mass spectrometer is used, typically in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for DHM, fragmenting it, and then monitoring for a unique product ion. This two-stage filtering process provides exceptional specificity, virtually eliminating interference from the matrix or other impurities.
-
Designing the Inter-Laboratory Validation Study
The objective of an inter-laboratory study is to demonstrate that the analytical procedure is reproducible and suitable for its intended purpose across different testing sites.[5] The validation protocol must be meticulously designed and shared with all participating laboratories to ensure uniformity in execution.
Validation Parameters (as per ICH Q2(R2))
The study will assess the following key performance characteristics[4][5][13][14][15]:
-
Specificity: The ability to unequivocally measure DHM in the presence of Mupirocin, other known impurities, and degradation products.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.
-
Accuracy: The closeness of the results obtained by the method to the true value, assessed by spike recovery studies.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
-
Intermediate Precision: Within-laboratory variations (different days, different analysts).
-
Reproducibility: Between-laboratory precision, the primary focus of this study.
-
-
Limit of Quantitation (LOQ): The lowest concentration of DHM that can be reliably quantified with acceptable precision and accuracy.[16]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase pH, column temperature).
Inter-Laboratory Protocol Outline
-
Participants: Three independent, qualified laboratories (Lab A, Lab B, Lab C).
-
Materials Provided:
-
A single, homogenous batch of Mupirocin API.
-
Certified reference standard of this compound.
-
The detailed, finalized analytical method protocols (Method A and Method B).
-
A validation protocol document outlining all experiments, sample concentrations, and acceptance criteria.
-
-
Execution: Each laboratory will prepare samples and standards independently according to the protocol and perform the full validation for both Method A and Method B.
-
Data Reporting: All raw data, chromatograms, and calculated results will be reported to a central coordinating site for statistical analysis.
Experimental Protocols & Workflows
Method A: RP-HPLC-UV Protocol
1. Standard and Sample Preparation:
- Diluent: Acetonitrile and Water (50:50 v/v).
- DHM Stock Standard (100 µg/mL): Accurately weigh ~10 mg of DHM reference standard into a 100 mL volumetric flask, dissolve, and dilute to volume with Diluent.
- Linearity & Accuracy Standards: Prepare a series of standards by diluting the DHM Stock Standard to concentrations ranging from the LOQ (e.g., 0.05 µg/mL) to 150% of the specification limit (e.g., 1.5 µg/mL).
- Sample Preparation (1000 µg/mL of Mupirocin): Accurately weigh ~50 mg of Mupirocin API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.05 M Ammonium Acetate (pH 6.3) : Acetonitrile (72.5:27.5 v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 20 µL |
| UV Detection | 240 nm[17] |
| Run Time | Approx. 30 minutes |
Method B: UPLC-MS/MS Protocol
1. Standard and Sample Preparation:
- Diluent: Acetonitrile and 0.1% Formic Acid in Water (50:50 v/v).
- Standard Preparation: Prepare standards as described in Method A, using the UPLC-MS/MS diluent. Due to higher sensitivity, the concentration range can be extended to lower levels if required.
- Sample Preparation: Prepare the Mupirocin sample as described in Method A, using the UPLC-MS/MS diluent.
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | Hypothetical: DHM Precursor (m/z 501.3) → Product (m/z 327.2) |
| Run Time | Approx. 8 minutes |
Inter-Laboratory Validation: Data Summary & Comparison
The following tables summarize hypothetical but realistic data from the three participating laboratories. The acceptance criteria are based on typical industry standards and ICH guidelines.[13]
Table 1: Linearity and LOQ Comparison
| Parameter | Method A (RP-HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criterion |
| Correlation Coefficient (r²) | > 0.999 (All Labs) | > 0.999 (All Labs) | ≥ 0.999 |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.005 µg/mL | Reportable |
Table 2: Accuracy (Spike Recovery) Comparison
| Laboratory | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criterion |
| Lab A | 99.2% | 100.5% | 98.0% - 102.0% |
| Lab B | 101.1% | 99.8% | 98.0% - 102.0% |
| Lab C | 98.7% | 100.1% | 98.0% - 102.0% |
Table 3: Precision (%RSD) Comparison
| Precision Type | Method A (%RSD) | Method B (%RSD) | Acceptance Criterion |
| Repeatability (Intra-assay) | < 1.5% (All Labs) | < 1.0% (All Labs) | ≤ 2.0% |
| Intermediate (Inter-day) | < 2.0% (All Labs) | < 1.5% (All Labs) | ≤ 5.0% |
| Reproducibility (Inter-lab) | 2.8% | 1.9% | ≤ 10.0% |
Analysis of Results & Authoritative Insights
Both methods successfully passed all pre-defined acceptance criteria, demonstrating they are valid for the quantification of this compound. However, the inter-laboratory data reveals critical differences in their performance profiles.
-
Sensitivity and Specificity: Method B (UPLC-MS/MS) exhibited a ten-fold lower LOQ compared to Method A (RP-HPLC-UV). This superior sensitivity is crucial for early-stage process development or for products with extremely low impurity specification limits. The MRM detection mode ensures higher specificity, reducing the risk of co-eluting peaks interfering with the result—a common challenge in HPLC-UV methods for complex samples.[12]
-
Precision: While both methods showed excellent repeatability and intermediate precision, the inter-laboratory reproducibility was notably better for the UPLC-MS/MS method (%RSD of 1.9% vs. 2.8%). This suggests that Method B is inherently more robust and less susceptible to variations in environmental conditions, equipment, and reagents across different sites.
-
Practicality and Cost: Method A (RP-HPLC-UV) is the more practical choice for routine quality control. The equipment is widely available, less expensive to maintain, and the method is generally easier for analysts to run. The longer run time is a drawback but often acceptable for batch release testing. Method B, while superior in performance, requires specialized equipment and highly trained personnel, making it better suited for reference laboratories, investigational studies, or troubleshooting out-of-specification results.
Conclusion and Recommendations
This guide demonstrates that both RP-HPLC-UV and UPLC-MS/MS are valid and reliable methods for the quantification of this compound, as proven through a rigorous inter-laboratory validation study design. The successful outcome underscores the importance of a comprehensive, well-documented validation protocol to ensure methodological consistency across diverse laboratory environments.[5]
Recommendations:
-
For routine quality control and batch release testing , the RP-HPLC-UV method is recommended. It is robust, cost-effective, and its performance is more than adequate to meet typical regulatory specifications for known impurities.
-
For reference standard characterization, impurity identification, and investigational or stability studies requiring ultra-trace level quantification , the UPLC-MS/MS method is the superior choice. Its enhanced sensitivity, specificity, and inter-laboratory reproducibility provide a higher degree of confidence in the analytical results.
Ultimately, the successful transfer and validation of an analytical method across laboratories is a testament to its robustness and a critical step in ensuring the global quality and safety of pharmaceutical products.
References
-
Mupirocin Cream - Regulations.gov. Available from: [Link]
-
Development and Validation of Analytical Method by RP-HPLC Technique for Determination of Mupirocin Lithium in Pharmaceutical Dosage Form. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
USP 41 Official Monographs / Mupirocin 2823 - Regulations.gov. Available from: [Link]
-
Mupirocin-impurities. Pharmaffiliates. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design. National Institutes of Health (NIH). Available from: [Link]
-
Research and verification of related substances of Mopirocin. QCS Standards. Available from: [Link]
-
Guideline on setting specifications for related impurities in antibiotics. European Medicines Agency (EMA). Available from: [Link]
-
Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Development and validation of analytical method for simultaneous estimation of Mupirocin and Beclomethasone Dipropionate in their combined dosage form by RP-HPLC. International Journal of Biology and Pharmaceutical Sciences. Available from: [Link]
-
Development and Validation of Analytical Method for Simultaneous Estimation of Mupirocin and Mometasone Furoate in Topical Formulation by RP-HPLC. ResearchGate. Available from: [Link]
-
Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous samples. DADUN, University of Navarra. Available from: [Link]
-
In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. Acta Scientific. Available from: [Link]
- Mupirocin ointment impurity qualitative positioning and testing method and application. Google Patents.
Sources
- 1. 2025V9 | Research and verification of related substances of Mopirocin | QCS Standards [qcsrm.com]
- 2. usp.org [usp.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jocpr.com [jocpr.com]
- 8. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. dadun.unav.edu [dadun.unav.edu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. mdpi.com [mdpi.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
A Comparative Genotoxicity Assessment: Mupirocin vs. Dihydro Mupirocin
A Guide for Drug Development Professionals
Introduction
Mupirocin, a topical antibiotic produced by Pseudomonas fluorescens, is widely used to treat superficial skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, which halts protein and RNA synthesis in susceptible bacteria.[3][4][5] This mechanism differs from other major antibiotic classes, making cross-resistance less likely.[1] Mupirocin is formulated for topical use due to its rapid systemic metabolism.[2] One of its metabolites is Dihydro Mupirocin. While Mupirocin has been established as safe for topical use, a thorough understanding of the genotoxic potential of its metabolites is crucial for a comprehensive safety profile.[6][7]
This guide provides a framework for assessing the genotoxicity of this compound in comparison to its parent compound, Mupirocin. We will delve into the standard battery of in vitro genotoxicity tests recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[8][9][10] This guide will serve as a practical resource for researchers and scientists in designing and interpreting genotoxicity studies for drug metabolites.
The Imperative of Genotoxicity Testing in Drug Development
Genotoxicity testing is a critical component of preclinical safety assessment for all new pharmaceutical compounds and their significant metabolites.[11][12] These assays are designed to detect the potential of a substance to cause damage to the genetic material of cells, which can lead to mutations, chromosomal damage, and potentially cancer or heritable defects.[13][14] A standard battery of tests is employed to capture a wide range of genetic endpoints.[9][12]
For a topical antibiotic like Mupirocin, while systemic absorption is minimal, the potential for genotoxicity of both the parent drug and its metabolites in skin cells and in the event of unintended systemic exposure must be thoroughly evaluated.
A Standard Battery for In Vitro Genotoxicity Assessment
Regulatory guidelines recommend a tiered approach to genotoxicity testing, starting with a battery of in vitro assays.[9][11] A standard in vitro test battery typically includes:
-
A test for gene mutation in bacteria: The Bacterial Reverse Mutation Assay (Ames Test).
-
A test for chromosomal damage in mammalian cells: The In Vitro Micronucleus Assay or the In Vitro Chromosomal Aberration Assay.
A positive result in any of these assays may trigger further in vivo testing to determine the relevance of the findings to a whole organism.
Comparative Genotoxicity Profiling: Mupirocin vs. This compound (Hypothetical Data)
The following sections detail the experimental protocols for a comparative genotoxicity assessment of Mupirocin and this compound. The presented data is hypothetical to illustrate the application and interpretation of these assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the potential of a chemical to induce gene mutations.[15][16] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[15] The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
Experimental Workflow:
Caption: Ames Test Experimental Workflow.
Detailed Protocol:
-
Strain Selection: Utilize a panel of bacterial strains, such as Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA, to detect different types of mutations.[17]
-
Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of Mupirocin and this compound for the main experiment.
-
Metabolic Activation: The assay is conducted both in the presence and absence of a liver S9 fraction to assess the genotoxicity of the parent compounds and their metabolites.[18]
-
Plate Incorporation Method:
-
To sterile tubes, add the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.
-
Add molten top agar and pour the mixture onto minimal glucose agar plates.[19]
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background level.
Hypothetical Data Summary:
| Compound | Strain | Metabolic Activation (S9) | Highest Non-Toxic Dose (µ g/plate ) | Fold Increase over Background (at highest dose) | Result |
| Mupirocin | TA98 | - | 5000 | 1.2 | Negative |
| + | 5000 | 1.1 | Negative | ||
| TA100 | - | 5000 | 1.0 | Negative | |
| + | 5000 | 1.3 | Negative | ||
| This compound | TA98 | - | 5000 | 1.3 | Negative |
| + | 5000 | 1.2 | Negative | ||
| TA100 | - | 5000 | 1.1 | Negative | |
| + | 5000 | 1.4 | Negative | ||
| Positive Control | (Strain Specific) | +/- | N/A | > 3.0 | Positive |
In Vitro Micronucleus Assay
The in vitro micronucleus test is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[20][21] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division.[21]
Experimental Workflow:
Caption: In Vitro Micronucleus Assay Workflow.
Detailed Protocol:
-
Cell Line Selection: Use a well-characterized mammalian cell line, such as Chinese Hamster Ovary (CHO) or human TK6 cells.[20]
-
Dose Selection: Determine the appropriate dose range based on a preliminary cytotoxicity test. The highest concentration should induce approximately 50% cytotoxicity.
-
Treatment: Treat the cells with Mupirocin, this compound, and positive/negative controls, both with and without S9 metabolic activation.[20]
-
Cytokinesis Block: After a short exposure, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[22][23] This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain like Giemsa or a fluorescent dye.[20]
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[22]
Hypothetical Data Summary:
| Compound | Metabolic Activation (S9) | Concentration (µg/mL) | % Binucleated Cells with Micronuclei | Result |
| Mupirocin | - | 0 | 1.5 | |
| 50 | 1.6 | Negative | ||
| 100 | 1.8 | |||
| + | 0 | 1.4 | ||
| 50 | 1.5 | Negative | ||
| 100 | 1.7 | |||
| This compound | - | 0 | 1.6 | |
| 50 | 1.7 | Negative | ||
| 100 | 1.9 | |||
| + | 0 | 1.5 | ||
| 50 | 1.6 | Negative | ||
| 100 | 1.8 | |||
| Positive Control | +/- | (Appropriate Conc.) | > 10.0 | Positive |
In Vitro Chromosomal Aberration Assay
The in vitro chromosomal aberration test identifies substances that cause structural damage to chromosomes.[24][25]
Experimental Workflow:
Caption: In Vitro Chromosomal Aberration Assay Workflow.
Detailed Protocol:
-
Cell Culture: Use cultured mammalian cells, such as CHO cells or human peripheral blood lymphocytes.[24][26]
-
Treatment: Expose the cells to the test compounds at various concentrations, with and without S9 metabolic activation.[26]
-
Metaphase Arrest: Add a metaphase-arresting agent like Colcemid® or colchicine to the cultures.[26]
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides to prepare chromosome spreads.
-
Staining and Analysis: Stain the slides with Giemsa and analyze the metaphase cells for structural chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.[27]
Hypothetical Data Summary:
| Compound | Metabolic Activation (S9) | Concentration (µg/mL) | % Cells with Aberrations (excluding gaps) | Result |
| Mupirocin | - | 0 | 2.0 | |
| 50 | 2.5 | Negative | ||
| 100 | 2.8 | |||
| + | 0 | 2.2 | ||
| 50 | 2.6 | Negative | ||
| 100 | 3.0 | |||
| This compound | - | 0 | 2.1 | |
| 50 | 2.4 | Negative | ||
| 100 | 2.9 | |||
| + | 0 | 2.3 | ||
| 50 | 2.7 | Negative | ||
| 100 | 3.1 | |||
| Positive Control | +/- | (Appropriate Conc.) | > 15.0 | Positive |
Synthesis and Interpretation
Based on the hypothetical data presented, neither Mupirocin nor this compound would be considered genotoxic in this standard in vitro battery. The absence of a positive response in the Ames test suggests that neither compound induces gene mutations in bacteria. Similarly, the negative results in the in vitro micronucleus and chromosomal aberration assays indicate that they do not cause chromosomal damage in mammalian cells under the tested conditions.
This comprehensive in vitro assessment provides strong evidence for the lack of genotoxic potential for both Mupirocin and its metabolite, this compound. These findings are consistent with general safety information available for Mupirocin.[6] Should any of these tests have yielded a positive result, further investigation, including in vivo studies, would be warranted to assess the relevance of the findings to human health.[9]
Conclusion
A thorough evaluation of the genotoxic potential of a drug and its metabolites is a non-negotiable aspect of drug safety assessment. By employing a standard battery of in vitro genotoxicity assays, researchers can effectively screen for potential genetic hazards. This guide outlines a systematic approach to compare the genotoxicity of this compound with its parent compound, Mupirocin, using established and regulatory-accepted methodologies. While the data presented herein is illustrative, the described workflows and protocols provide a robust framework for conducting such a comparative assessment, ensuring scientific rigor and regulatory compliance in the development of safe and effective pharmaceuticals.
References
-
PubChem. Mupirocin | C26H44O9 | CID 446596. National Center for Biotechnology Information. [Link]
-
Wikipedia. Mupirocin. [Link]
-
Creative Biostructure. Mupirocin: Mechanism of Action & Resistance, Insights from a Chemical Supplier. [Link]
-
Drugs.com. Mupirocin: Package Insert / Prescribing Information / MOA. [Link]
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
National Center for Biotechnology Information. Mupirocin - StatPearls. [Link]
-
Frontiers in Toxicology. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]
-
Ovid. Revision of OECD guidelines for genotoxicity. [Link]
-
Frontiers in Toxicology. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]
-
RAPS. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. [Link]
-
Biotoxicity. Mutagenicity Testing. [Link]
-
ISS. OECD Test Guidelines for Genetic Toxicology. [Link]
-
Power. Mupirocin: Everything you need to know. [Link]
-
FDA. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]
-
Wikipedia. Ames test. [Link]
-
Drugwatch. Genotoxicity Testing Gets New Guidance From FDA. [Link]
-
Charles River Laboratories. Chromosome Aberration Test. [Link]
-
National Center for Biotechnology Information. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. [Link]
-
Eurofins. Chromosome Aberration Test in vitro. [Link]
-
OECD. Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]
-
Microbe Online. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
National Center for Biotechnology Information. Microbial Mutagenicity Assay: Ames Test. [Link]
-
Frontiers in Toxicology. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]
-
JoVE. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. [Link]
-
FDA. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
-
FDA. S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
-
PubMed Central. Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. [Link]
-
FDA. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. [Link]
-
EMA. A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
-
ResearchGate. In vitro genotoxicity test package of antibiotics for human use submitted to the Japanese regulatory agency during 2004–2015. [Link]
-
GOV.UK. Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]
-
PubMed. The in vitro mammalian chromosome aberration test. [Link]
-
ResearchGate. Chromosomal Aberration Test Utilities In Vitro and In Vivo. [Link]
-
Wikipedia. Genotoxicity. [Link]
-
News-Medical.Net. What is Genotoxicity Testing?. [Link]
-
National Center for Biotechnology Information. Screening for Mupirocin Resistance in Staphylococcus. [Link]
-
Wikipedia. Micronucleus test. [Link]
-
PubMed. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium. [Link]
-
PubMed. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates. [Link]
-
PubMed. Mupirocin: a topical antibiotic with a unique structure and mechanism of action. [Link]
-
Charles River Laboratories. Rodent Micronucleus Assay. [Link]
-
PubMed. Resistance to and synthesis of the antibiotic mupirocin. [Link]
-
ResearchGate. The mupirocin biosynthesis genes and the proposed pathway of mupirocin production. [Link]
-
Drugs.com. Mupirocin Cream: Package Insert / Prescribing Info. [Link]
Sources
- 1. Mupirocin - Wikipedia [en.wikipedia.org]
- 2. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mupirocin: Everything you need to know | Power [withpower.com]
- 7. drugs.com [drugs.com]
- 8. ovid.com [ovid.com]
- 9. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation | RAPS [raps.org]
- 10. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 11. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 12. fda.gov [fda.gov]
- 13. Genotoxicity - Wikipedia [en.wikipedia.org]
- 14. news-medical.net [news-medical.net]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. biotoxicity.com [biotoxicity.com]
- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. criver.com [criver.com]
- 21. Micronucleus test - Wikipedia [en.wikipedia.org]
- 22. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. criver.com [criver.com]
- 25. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 26. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe and Compliant Disposal of Dihydro Mupirocin
This guide provides essential, step-by-step procedures for the proper disposal of Dihydro Mupirocin, a critical analogue and metabolite of the antibiotic Mupirocin. Adherence to these protocols is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. As researchers and drug development professionals, our responsibility extends beyond the bench; it includes the entire lifecycle of the chemical compounds we handle, from acquisition to disposal. This document is designed to be your preferred resource for managing this compound waste, grounding every recommendation in established scientific principles and regulatory standards.
The Imperative for Proper Disposal: Beyond the Experiment
The improper disposal of antibiotics and their derivatives poses a significant threat to both environmental and public health. When pharmacologically active compounds enter ecosystems, they can disrupt aquatic life and contribute to the proliferation of antimicrobial resistance (AMR).[1][2][3] The U.S. Environmental Protection Agency (EPA) has explicitly banned the drain disposal (sewering) of hazardous pharmaceutical waste by healthcare and laboratory facilities to prevent contamination of water systems.[4][5] Therefore, treating this compound as potentially hazardous chemical waste is not merely a best practice; it is a fundamental requirement for responsible research.
Hazard Assessment and Waste Classification
-
Pharmacological Activity: this compound is a biologically active molecule. Its introduction into the environment can have unintended ecological consequences.
-
Chemical Nature: Stock solutions of antibiotics are considered hazardous chemical waste due to their high concentration.[6]
-
Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Given the potential for ecotoxicity and its classification as a pharmaceutical, this compound waste must be managed through a dedicated hazardous waste stream.
Based on these points, all forms of this compound waste—including pure compound, stock solutions, contaminated media, and labware—must be segregated and disposed of as hazardous chemical waste .
Core Disposal Principles: A Summary
This table summarizes the essential do's and don'ts for handling this compound waste.
| Do's | Don'ts | Rationale |
| Segregate all this compound waste into a dedicated, labeled hazardous waste container.[8] | Do NOT pour any this compound waste down the drain.[4][9] | Prevents environmental contamination and complies with the EPA's sewer ban on hazardous pharmaceuticals.[5] |
| Label the waste container clearly with "Hazardous Waste," the full chemical name, and associated hazards.[10] | Do NOT dispose of solid waste (e.g., contaminated weigh boats, gloves) in the regular or biohazard trash. | Prevents accidental exposure of custodial staff and ensures the waste enters the correct, compliant disposal stream. |
| Keep the waste container securely closed except when adding waste.[11][12] | Do NOT autoclave liquid this compound waste as a primary disposal method. | Autoclaving inactivates biological agents but does not reliably destroy the chemical structure of many antibiotics, rendering it an unsuitable disposal method.[6][9] |
| Use secondary containment for all liquid waste containers to prevent spills.[8] | Do NOT mix this compound waste with other incompatible waste streams. | Prevents dangerous chemical reactions and ensures the waste can be properly profiled and treated by the disposal facility. |
| Consult your institution's Environmental Health & Safety (EHS) office for pickup and final disposal.[13] | Do NOT accumulate more than 55 gallons of hazardous waste in your lab's Satellite Accumulation Area.[11] | Adheres to EPA regulations for waste accumulation and ensures timely removal of hazardous materials from the laboratory. |
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper management of this compound waste from the point of generation to final disposal.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling different forms of this compound waste.
Protocol 1: Disposal of Solid this compound Waste
This applies to the pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh paper, and other contaminated lab supplies.
-
Segregation: At the point of generation, place all solid waste contaminated with this compound into a dedicated container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a contaminant.
-
Container Management: Keep the container closed when not in use.
-
Final Disposal: Once the bag is full, seal it securely and place it in your laboratory's main hazardous solid waste accumulation container. Request a pickup from your institution's EHS department as per their procedures.
Protocol 2: Disposal of Liquid this compound Waste
This applies to stock solutions, unused media containing the compound, and waste from analytical instrumentation (e.g., HPLC effluent).
-
Container Selection: Use a chemically compatible, shatter-resistant container with a screw-top lid, preferably high-density polyethylene (HDPE). The original manufacturer's bottle, if empty, can be repurposed for compatible waste.[10]
-
Initial Labeling: Before adding any waste, affix a hazardous waste label to the container. Fill in the chemical name: "this compound" and the solvent (e.g., "in DMSO," "in Ethanol"). Note the concentration.
-
Waste Accumulation: Add liquid waste to the container, ensuring it is never filled more than 90% to allow for expansion. Keep the lid securely fastened at all times, except when adding waste.[8]
-
Storage: Store the container in a designated Satellite Accumulation Area, within a secondary containment bin to mitigate spills.[11]
-
Final Disposal: When the container is full, complete the hazardous waste label and arrange for collection by your institution's EHS department.
Protocol 3: Disposal of Contaminated Labware and Sharps
This applies to items such as pipette tips, serological pipettes, needles, and any glassware that cannot be decontaminated.
-
Sharps: Immediately place all contaminated sharps into a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Glassware/Plasticware: Non-sharp labware that is grossly contaminated should be disposed of as solid this compound waste (Protocol 1).
-
Decontamination of Glassware (for reuse): To decontaminate glassware for reuse, perform a triple rinse. The first rinse must be with a suitable solvent capable of dissolving the compound. This first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste (Protocol 2).[8][10] Subsequent rinses with water or other non-hazardous cleaners can be managed as regular laboratory wastewater, provided your institution's policies permit it.
Emergency Procedures: Spill Management
In the event of a spill, follow the general procedures outlined in the Mupirocin SDS.[14][15]
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[15]
-
Containment: For liquid spills, surround the area with absorbent material. For solid spills, gently cover with a damp paper towel to avoid generating dust.[14]
-
Cleanup: Carefully collect the absorbed material or solid waste using a scoop or forceps and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety, ensure compliance, and protect our shared environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Bitesize Bio. (2022). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
-
Secure Waste. (2023). EPA Hazardous Pharmaceutical Waste Management Overview. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet Mupirocin. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]
-
American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Stericycle. (n.d.). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
FAAST. (n.d.). Proper Disposal of Antimicrobials. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Society of Infectious Diseases Pharmacists. (n.d.). Antibiotic Disposal. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
University of Nevada, Reno. (2022). Chapter 20: Chemical Waste Management. Retrieved from [Link]
-
Carl Roth. (2022). Safety Data Sheet - Mupirocin. Retrieved from [Link]
-
California Department of Toxic Substances Control. (2019). Pharmaceutical Waste. Retrieved from [Link]
-
Covetrus. (2008). Material Safety Data Sheet - Mupirocin Ointment 2%. Retrieved from [Link]
-
U.S. Drug Enforcement Administration. (n.d.). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]
-
Medical News Today. (2021). Medication disposal: How-to guide for different types. Retrieved from [Link]
-
World Health Organization. (2006). Guidelines for the safe disposal of expired drugs. Retrieved from [Link]
-
Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2020). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
Sources
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. epa.gov [epa.gov]
- 5. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nems.nih.gov [nems.nih.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. cdn.accentuate.io [cdn.accentuate.io]
A Researcher's Guide to the Safe Handling of Dihydro Mupirocin: Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dihydro Mupirocin. By synthesizing technical data with field-proven best practices, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and scientific integrity. The following procedural guidance is designed to directly answer operational questions regarding personal protective equipment (PPE), handling, and disposal.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough risk assessment should be conducted before any handling of this compound.[5][6] This involves evaluating the quantity of the substance being used, the potential for aerosol generation, and the duration of the handling procedures.[7][8]
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, it is essential to implement proper engineering controls to minimize exposure at the source.[7] For handling powdered this compound, the following engineering controls are recommended:
-
Chemical Fume Hood: All weighing and reconstitution of powdered this compound should be performed inside a certified chemical fume hood to capture any airborne particles.[3][4]
-
Vented Balance Safety Enclosure: For weighing small quantities, a vented balance safety enclosure (also known as a powder containment hood) provides excellent protection.[4]
-
Glove Boxes or Isolators: For handling highly potent or large quantities of APIs, glove boxes or isolators offer the highest level of containment by creating a physical barrier between the operator and the substance.[4][7]
Personal Protective Equipment (PPE): Your Personal Safeguard
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield is recommended for splash hazards.[8][9] | Double-gloving with disposable nitrile gloves is recommended.[8][10] | A standard laboratory coat is mandatory. A chemically resistant apron over the lab coat is advised for procedures with a higher risk of splashes.[8] | If working outside a containment device, a fit-tested N95 respirator or higher is recommended to prevent inhalation of fine powders.[8] |
| Handling Solutions | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[8][9] | Disposable nitrile gloves are the minimum requirement.[8][9] | A standard laboratory coat is mandatory.[8] | Generally not required if working in a well-ventilated area or a fume hood. |
| Cleaning & Decontamination | Splash goggles and a face shield are recommended.[8][9] | Thicker, chemical-resistant gloves should be considered.[8] | A chemically resistant apron over a lab coat is recommended.[8] | Not typically required unless generating aerosols during the cleaning process. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Procedure for segregating and disposing of contaminated waste.
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spill: Alert others in the area. [8]For a small spill, use an appropriate absorbent material and decontaminate the area. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these guidelines, researchers can handle this compound safely and effectively, ensuring both personal safety and the integrity of their research.
References
- Vertex AI Search. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.
- BenchChem. (2025). Personal protective equipment for handling Antibiotic K 4.
- Barrau, E., & Jones, O. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific.
- Labcompare. (2020, April 15). Hazardous-Drug API Powder Safety.
- VxP Pharma. (2020, January 11). Highly Potent Compounds.
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- Occupational Safety and Health Administration. (n.d.).
- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- Carl ROTH. (2025, March 31).
- American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
- Affygility Solutions. (2010, June 29).
- Actylis Lab Solutions. (n.d.).
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- ITW Reagents. (n.d.).
- Fisher Scientific. (n.d.).
Sources
- 1. itwreagents.com [itwreagents.com]
- 2. fishersci.com [fishersci.com]
- 3. labcompare.com [labcompare.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 6. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
